p-Cumate
描述
属性
分子式 |
C10H11O2- |
|---|---|
分子量 |
163.19 g/mol |
IUPAC 名称 |
4-propan-2-ylbenzoate |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)/p-1 |
InChI 键 |
CKMXAIVXVKGGFM-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)[O-] |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)[O-] |
同义词 |
4-isopropylbenzoate 4-isopropylbenzoic acid cumic acid p-cumate |
产品来源 |
United States |
Foundational & Exploratory
The p-Cumate Inducible System: A Technical Guide for Researchers
The p-Cumate inducible system is a powerful tool for tightly controlled, reversible, and dose-dependent regulation of gene expression in a wide range of prokaryotic and eukaryotic organisms. This system, derived from the Pseudomonas putida F1 cymene/cumate degradation pathway, offers a robust and versatile platform for applications in basic research, drug discovery, and biopharmaceutical production. Its key advantages include the use of a non-toxic, inexpensive inducer molecule (this compound), low basal expression levels (leakiness), and high induction ratios, making it an attractive alternative to other inducible systems like those based on tetracycline or IPTG.[1][2][3]
This technical guide provides a comprehensive overview of the this compound inducible system, including its core components, mechanism of action, quantitative performance data, detailed experimental protocols, and troubleshooting advice to facilitate its successful implementation in the laboratory.
Core Components and Mechanism of Action
The this compound inducible system is principally composed of three key elements:
-
CymR (Cumate Repressor): A transcriptional repressor protein that binds specifically to the cumate operator (CuO) sequence.[2]
-
CuO (Cumate Operator): A specific DNA sequence integrated into a promoter region. When CymR is bound to the CuO, it sterically hinders the binding of RNA polymerase, thereby repressing the transcription of the downstream gene of interest.[2]
-
This compound (para-isopropylbenzoic acid): A small molecule inducer. When present, this compound binds to the CymR repressor, causing a conformational change that prevents CymR from binding to the CuO sequence. This alleviates the repression and allows for the transcription of the target gene.[2][4]
The system can be configured in several ways to achieve different regulatory outcomes:
-
Repressor System ("On" Switch): This is the most common configuration. The gene of interest is placed downstream of a promoter containing the CuO sequence. In the absence of this compound, CymR binds to the CuO and represses transcription. The addition of this compound induces gene expression by removing the CymR repressor.[5]
-
Activator System ("Off" Switch): In this setup, the CymR repressor is fused to a transcriptional activation domain (e.g., VP16) to create a cumate-transactivator (cTA). The cTA binds to the CuO sequence upstream of a minimal promoter and activates transcription. The addition of this compound causes the cTA to dissociate from the DNA, thus turning off gene expression.[5]
-
Reverse Activator System ("On" Switch): Through protein engineering, a reverse cumate-transactivator (rcTA) has been developed that binds to the CuO sequence and activates transcription only in the presence of this compound.[5]
Quantitative Performance Data
The this compound system is characterized by its tight regulation, offering low basal expression and high induction levels. The following tables summarize key quantitative data from various studies, providing a comparative overview of the system's performance in different organisms and contexts.
| Organism/Cell Line | Promoter | Inducer Concentration | Basal Expression (Uninduced) | Induced Expression | Induction Ratio (Fold Change) | Reference |
| Escherichia coli | T5 promoter with CuO | 30 µM this compound | Low (Mean fluorescence ~9.8) | High (Significantly higher than IPTG-induced pET system) | >100 | [1] |
| Pseudomonas aeruginosa | PQJ (synthetic) | 50 µM - 600 µM this compound | Indistinguishable from background | Graded response with increasing concentration | Tunable over several orders of magnitude | [4] |
| Sphingomonas sp. Fr1 | PQ5 (synthetic) | 25-50 µM this compound | Low | High | >250 | [6] |
| Avian DF1 cells | CMV promoter with CuO | 300-450 µg/mL this compound | No detectable GFP expression | 55-64% GFP positive cells | Not explicitly calculated | [7] |
| Avian QM7 cells | CMV promoter with CuO | 300-450 µg/mL this compound | <5% GFP positive cells (leaky) | 10-12% GFP positive cells | Not explicitly calculated | [7] |
| HEK293 cells | CMV promoter with CuO | 30 µg/mL this compound | Low | Robust induction | Up to 32-fold | [8] |
| Organism | Parameter | Value/Observation | Reference |
| Sphingomonas sp. Fr1 | Induction Kinetics | Rapid and sustained increase in expression within 10 minutes of induction, peaking after 3 hours. | [6] |
| Pseudomonas aeruginosa | Dose-Response | Graded response to increasing this compound concentrations, allowing for fine-tuned expression. | [4] |
| Escherichia coli | Homogeneity | Fully induced and homogenous protein-expressing population upon induction. | [2] |
| Mammalian Cells | Reversibility | Gene expression is reversible by removing this compound from the culture medium. | [3] |
Experimental Protocols
This section provides generalized, step-by-step protocols for implementing the this compound inducible system in both E. coli and mammalian cells. Specific details may need to be optimized based on the vector system, cell line, and experimental goals.
Gene of Interest Cloning into a this compound Inducible Vector
-
Vector Selection: Choose a suitable this compound inducible expression vector. Several commercial vectors are available with different promoters, selection markers, and reporter genes (e.g., from System Biosciences).[8][9] These vectors typically contain the CuO sequence downstream of a promoter and may come as an all-in-one system with the CymR repressor on the same plasmid or as a two-vector system.
-
Gene Amplification: Amplify your gene of interest (GOI) using PCR with primers that add appropriate restriction sites for cloning into the multiple cloning site (MCS) of the chosen vector.
-
Vector and Insert Preparation: Digest both the this compound vector and the PCR product with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.
-
Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into a suitable strain of E. coli (e.g., DH5α) for plasmid propagation.
-
Verification: Select for positive clones using antibiotic resistance and verify the correct insertion of your GOI by colony PCR, restriction digest analysis, and Sanger sequencing.
Inducible Expression in E. coli
-
Transformation: Transform the verified this compound expression plasmid containing your GOI into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 50 mL) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until it reaches the mid-log phase of growth (OD600 of 0.4-0.6).
-
Induction: Add this compound to the desired final concentration (a typical starting point is 100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific protein and desired expression level.[2]
-
Expression: Continue to grow the culture for the desired amount of time (e.g., 4-8 hours) at an appropriate temperature for your protein of interest (e.g., 30°C or 18°C).
-
Harvesting and Analysis: Harvest the cells by centrifugation and analyze protein expression by SDS-PAGE, Western blot, or functional assays.
Inducible Expression in Mammalian Cells
-
Cell Culture: Culture your mammalian cell line of choice (e.g., HEK293, CHO) in the appropriate growth medium.
-
Transfection/Transduction:
-
Transient Transfection: Co-transfect the cells with the this compound expression vector containing your GOI and a separate vector expressing the CymR repressor (if not an all-in-one system) using a suitable transfection reagent.
-
Stable Cell Line Generation: For long-term studies, it is recommended to generate a stable cell line. This can be achieved by co-transfecting the expression and repressor vectors (if separate) along with a selection marker, followed by antibiotic selection. Alternatively, lentiviral or retroviral vectors can be used for stable integration.[10] It is often advantageous to first establish a stable cell line expressing the CymR repressor and then introduce the GOI vector.[10]
-
-
Induction:
-
Prepare a stock solution of this compound (e.g., in ethanol).
-
Add this compound directly to the culture medium to the desired final concentration. A typical starting concentration for mammalian cells is 30 µg/mL.[11] A dose-response curve should be generated to determine the optimal concentration for your cell line and GOI.
-
-
Expression and Analysis:
-
Incubate the cells for a desired period (e.g., 24-72 hours) to allow for gene expression.
-
Monitor the expression of a co-expressed reporter gene (e.g., GFP, RFP) if present in the vector.
-
Harvest the cells or culture supernatant and analyze the expression of your GOI by Western blot, ELISA, flow cytometry, or a relevant functional assay.
-
-
Reversibility: To turn off gene expression, simply remove the this compound-containing medium and replace it with fresh medium.[3]
Visualizing the this compound System
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of the repressor system and a typical experimental workflow for using the this compound system in mammalian cells.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Cumate Inducible Gene Expression Systems | System Biosciences [systembio.com]
- 9. Cumate-inducible - PiggyBac Transposon - Gene Expression Systems - Products | System Biosciences [systembio.com]
- 10. systembio.com [systembio.com]
- 11. systembio.com [systembio.com]
An In-depth Technical Guide to the p-Cumate Inducible Gene Expression System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p-cumate inducible gene expression system is a powerful and versatile tool for tightly regulating gene expression in a wide range of prokaryotic and eukaryotic organisms. This system, derived from the Pseudomonas putida F1 cymene and cumate catabolic operons, offers several advantages, including low basal expression, high induction levels, and dose-dependent control, making it an invaluable asset for functional genomics, drug discovery, and biopharmaceutical production. This technical guide provides a comprehensive overview of the this compound mechanism of action, detailed experimental protocols, and quantitative data to enable researchers to effectively implement this technology.
The Core Mechanism of Action
The this compound system's function hinges on the interaction between two key components: the CymR repressor protein and the CuO operator sequence . In the absence of the inducer, this compound, the CymR repressor binds with high affinity to the CuO operator, which is strategically placed downstream of a promoter in an expression vector. This binding physically obstructs the transcriptional machinery, effectively silencing the expression of the downstream gene of interest.[1][2][3]
Upon introduction of this compound, the inducer molecule binds to the CymR repressor, instigating a conformational change in the protein.[3][4] This allosteric modification significantly reduces CymR's affinity for the CuO operator, causing it to dissociate from the DNA.[5] Consequently, the promoter becomes accessible to RNA polymerase, and transcription of the target gene is initiated.[1][6] This mechanism allows for a rapid and robust induction of gene expression that is titratable with varying concentrations of this compound.
Several configurations of the this compound system have been developed to expand its utility:
-
Repressor System: The most straightforward configuration where CymR binding to CuO represses a constitutively active promoter. The addition of cumate relieves this repression.[7][8]
-
Activator System (cTA): In this setup, CymR is fused to a transcriptional activation domain (like VP16). This chimeric transactivator (cTA) binds to the CuO sequence placed upstream of a minimal promoter, driving strong gene expression. The addition of cumate causes the cTA to dissociate, turning off gene expression.
-
Reverse Activator System (rcTA): A mutated form of the cTA, the reverse cumate activator (rcTA), binds to the CuO operator and activates transcription only in the presence of cumate.[2] This "ON" switch configuration is often preferred due to its extremely low basal expression in the uninduced state.
Signaling Pathway of the this compound Repressor System
Caption: Mechanism of the this compound repressor system.
Quantitative Data Summary
The performance of the this compound system is characterized by its dose-dependent induction and rapid kinetics. The following tables summarize quantitative data from various studies.
Table 1: Dose-Response of the this compound System in Various Organisms
| Organism/Cell Line | Reporter Gene | Inducer Concentration | Fold Induction | Reference |
| Sphingomonas sp. Fr1 | a-galactosidase | 0.78 - 50 µM this compound | >250 | [4] |
| Pseudomonas aeruginosa | mNeonGreen | 0 - 1 mM this compound | Graded response | [9][10] |
| Chicken DF1 cells | GFP | 300 µg/mL this compound | ~55% positive cells | [7] |
| Chicken DF1 cells | GFP | 450 µg/mL this compound | ~64% positive cells | [7] |
| Quail QM7 cells | GFP | 300 µg/mL this compound | ~10% positive cells | [7] |
| Quail QM7 cells | GFP | 450 µg/mL this compound | ~12% positive cells | [7] |
| HEK293 cells | Luciferase | 0.2X - 5X (1X = 30 µg/mL) | Dose-dependent | [11] |
| HTTL-B1, B2, F cells | Tango receptors | 0 - 40 µg/mL this compound | Dose-dependent | [12] |
Table 2: Induction Kinetics of the this compound System
| Organism/Cell Line | Reporter Gene | Time Post-Induction | Observation | Reference |
| Sphingomonas sp. Fr1 | a-galactosidase | 10 minutes | Rapid increase in activity | [4] |
| Sphingomonas sp. Fr1 | a-galactosidase | 3 hours | Peak activity | [4] |
| Pseudomonas aeruginosa | mNeonGreen | 5 minutes | Fluorescence readily observed | [10] |
| HTTL-B1, B2, F cells | Tango receptors | 18 hours - 5 days | Time-dependent increase | [12] |
| HEK293 cells | Luciferase/GFP | 3 days | Well-induced expression | [11] |
Table 3: Comparison with the Doxycycline (Tet-On) System
| Feature | This compound System | Doxycycline (Tet-On) System | References |
| Inducer | This compound | Doxycycline (a tetracycline analog) | [2][13] |
| Toxicity | Generally low toxicity | Can have off-target effects on mitochondria | [3] |
| Basal Expression | Extremely low, often undetectable | Can exhibit some level of "leaky" expression | [2][3] |
| Induction Level | High, can be several hundred-fold | High, comparable to strong constitutive promoters | [14][15] |
| Orthogonality | Can be used alongside the Tet system | Can be used alongside the cumate system | [9][13] |
Experimental Protocols
Establishing a Stable Cell Line with the this compound System
This protocol describes the generation of a stable mammalian cell line for cumate-inducible gene expression using a two-vector system (a CymR-expressing vector and a CuO-inducible vector with the gene of interest).
Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable this compound inducible cell line.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
CymR expression vector (containing a selection marker, e.g., puromycin resistance)
-
CuO-inducible expression vector with your Gene of Interest (GOI) and a second selection marker (e.g., neomycin resistance)
-
Transfection reagent
-
Selection antibiotics (e.g., Puromycin, G418)
-
This compound stock solution (e.g., 30 mg/mL in ethanol)
Procedure:
-
Transfection of CymR Vector: a. Plate cells to be 70-80% confluent on the day of transfection. b. Co-transfect the CymR expression vector and the selection marker vector (if not on the same plasmid) using a suitable transfection reagent according to the manufacturer's instructions.
-
Selection of CymR-Expressing Cells: a. 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. b. Replace the medium with fresh medium containing the antibiotic every 3-4 days. c. Continue selection until resistant colonies are visible.
-
Expansion and Validation of CymR Clones: a. Isolate and expand several resistant clones. b. Validate the expression of CymR in each clone via Western blot or qPCR. Select the clone with the highest CymR expression for the next step.
-
Transfection of CuO-GOI Vector: a. Plate the validated CymR-expressing cells to be 70-80% confluent. b. Transfect the cells with the CuO-inducible GOI vector.
-
Second Selection: a. 48 hours post-transfection, begin selection with the second antibiotic (e.g., G418). b. Maintain selection until resistant colonies appear.
-
Screening for Inducible Expression: a. Isolate and expand several double-resistant clones. b. For each clone, seed two wells: one for the uninduced control and one for the induced sample. c. Add this compound to the "induced" wells at a final concentration of 30 µg/mL. Add an equivalent volume of the vehicle (ethanol) to the "uninduced" wells. d. Incubate for 24-72 hours. e. Assess the expression of your GOI by qPCR, Western blot, or a functional assay.
-
Selection of Final Clone: a. Choose the clone that exhibits the lowest basal expression in the absence of cumate and the highest level of induction in its presence.
This compound Induction Assay
This protocol outlines the steps for inducing gene expression in a stable this compound inducible cell line.
Materials:
-
Validated stable this compound inducible cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 30 mg/mL in 95% ethanol)
-
Vehicle control (95% ethanol)
Procedure:
-
Plate the stable cells at a desired density and allow them to adhere overnight.
-
Prepare a working solution of this compound in complete culture medium. A typical final concentration for induction is 30 µg/mL, but this should be optimized for your specific cell line and desired level of expression.
-
For the uninduced control, prepare medium with an equivalent amount of the vehicle (ethanol).
-
Remove the old medium from the cells and replace it with the cumate-containing medium (for induced samples) or the vehicle-containing medium (for uninduced controls).
-
Incubate the cells for the desired induction period (typically 24-72 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blot).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol provides a method to quantify the mRNA levels of the induced gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for the GOI and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both induced and uninduced cell samples using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green/TaqMan mix, forward and reverse primers for either the GOI or the reference gene, and nuclease-free water. b. Add the cDNA template to the appropriate wells of a qPCR plate. c. Add the master mix to each well.
-
qPCR Run: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: a. Determine the Ct values for the GOI and the reference gene in both induced and uninduced samples. b. Calculate the relative expression of the GOI using the ΔΔCt method.
Western Blot Analysis of Protein Expression
This protocol is for detecting the protein product of the induced gene.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the induced and uninduced cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane with TBST. b. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The this compound inducible gene expression system offers a robust and tightly controlled method for regulating gene expression. Its low background, high inducibility, and dose-dependent nature make it a superior choice for a variety of research applications. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers can effectively harness the power of the this compound system to advance their scientific and drug development endeavors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7745592B2 - Cumate-inducible expression system for eukaryotic cells - Google Patents [patents.google.com]
- 6. systembio.com [systembio.com]
- 7. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. systembio.com [systembio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
The Principle of Cumate-Inducible Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cumate-inducible gene expression system, a powerful tool for tightly regulated, dose-dependent, and reversible control of transgene expression. We will delve into the core molecular mechanisms, provide detailed experimental protocols, present quantitative performance data, and visualize the key pathways and workflows.
Core Principles of the Cumate-Inducible System
The cumate-inducible gene expression system is a robust "on/off" switch for transcription, engineered from elements of the Pseudomonas putida F1 cym and cmt operons.[1][2] Its functionality relies on three key components: the CymR repressor protein , the cumate operator (CuO) DNA sequence , and the inducer molecule, p-isopropylbenzoate (cumate) .[1][3]
In its default "off" state, the CymR repressor protein binds with high affinity to the CuO sequence, which is strategically placed downstream of a promoter in an expression vector.[4][5][6] This binding sterically hinders the transcriptional machinery, effectively blocking the expression of the downstream gene of interest.[5][6]
The system is switched to the "on" state by the addition of cumate.[1] Cumate acts as an allosteric effector, binding to the CymR protein and inducing a conformational change.[5] This change significantly reduces CymR's affinity for the CuO operator, causing it to detach from the DNA.[1][4] With the repressor removed, the promoter is accessible to RNA polymerase, and transcription of the target gene can proceed.[4][5] This mechanism allows for a direct and rapid response to the inducer.[1]
One of the key advantages of this system is its tight regulation , characterized by very low basal expression levels in the absence of cumate.[3] Furthermore, the level of gene expression can be finely tuned by titrating the concentration of cumate, offering a rheostatic level of control.[1][3] The induction is also reversible; removal of cumate from the culture medium allows CymR to re-bind the CuO sequence and turn off transcription.[3][7]
The cumate system has been successfully implemented in a wide range of organisms, including Escherichia coli, various mammalian cell lines, Bacillus species, and Alphaproteobacteria.[1][8][9][10]
System Configurations
The core components of the cumate switch can be adapted into several configurations to suit different experimental needs:
-
Repressor Configuration: This is the most common setup. CymR binds to a CuO site placed downstream of a strong constitutive promoter (e.g., CMV), repressing transcription. The addition of cumate relieves this repression, turning gene expression "on".[2][8][11]
-
Activator Configuration: In this arrangement, CymR is fused to a transcriptional activation domain (like VP16) to create a chimeric transactivator (cTA).[2][8][11] This cTA binds to multiple copies of the CuO sequence placed upstream of a minimal promoter. In the absence of cumate, the cTA binds and activates transcription. The addition of cumate causes the cTA to dissociate from the DNA, thus turning expression "off".[2][8][11]
-
Reverse Activator Configuration: Through protein engineering, a reverse cumate activator (rcTA) has been developed. This mutant activator binds to the CuO sequence and activates transcription only in the presence of cumate.[8][11]
Quantitative Data Summary
The performance of the cumate-inducible system has been characterized across various studies. The following tables summarize key quantitative data for easy comparison.
| Organism/Cell Line | Vector System | Inducer Concentration | Induction Time | Fold Induction | Reference |
| E. coli | pNEW | 100 µg/mL cumate | Not Specified | High expression yields | [1] |
| Mammalian Cells (HEK293) | SparQ™2 System | 30 µg/mL (1X) to 150 µg/mL (5X) | 2-3 days | Up to 40-fold | [7] |
| Mammalian Cells (HEK293) | CuO-DsRed Reporter | 0-1 mM cumate | 3 days | Dose-dependent | [5] |
| Avian Cells (DF1, QM7) | piggyBac cumate switch | 450 µg/mL cumate | Not Specified | Significant | [12] |
| Sphingomonas Fr1 | pQF-lacZ | 25-50 µM cumate | 20-24 hours | >250-fold | [10][13] |
| Bacillus subtilis | pCT5-bac2.0 | Not Specified | Not Specified | Tightly controlled | [9] |
| Parameter | Value/Observation | Organism/Context | Reference |
| Basal Expression (Leakage) | Extremely low | General observation | [3] |
| <5% GFP-positive cells in "off" state | QM7 cells | [12] | |
| Reversibility | Expression fades within 24-72 hours after cumate removal | Mammalian cells | [7] |
| Cumate Toxicity | No toxicity observed up to 5X (150 µg/mL) | HEK293 cells | [7] |
| Optimal 1X Cumate Concentration | 30 µg/mL | Mammalian cells | [7] |
Visualizing the System: Diagrams
The following diagrams illustrate the core mechanism and a typical experimental workflow for the cumate-inducible system.
Caption: Mechanism of the cumate-inducible gene expression system.
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cumate gene-switch: a system for regulated expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Caged Cumate Enables Proximity-Dependent Control over Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020161484A1 - Inducible aav system comprising cumate operator sequences - Google Patents [patents.google.com]
- 7. systembio.com [systembio.com]
- 8. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
p-Cumate as a Non-Toxic Inducer in Bacillus subtilis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of tightly regulated and efficient inducible gene expression systems is paramount for applications in synthetic biology, metabolic engineering, and the production of therapeutic proteins. For the Gram-positive bacterium Bacillus subtilis, a widely used industrial workhorse, the p-cumate inducible system offers a robust and non-toxic method for controlling gene expression. This system, adapted from Pseudomonas putida, provides high-level, tunable, and tightly controlled expression, making it a valuable tool for research and biopharmaceutical manufacturing.[1][2] this compound (p-isopropylbenzoate) is an inexpensive and non-metabolizable inducer, ensuring stable and dose-dependent gene regulation without interfering with cellular metabolism.[1][2] This technical guide provides an in-depth overview of the this compound induction system in B. subtilis, including its core mechanism, detailed experimental protocols, and quantitative data to facilitate its implementation.
Core Mechanism of the this compound Inducible System
The this compound inducible system is a synthetic regulatory circuit constructed by combining a strong constitutive Bacillus promoter with regulatory elements from the Pseudomonas putida this compound degradation pathway.[1][2] The key components are the CymR repressor protein and its corresponding operator sequence, CuO.[1][2][3]
In the absence of the inducer, this compound, the CymR repressor protein binds specifically to the CuO operator sequence.[2][3] This operator is strategically placed downstream of a strong constitutive promoter, such as Pveg, thereby physically blocking the binding of RNA polymerase and repressing the transcription of the target gene.[2][3]
Upon the addition of this compound to the culture medium, it enters the cell and binds to the CymR repressor. This binding event induces a conformational change in the CymR protein, causing it to dissociate from the CuO operator.[2][3] The removal of the repressor allows RNA polymerase to access the promoter and initiate transcription of the downstream gene of interest, leading to protein expression.[2][3] The level of gene expression can be modulated by varying the concentration of this compound, allowing for fine-tuned control.[1][2]
Quantitative Data
The performance of the this compound inducible system in B. subtilis has been characterized by dose-response and induction kinetics studies, typically using a superfolder Green Fluorescent Protein (sfGFP) as a reporter.
Dose-Response to this compound
Gene expression from the this compound inducible promoter is tunable and directly correlates with the concentration of the inducer. The following table summarizes typical dose-response data observed for sfGFP expression in B. subtilis cultures.
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Induction (approx.) |
| 0 (Uninduced) | Low (Basal Level) | 1x |
| 10 | Moderate | ~6x |
| 30 | Intermediate | - |
| 50 | High | ~10x |
| 70 | Higher | - |
| 100 | Near-maximal | - |
| 600 | Saturation | >10x |
Note: The exact RFU values and fold induction can vary depending on the specific plasmid construct, reporter protein, and experimental conditions. The data presented is a summary of reported trends.[4][5]
Induction Kinetics
The response to this compound induction is rapid, with detectable expression of the target protein within a short timeframe after addition of the inducer.
| Time after Induction (minutes) | sfGFP Expression Level |
| 0 | Basal |
| 5 | Readily observable |
| 10 | Significant increase |
| 180 (3 hours) | Peak expression |
Note: The induction is sustained over time. The kinetics can be influenced by the growth phase of the culture and the specific experimental setup.[6][7]
Experimental Protocols
Preparation of this compound Stock Solution
A high-concentration stock solution of this compound is prepared for easy addition to bacterial cultures.
Materials:
-
This compound (4-isopropylbenzoic acid)
-
Ethanol (100%)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 1 M stock solution, dissolve the appropriate amount of this compound powder in 100% ethanol.[5]
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C for long-term use. Dilutions can be made in ethanol as needed.[8]
Alternatively, a 0.5 M stock can be made by mixing equal parts of 1 M aqueous Tris base with 1 M cumic acid in ethanol.[9]
Induction of Gene Expression in B. subtilis
This protocol outlines the steps for inducing the expression of a target gene under the control of the this compound inducible promoter in a liquid culture of B. subtilis.
Materials:
-
B. subtilis strain containing the this compound inducible expression plasmid (e.g., pCT5-bac2.0 with the gene of interest).[3]
-
Lysogeny Broth (LB) or other suitable growth medium.
-
Appropriate antibiotic for plasmid selection.
-
This compound stock solution.
-
Incubator shaker.
-
Spectrophotometer.
Procedure:
-
Inoculate a single colony of the recombinant B. subtilis strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (e.g., 220 rpm).[10]
-
The next day, dilute the overnight culture into fresh, pre-warmed LB medium with antibiotics to an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Incubate the culture at 37°C with shaking until it reaches the early to mid-exponential growth phase (OD600 of ~0.4-0.6).
-
To induce gene expression, add the desired final concentration of this compound to the culture from the stock solution. For a "no inducer" control, add an equivalent volume of the solvent (e.g., ethanol).[8] Typical induction concentrations range from 10 µM to 100 µM.[4]
-
Continue to incubate the culture under the same conditions.
-
Collect samples at various time points post-induction to analyze protein expression.
Measurement of sfGFP Reporter Expression
Fluorescence measurement is a common method to quantify the level of gene expression when using sfGFP as a reporter.
Materials:
-
Induced and uninduced B. subtilis culture samples.
-
Phosphate-buffered saline (PBS) or similar buffer.
-
Microplate reader with fluorescence detection capabilities or a flow cytometer.
-
96-well black, clear-bottom plates (for plate reader).
Procedure:
-
Take an aliquot of the bacterial culture at a specific time point.
-
Measure the OD600 of the culture to determine cell density.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer like PBS to the original volume or a standardized cell density. This step is important to remove background fluorescence from the growth medium.
-
Transfer the resuspended cells to a 96-well plate.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 528 nm for sfGFP.[11]
-
Normalize the fluorescence readings to the cell density (OD600) to obtain the relative fluorescence per cell.
For single-cell analysis, flow cytometry can be used to measure the fluorescence intensity of individual cells within the population.[10]
Conclusion
The this compound inducible system represents a significant advancement for controlled gene expression in Bacillus subtilis. Its key advantages, including non-toxicity, low cost, tight regulation, and tunable expression, make it an ideal choice for a wide range of applications, from fundamental research in gene function to the large-scale industrial production of proteins and chemicals.[1][2] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals seeking to leverage this powerful tool in their work with B. subtilis.
References
- 1. Development of a synthetic cumate-inducible gene expression system for Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Part:BBa K4417007 - parts.igem.org [parts.igem.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. A simplified and highly efficient cell-free protein synthesis system for prokaryotes [elifesciences.org]
An In-Depth Technical Guide to the CymR Repressor and CuO Operator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the CymR repressor and its cognate CuO operator, key components of a widely utilized inducible gene expression system. This document details their molecular mechanisms, native biological functions, and applications in synthetic biology. It includes quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support researchers in utilizing and understanding this powerful regulatory tool.
Core Concepts: The CymR-CuO Switch
The CymR-CuO system is a transcriptional regulatory switch derived from the Pseudomonas putida F1 cym and cmt operons, which are responsible for the catabolism of p-cymene and cumate (p-isopropylbenzoic acid). The core components of this system are:
-
CymR: A repressor protein that, in its active state, binds specifically to the CuO operator sequence. CymR is a member of the Rrf2 family of transcriptional regulators and utilizes a winged helix-turn-helix (wHTH) motif for DNA binding.[1]
-
CuO (Cumate Operator): A specific DNA sequence to which the CymR protein binds. The consensus sequence for a functional CuO site is often cited as AGAAACAAACCAACCTGTCTGTATTA .[2]
-
Cumate: A small molecule inducer (p-isopropylbenzoic acid). When present, cumate acts as an allosteric effector, binding to CymR and inducing a conformational change. This change significantly reduces CymR's affinity for the CuO operator, causing it to dissociate from the DNA.[2]
The mechanism of action is straightforward: in the absence of cumate, CymR binds to the CuO operator, sterically hindering the binding of RNA polymerase and repressing the transcription of downstream genes. The addition of cumate alleviates this repression, allowing for gene expression in a dose-dependent manner.[3][4] This tight regulation and tunable expression have made the CymR-CuO system a valuable tool in various biological contexts, from bacteria to mammalian cells.[4]
Native Signaling Pathways Involving CymR
While extensively used as a synthetic tool, CymR is a naturally occurring regulator in several bacterial species, where it governs distinct physiological processes.
Cysteine Metabolism in Bacillus subtilis
In Bacillus subtilis, CymR is a master repressor of cysteine metabolism.[5][6] It controls the expression of genes involved in cysteine biosynthesis and the uptake of sulfur-containing compounds. The activity of CymR is modulated by the availability of cysteine. When cysteine levels are sufficient, CymR is active and represses the genes of the CymR regulon. This regulation helps maintain cysteine homeostasis within the cell.
Oxidative Stress Response in Staphylococcus aureus
In Staphylococcus aureus, CymR functions as a thiol-based sensor for oxidative stress.[7] Under normal conditions, CymR represses genes involved in cysteine biosynthesis and transport. However, upon exposure to reactive oxygen species (ROS), a critical cysteine residue in CymR becomes oxidized. This modification leads to the dissociation of CymR from its DNA operator sites, resulting in the derepression of genes that help mitigate oxidative stress and restore redox balance. This pathway highlights a direct link between metabolic regulation and stress response.[8][9][10]
Catabolism of Aromatic Compounds in Pseudomonas putida
The CymR-CuO system was originally identified in Pseudomonas putida F1, where it regulates the cym and cmt operons.[11][12] The cym operon is involved in the conversion of p-cymene to p-cumate, and the cmt operon is responsible for the further degradation of this compound. CymR acts as a repressor for both operons. The presence of cumate, an intermediate in the catabolic pathway, leads to the derepression of these operons, allowing the bacterium to utilize these aromatic compounds as carbon sources.[13][14]
Quantitative Data
The performance of the CymR-CuO system as an inducible switch is characterized by low basal expression (leakiness) and a high induction ratio upon the addition of cumate. The following tables summarize quantitative data from various studies.
Table 1: Induction Ratios of the CymR-CuO System in Different Organisms
| Organism | Reporter System | Cumate Concentration | Induction Ratio (Fold-Change) | Reference |
| Sphingomonas sp. Fr1 | β-galactosidase | 25 µM | >250 | [15] |
| Other Sphingomonads | β-galactosidase | 25 µM | ~100 to 1,000 | [15] |
| Caulobacter crescentus | β-galactosidase | 25 µM | ~1,000 to 5,000 | [15] |
| Paracoccus denitrificans | β-galactosidase | 25 µM | ~1,000 to 5,000 | [15] |
| Methylobacterium extorquens | Luciferase | Varied | ~1,000 to 5,000 | [15] |
| HEK293 cells | Luciferase | 60 µg/mL | Up to 40 | [16] |
| Pseudomonas aeruginosa | mNeonGreen | 0 - 1 mM | Tunable over several orders of magnitude | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CymR-CuO system.
Recombinant CymR Protein Purification
A protocol for expressing and purifying recombinant CymR is essential for in vitro studies. This is a generalized protocol for purification from E. coli.
-
Expression Vector: Clone the cymR gene into an expression vector with a purification tag (e.g., 6x-His tag or GST-tag).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., for His-tagged protein: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, with lysozyme and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
-
Affinity Chromatography: Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound CymR protein with an elution buffer containing a high concentration of the competing agent (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., using dialysis or a desalting column).
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively or quantitatively assess the binding of CymR to the CuO operator DNA.
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the CuO operator sequence. One of the oligonucleotides should be labeled (e.g., with biotin or a fluorescent dye at the 5' end).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, and a non-specific competitor DNA like poly(dI-dC)):
-
Purified CymR protein (at varying concentrations).
-
Labeled CuO probe (at a fixed, low concentration).
-
For competition assays, include unlabeled "cold" CuO probe.
-
To test the effect of the inducer, add cumate to the reaction.
-
-
Incubate the reaction at room temperature for 20-30 minutes to allow binding to occur.
-
-
Electrophoresis:
-
Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or image the gel directly (for fluorescently labeled probes).
-
Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP conjugate and chemiluminescence for biotin, or a fluorescence imager).
-
-
Analysis:
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a CymR-CuO complex. The intensity of the shifted band should increase with increasing CymR concentration. The addition of cumate should reduce or eliminate the shifted band.
-
Reporter Gene Assay
Reporter gene assays are used to quantify the activity of the CymR-CuO system in vivo. This protocol is for a luciferase-based assay in mammalian cells.
-
Plasmid Constructs:
-
CymR Expression Plasmid: A plasmid constitutively expressing the CymR protein.
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., Firefly luciferase) under the control of a promoter with one or more upstream CuO operator sites.
-
Control Plasmid: A plasmid constitutively expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293) in a multi-well plate.
-
Co-transfect the cells with the CymR expression plasmid, the CuO-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Induction:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of cumate (and a no-cumate control).
-
-
Cell Lysis:
-
After an appropriate incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
In a luminometer plate, add the cell lysate to the Firefly luciferase substrate and measure the luminescence.
-
Then, add the Renilla luciferase substrate (which also quenches the Firefly reaction) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction by dividing the normalized luciferase activity of the cumate-treated samples by that of the untreated control.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding thermodynamics, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the CymR-CuO interaction.
-
Sample Preparation:
-
Purify CymR protein and synthesize the double-stranded CuO operator DNA.
-
Crucially, both the protein and the DNA must be in the exact same buffer to minimize heats of dilution. Dialyze both samples against the same buffer extensively.
-
Degas both the protein and DNA solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the purified CymR protein into the sample cell of the calorimeter.
-
Load the CuO DNA into the injection syringe.
-
Set the experimental temperature and other parameters.
-
Perform a series of injections of the CuO DNA into the CymR solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of DNA to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and n).
-
Conclusion
The CymR repressor and its CuO operator constitute a versatile and tightly regulated system for controlling gene expression. Its applications in synthetic biology are extensive, and an understanding of its native biological roles in cysteine metabolism and oxidative stress response provides a deeper appreciation of its regulatory capabilities. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize and study this powerful molecular tool in their own work.
References
- 1. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 4. japtamers.co.uk [japtamers.co.uk]
- 5. Global Control of Cysteine Metabolism by CymR in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global control of cysteine metabolism by CymR in Bacillus subtilis - Research - Institut Pasteur [research.pasteur.fr]
- 7. Staphylococcus aureus CymR Is a New Thiol-based Oxidation-sensing Regulator of Stress Resistance and Oxidative Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pleiotropic CymR Regulator of Staphylococcus aureus Plays an Important Role in Virulence and Stress Response | PLOS Pathogens [journals.plos.org]
- 10. The Pleiotropic CymR Regulator of Staphylococcus aureus Plays an Important Role in Virulence and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and expression of the cym, cmt, and tod catabolic genes from Pseudomonas putida KL47: expression of the regulatory todST genes as a factor for catabolic adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. systembio.com [systembio.com]
- 17. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The p-Cumate Switch: A Technical Guide to Regulated Mammalian Cell Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control gene expression is a cornerstone of modern biological research and a critical component in the development of novel therapeutics and manufacturing of biologics. Inducible expression systems, which allow for the activation or repression of a target gene in response to a specific small molecule, provide an invaluable tool for studying gene function, developing cell-based assays, and producing recombinant proteins. The p-cumate switch is a tightly regulated, reversible, and dose-dependent inducible expression system for mammalian cells, offering a robust alternative to more commonly used systems like the tetracycline-inducible (Tet-On/Tet-Off) system.
This technical guide provides an in-depth overview of the this compound switch, including its mechanism of action, quantitative performance data, detailed experimental protocols, and applications in research and drug development.
Core Mechanism of the this compound Switch
The this compound switch is derived from the bacterial Pseudomonas putida F1 cymene (cym) and cumate (cmt) catabolic operons. The system's core components are:
-
CymR Repressor: A bacterial repressor protein that binds with high affinity to a specific DNA operator sequence.
-
Cumate Operator (CuO): A specific DNA sequence to which the CymR repressor binds.
-
This compound (4-isopropylbenzoic acid): A small, non-toxic inducer molecule that, when present, binds to the CymR repressor, causing a conformational change that prevents it from binding to the CuO operator sequence.
The interplay between these components allows for precise control over the transcription of a gene of interest (GOI) placed under the control of a promoter containing the CuO operator.
Signaling Pathway
The fundamental signaling pathway of the this compound switch operates on a principle of de-repression. In the absence of the inducer (this compound), the CymR repressor protein binds to the CuO operator sequence integrated into a mammalian promoter. This binding event physically obstructs the transcriptional machinery, effectively silencing the expression of the downstream gene. When this compound is introduced to the cell culture, it permeates the cell membrane and binds to the CymR repressor. This binding induces a conformational change in CymR, significantly reducing its affinity for the CuO operator. The CymR-cumate complex then detaches from the DNA, allowing transcription of the target gene to proceed.
System Configurations
The this compound switch can be engineered into several configurations to provide flexible control over gene expression.
Repressor "OFF/ON" System
This is the most straightforward configuration. A strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, is engineered to include the CuO operator sequence downstream of the TATA box. In cells constitutively expressing the CymR repressor, the system is in the "OFF" state, as CymR binds to the CuO and blocks transcription. The addition of this compound relieves this repression, switching the system to the "ON" state.
Diagram: this compound Repressor "OFF/ON" System
Caption: this compound Repressor "OFF/ON" System Workflow.
Transactivator "ON/OFF" System
In this configuration, the CymR repressor is fused to a transcriptional activation domain, such as VP16, creating a cumate transactivator (cTA). The GOI is placed downstream of a minimal promoter that is preceded by multiple copies of the CuO operator. In the absence of this compound, the cTA binds to the CuO sequences and strongly activates transcription ("ON" state). When this compound is added, it binds to the cTA, preventing it from binding to the CuO sequences and thus shutting down transcription ("OFF" state).
Diagram: this compound Transactivator "ON/OFF" System
Caption: this compound Transactivator "ON/OFF" System Workflow.
Reverse Transactivator "OFF/ON" System
Through mutagenesis of the CymR protein, a reverse cumate transactivator (rcTA) has been developed. Similar to the cTA, the rcTA is a fusion of a mutated CymR with an activation domain like VP16. However, the rcTA only binds to the CuO operator in the presence of this compound. Therefore, in this configuration, the system is "OFF" in the absence of the inducer and is switched "ON" by the addition of this compound. This "inducer-on" system is often preferred for its lower basal expression levels.
Diagram: this compound Reverse Transactivator "OFF/ON" System
Caption: this compound Reverse Transactivator "OFF/ON" System Workflow.
Quantitative Data
The performance of the this compound switch has been characterized in various mammalian cell lines. Key parameters include the induction ratio (ON/OFF ratio), the concentration of this compound required for induction, and the kinetics of induction and reversal.
| Parameter | Cell Line | System Configuration | Value | Reference |
| Maximal ON/OFF Ratio | 293 | Repressor | 330 | |
| 293 | Transactivator (cTA) | 237 | ||
| 293 | Reverse Transactivator (rcTA) | 6 | ||
| CHO | Reverse Transactivator (rcTA) | 6 (CD200Fc), 16 (chB43), 74 (EPO) | ||
| Effective this compound Concentration | 293 | Repressor | 3-10 µg/mL for maximal activation | |
| 293 | Transactivator (cTA) | 30 µg/mL for complete repression | ||
| 293 | Reverse Transactivator (rcTA) | 50 µg/mL for induction | ||
| HEK293 | Repressor | 30 µg/mL (1X) | ||
| Avian (DF1) | Repressor | 300-450 µg/mL | ||
| Induction Kinetics | HEK293 | Repressor | Detectable expression after 24 hours, maximal at 2-3 days | |
| Reversibility | HEK293 | Repressor | Expression returns to basal levels within 3 days of this compound removal |
Experimental Protocols
Detailed methodologies for utilizing the this compound switch are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental goals.
Experimental Workflow: Stable Cell Line Generation
Caption: Workflow for generating stable cell lines with the this compound switch.
Protocol 1: Generation of a Stable Cell Line using Lentiviral Vectors
This protocol describes the generation of a stable cell line using an all-in-one lentiviral vector that co-expresses the CymR repressor and the GOI under the control of the cumate-inducible promoter.
Materials:
-
This compound switch lentiviral vector containing your GOI
-
Lentiviral packaging plasmids
-
HEK293T cells (for packaging)
-
Target mammalian cell line
-
Complete growth medium
-
Transfection reagent
-
Puromycin (or other appropriate selection antibiotic)
-
This compound solution (e.g., 1000x stock in 95% ethanol)
-
Polybrene or TransDux™
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the this compound switch lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Titer the virus to determine the multiplicity of infection (MOI).
-
-
Transduction of Target Cells:
-
Plate the target cells at a density that will result in 30-50% confluency on the day of transduction.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (4-8 µg/mL) or TransDux™.
-
Add the lentiviral supernatant to the cells at the desired MOI.
-
Incubate for 24 hours.
-
-
Selection of Stably Transduced Cells:
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. This concentration should be predetermined by a kill curve for your specific cell line.
-
Replace the selective medium every 3-4 days until resistant colonies are visible.
-
Expand the pool of resistant cells or isolate and expand individual clones.
-
-
Induction and Validation:
-
Plate the stable cell pool or clonal cell line.
-
To induce expression, add this compound to the culture medium at the desired final concentration (e.g., 30 µg/mL). A dose-response curve is recommended to determine the optimal concentration.
-
Culture the cells for 24-72 hours.
-
Validate the expression of your GOI by qPCR, Western blot, or functional assay. Include a non-induced control to assess basal expression levels.
-
Protocol 2: Transient Transfection and Induction
Materials:
-
Expression vector for CymR repressor
-
This compound inducible expression vector for your GOI
-
Mammalian cell line suitable for transient transfection (e.g., HEK293, CHO)
-
Complete growth medium
-
Transfection reagent
-
This compound solution
Procedure:
-
Cell Plating:
-
Plate cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the CymR expression vector and the this compound inducible GOI vector using a suitable transfection reagent according to the manufacturer's protocol. A ratio of 1:1 for the two plasmids is a good starting point.
-
-
Induction:
-
24 hours post-transfection, replace the medium with fresh complete medium containing this compound at the desired final concentration. Include a non-induced control.
-
-
Analysis:
-
Harvest the cells or supernatant 24-72 hours post-induction.
-
Analyze the expression of your GOI.
-
Protocol 3: Reversibility Assay
Procedure:
-
Plate a stable cell line generated using Protocol 1.
-
Induce expression with the optimal concentration of this compound for 48-72 hours.
-
Harvest a sample of cells or supernatant for analysis (Timepoint: "Induced").
-
Wash the remaining cells twice with sterile PBS to remove the this compound-containing medium.
-
Add fresh complete medium without this compound.
-
Culture the cells for an additional 24, 48, and 72 hours, harvesting samples at each timepoint.
-
Analyze the expression of the GOI at all timepoints to monitor the decay of the signal.
Applications in Research and Drug Development
The tight regulation and low basal expression of the this compound switch make it a valuable tool for various applications.
-
Functional Genomics: The ability to turn a gene on and off at will is crucial for studying the function of genes, particularly those whose constitutive expression may be toxic to the cell.
-
Cell-Based Assays: In drug discovery, the this compound switch can be used to develop cell-based assays where the expression of a drug target is under precise control. This allows for the screening of compound libraries and the validation of hits in a controlled cellular environment.
-
Biotherapeutic Protein Production: The system has been successfully implemented in Chinese Hamster Ovary (CHO) cells for the high-level production of recombinant proteins. The ability to switch off protein production during cell line development and growth phases, and then switch it on for the production phase, can improve cell viability and overall yield.
-
Gene Therapy and Viral Vector Development: The tight control of transgene expression is a critical safety feature for gene therapy applications. The this compound switch has been used to regulate the expression of viral components for the production of lentiviral vectors.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Basal Expression (Leaky System) | Insufficient CymR repressor levels. | Increase the ratio of the CymR expression vector to the inducible GOI vector during transfection or transduction. |
| Cell line-specific effects. | Screen different clones for the one with the tightest regulation. | |
| Low or No Induction | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal inducer concentration. |
| Insufficient expression of CymR or the GOI vector. | Verify the integrity and transfection/transduction efficiency of your vectors. | |
| Silencing of the integrated construct. | Use vectors containing elements that resist silencing, or re-derive stable cell lines. | |
| Cell Toxicity | Toxicity of the GOI. | Use the "inducer-on" (reverse transactivator) system to minimize basal expression. Lower the induction level with a lower this compound concentration. |
| High concentration of this compound or solvent. | Ensure the final concentration of the solvent (e.g., ethanol) is not toxic to your cells. Test a range of this compound concentrations. |
Conclusion
The this compound switch offers a versatile, tightly regulated, and reversible system for controlling gene expression in mammalian cells. Its distinct mechanism of action and the availability of multiple configurations make it a powerful tool for a wide range of applications, from fundamental research to the production of biotherapeutics. By understanding the core principles and following optimized protocols, researchers can effectively harness the capabilities of the this compound switch to advance their scientific and drug development objectives.
The Cumate Gene-Switch System: A Technical Guide to an Inducible Expression Platform
For Researchers, Scientists, and Drug Development Professionals
The cumate gene-switch system, a powerful tool for inducible gene expression, offers tight regulation and tunable control over transgene expression in a wide range of prokaryotic and eukaryotic cells.[1][2][3] This technical guide provides an in-depth overview of the core technology, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Core Principles and Discovery
The cumate gene-switch system originates from the p-cymene (cym) and p-cumate (cmt) catabolic operons of the soil bacterium Pseudomonas putida F1.[4] This bacterium utilizes p-cymene as a carbon source through a metabolic pathway, the expression of which is regulated by the presence of the intermediate metabolite, this compound (cumate).[4] The core components of this regulatory system have been harnessed to create a versatile "on/off" switch for gene expression in various research and biotechnological applications.[1][4]
The system is comprised of three key elements:
-
CymR (Cumate Repressor): A transcriptional repressor protein that binds to a specific DNA operator sequence.
-
CuO (Cumate Operator): A specific DNA sequence to which the CymR protein binds. In engineered systems, this operator is placed downstream of a promoter to control the transcription of a gene of interest.
-
Cumate: A small molecule inducer. When present, cumate binds to the CymR repressor, causing a conformational change that prevents CymR from binding to the CuO operator, thus permitting transcription.[1][4]
Signaling Pathways and Configurations
The cumate gene-switch system can be configured in several ways to control gene expression. The two primary configurations are the repressor and the transactivator systems.
Repressor System
In the simplest configuration, the CymR repressor provides a straightforward "on" switch in the presence of cumate.
Transactivator Systems
For more complex regulation, the CymR protein can be fused with a transcriptional activation domain (e.g., VP16) to create a cumate-dependent transactivator (cTA). In this setup, the cTA binds to multiple copies of the CuO operator placed upstream of a minimal promoter, driving high levels of gene expression. The addition of cumate causes the cTA to dissociate from the DNA, turning expression "off".[1]
Conversely, a reverse cumate transactivator (rcTA) can be engineered to bind to the operator and activate transcription only in the presence of cumate.[1]
Quantitative Performance Data
The cumate gene-switch system exhibits several key performance characteristics that are advantageous for research and drug development, including tight regulation (low basal expression), high inducibility, and a dose-dependent response.
Dose-Dependent Gene Expression
The level of transgene expression can be modulated by varying the concentration of cumate in the culture medium. This "rheostatic" control allows for the fine-tuning of protein production.
| Cell Type | Reporter Gene | Cumate Concentration | Expression Level (Metric) | Reference |
| E. coli BL21(DE3) | GFP | 0 µM | ~0 mg/g (dry weight) | [4] |
| 10 µM | ~90 mg/g (dry weight) | [4] | ||
| 30 µM | Maximal Yield | [4] | ||
| Avian DF1 | GFP | 300 µg/mL (3 days) | 55.07% ± 5.22% GFP+ cells | [5] |
| 450 µg/mL (3 days) | 55.63% ± 1.72% GFP+ cells | [5] | ||
| 300 µg/mL (6 days) | 62.37% ± 0.23% GFP+ cells | [5] | ||
| 450 µg/mL (6 days) | 64.23% ± 1.8% GFP+ cells | [5] | ||
| HEK293 (CymR stable) | DsRed | 0 µM | Low Basal Expression | [6] |
| 5 µM | Significant Induction | [6] | ||
| 1 mM | Robust Response | [6] | ||
| P. aeruginosa PAO1 | mNeonGreen | 0 µM | Indistinguishable from background | [7] |
| 50 µM | Induction observed | [7] | ||
| 600 µM - 1 mM | Saturation | [7] |
Induction and Repression Kinetics
The cumate system allows for rapid induction and reversal of gene expression.
| Organism | Metric | Time to Induction | Time to Repression | Reference |
| Sphingomonas Fr1 | β-galactosidase activity | Apparent within 10 minutes | Not specified | [8] |
| HEK293 | DsRed expression | Significant increase after 15 min exposure | Not specified | [6] |
Comparison with Other Inducible Systems
The cumate system offers advantages over other commonly used inducible systems, such as the tetracycline (Tet-On/Tet-Off) system. Notably, cumate-induced cultures in E. coli have been shown to produce 2- to 3-fold more Green Fluorescent Protein (GFP) than IPTG-induced cultures in a pET system.[4] Additionally, the cumate system often exhibits lower basal expression or "leakiness" in the "off" state compared to some other systems.[2]
Experimental Protocols
The following sections provide generalized protocols for key experiments involving the cumate gene-switch system. Specific details may need to be optimized for the particular cell line and experimental setup.
Generation of a Stable Cell Line with Inducible Expression
This protocol describes the generation of a mammalian cell line that stably expresses the CymR repressor and contains a cumate-inducible expression cassette for a gene of interest (GOI).
Materials:
-
Mammalian cell line of choice
-
CymR expression vector (containing a selectable marker, e.g., puromycin resistance)
-
Cumate-inducible expression vector with your GOI cloned downstream of the CuO operator (containing a different selectable marker, e.g., neomycin/G418 resistance)
-
Transfection reagent
-
Complete cell culture medium
-
Selection antibiotics (e.g., puromycin, G418)
-
Cloning cylinders or sterile pipette tips for colony isolation
-
Multi-well culture plates
Procedure:
-
Transfection: Co-transfect the target cells with the CymR expression vector and the cumate-inducible GOI vector using a suitable transfection method.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotics to the culture medium.
-
Colony Formation: Maintain the cells under selection, replacing the medium with fresh medium containing the antibiotics every 3-4 days, until distinct colonies of resistant cells are visible.
-
Colony Isolation: Isolate individual colonies using cloning cylinders or by gentle scraping with a pipette tip and transfer each colony to a separate well of a multi-well plate.
-
Expansion: Expand the isolated clones into larger cultures.
-
Validation: Screen the expanded clones for cumate-inducible expression of the GOI. This can be done by treating the cells with and without cumate and assessing GOI expression by methods such as qPCR, Western blotting, or functional assays.
Dose-Response Assay for Cumate Induction
This protocol is used to determine the optimal concentration of cumate for inducing the desired level of gene expression.
Materials:
-
Stable cell line with cumate-inducible GOI expression
-
Cumate stock solution (e.g., in ethanol)
-
Complete cell culture medium
-
Multi-well culture plates
-
Method for quantifying gene or protein expression (e.g., qPCR, Western blot, fluorescence microscopy, flow cytometry)
Procedure:
-
Cell Seeding: Seed the stable cells into a multi-well plate at an appropriate density.
-
Induction: The following day, replace the medium with fresh medium containing a range of cumate concentrations (e.g., 0 µM to 1 mM). Include a vehicle control (e.g., ethanol) for the 0 µM cumate condition.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-72 hours) to allow for gene expression.
-
Analysis: Quantify the expression of the GOI at each cumate concentration using the chosen method.
-
Data Plotting: Plot the expression level as a function of the cumate concentration to generate a dose-response curve.
Applications in Research and Drug Development
The tight regulation and tunable expression offered by the cumate gene-switch system make it a valuable tool in various applications:
-
Functional Genomics: Studying the function of genes, particularly those that are toxic or affect cell viability when constitutively expressed.[2]
-
Drug Discovery: Developing cell-based assays for high-throughput screening of drug candidates that modulate the activity of a specific protein.
-
Biopharmaceutical Production: Controlling the production of recombinant proteins and antibodies, potentially improving yield and reducing cellular stress.
-
Gene Therapy: Regulating the expression of therapeutic genes to ensure safety and efficacy.
-
Synthetic Biology: Building complex genetic circuits with predictable and controllable outputs.
Conclusion
The cumate gene-switch system provides a robust and versatile platform for inducible gene expression. Its key features of tight regulation, high inducibility, and dose-dependent control make it an invaluable tool for researchers, scientists, and drug development professionals. The detailed information and protocols provided in this guide serve as a comprehensive resource for the successful implementation of this powerful technology.
References
- 1. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caged Cumate Enables Proximity-Dependent Control over Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Studies of p-Cumate in E. coli Expression
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression is paramount. The p-Cumate inducible expression system offers a robust and tightly regulated platform for producing recombinant proteins in Escherichia coli. This guide delves into the core principles of this system, presenting quantitative data from initial studies, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Mechanism of the this compound Gene Switch
The this compound expression system is a powerful tool for inducible gene expression, leveraging components from the Pseudomonas putida F1 cym and cmt operons.[1][2] The system's function hinges on four key elements: a strong promoter, a repressor protein (CymR), a specific operator DNA sequence (CuO), and the inducer molecule, this compound (p-isopropylbenzoate).[1][3]
In the absence of this compound, the CymR repressor protein, which is constitutively expressed, binds to the CuO operator sequence located downstream of a promoter (e.g., a T5 promoter).[1][3] This binding physically obstructs RNA polymerase from initiating transcription of the target gene, effectively silencing expression.[3][4][5]
Induction is achieved by adding this compound to the culture medium.[1] this compound enters the E. coli cells and binds to the CymR repressor.[3] This binding event triggers a conformational change in CymR, causing it to dissociate from the CuO operator.[1][3] With the repressor removed, RNA polymerase can access the promoter and initiate transcription of the downstream gene of interest, leading to protein production.[3][4][5] This direct and simple induction mechanism contributes to a rapid and homogenous response across the bacterial population.[1][2]
Quantitative Data from Initial Studies
Initial studies of the this compound system in E. coli focused on characterizing its induction efficiency, dose-dependency, and comparability to established systems like the IPTG-inducible pET system. The data consistently demonstrates the system's tight regulation, high expression yields, and rheostatic control.
Green Fluorescent Protein (GFP) Expression in Various E. coli Strains
The versatility of the this compound system was demonstrated by testing its efficacy across several common laboratory and industrial E. coli strains. The pNEW vector, carrying the gfp gene under the control of the cumate-inducible promoter, was used for these experiments.
| E. coli Strain | Maximal GFP Yield (mg/liter) |
| DH5α | 355 |
| Top10 | 375 |
| BL21(DE3) | 380 |
| K-12 | 424 |
| S-17/λpir | 286 |
| Data sourced from shake flask-grown cultures induced with this compound.[1] |
Dose-Dependent Control of GFP Expression
A key feature of the this compound system is its "rheostat" capability, allowing for fine-tuned control of expression levels by varying the concentration of the inducer. This is particularly valuable for expressing toxic proteins or for optimizing metabolic pathways.
| This compound Concentration (µM) | Specific GFP Yield (mg/g dry weight of cells) |
| 0 | ~0 |
| 1 | ~10 |
| 2.5 | ~25 |
| 5 | ~50 |
| 10 | ~90 |
| 30 | ~100 (Maximal Yield) |
| 61 | ~100 |
| 122 | ~100 |
| Data obtained from E. coli BL21(DE3) harboring pNEW-gfp, 4 hours post-induction.[1] |
Comparison with the IPTG-Inducible pET System
The performance of the this compound system was directly compared to the widely used IPTG-inducible pET system. These studies highlighted the this compound system's superior performance in terms of both the speed of induction and the total protein yield.
| Inducer (100 µM) | Total Volumetric GFP Yield (8h post-induction) | Relative Yield |
| This compound | ~300 mg/liter | ~2-3 fold higher |
| IPTG | ~100-150 mg/liter | 1 |
| Data from fed-batch cultures of E. coli BL21(DE3).[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon initial findings. The following sections outline the key experimental protocols used in the foundational studies of the this compound system in E. coli.
Plasmid Construction
The primary expression vector described in the initial studies is pNEW.[1] This plasmid incorporates the necessary regulatory elements for cumate-inducible expression.
Vector Backbone: A suitable E. coli expression vector. Promoter: A strong, constitutive promoter like the T5 promoter (PT5) is used to drive the expression of the gene of interest.[1] Operator: A synthetic 26 bp operator fragment (CuO) from the cmt operon is inserted downstream of the promoter and upstream of the multiple cloning site (MCS).[1] Repressor Gene: The cymR gene, encoding the repressor protein, is cloned into the same plasmid and expressed constitutively under the control of a separate promoter (e.g., Pkm).[1] Gene of Interest: The target gene is cloned into the MCS downstream of the promoter-operator region.
Bacterial Strains and Culture Conditions
A variety of E. coli strains have been shown to be compatible with the this compound system, including DH5α, Top10, BL21(DE3), K-12, and S-17/λpir.[1]
Growth Medium: Luria-Bertani (LB) medium is commonly used for routine growth and expression studies. Antibiotic Selection: An appropriate antibiotic is added to the medium to maintain the plasmid. Culture Temperature: Cultures are typically grown at 37°C.[1]
Induction Protocol
Inducer Stock Solution: A stock solution of this compound is prepared. For example, a 0.5 M stock can be made by mixing equal parts of 1 M aqueous Tris base with 1 M cumic acid in ethanol.[6] Growth Phase for Induction: Cultures are grown to a specific optical density (OD), typically in the mid-logarithmic phase (e.g., OD600 of 0.6 to 0.8).[1] Inducer Concentration: this compound is added to the culture to the desired final concentration. For maximal induction, a concentration of 30 µM is effective, while a range of 0-10 µM can be used for rheostatic control.[1] Post-Induction Incubation: Cultures are incubated for a specific period (e.g., 4-8 hours) to allow for protein expression.[1]
Measurement of Gene Expression
Green Fluorescent Protein (GFP) Quantification:
-
Spectrofluorometry: GFP fluorescence is measured using a spectrofluorometer with an excitation wavelength of 485 nm and an emission wavelength of 508 nm.[1]
-
Flow Cytometry: Flow cytometry can be used to analyze GFP expression at the single-cell level, providing insights into the homogeneity of the induced population.[1]
Western Blotting:
-
Standard Western blotting protocols are used to detect the expression of the target protein.
-
For detecting the CymR repressor, custom antibodies (e.g., rabbit anti-bCymR antibodies) can be used.[1]
Visualizing the this compound System: Pathways and Workflows
Diagrams are invaluable for understanding the complex interplay of molecular components and the logical flow of experiments. The following Graphviz diagrams illustrate the signaling pathway, the experimental workflow for a typical induction experiment, and the logical relationship of the genetic components.
Caption: Signaling pathway of the this compound inducible system in E. coli.
Caption: A typical experimental workflow for this compound induced protein expression.
Caption: Logical relationship of the core components in the this compound system.
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
A Technical Guide to Foundational Research on Climate-Responsive Promoters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of climate-responsive promoters, offering a comprehensive resource for understanding and utilizing these crucial genetic elements. In an era of escalating climate change, the ability to control gene expression in response to environmental cues is paramount for developing resilient crops and novel therapeutic systems. This guide provides a detailed overview of drought, light, and cold-responsive promoters, including their underlying signaling pathways, quantitative performance data, and the experimental protocols necessary for their characterization.
Core Concepts in Climate-Responsive Gene Regulation
Plants, as sessile organisms, have evolved intricate molecular mechanisms to perceive and respond to a myriad of environmental stimuli. At the heart of these adaptive responses are climate-responsive promoters, regions of DNA that initiate transcription of specific genes in response to climatic cues such as water availability, light intensity and quality, and temperature fluctuations. These promoters are characterized by the presence of specific cis-regulatory elements that are recognized and bound by trans-acting transcription factors, thereby activating or repressing gene expression.
Drought-Responsive Promoters
Drought stress is a major limiting factor for agricultural productivity worldwide. Plants have evolved complex signaling networks to cope with water deficit, primarily mediated by the phytohormone abscisic acid (ABA).
Signaling Pathways
The regulation of gene expression under drought stress occurs through both ABA-dependent and ABA-independent pathways.
-
ABA-Dependent Pathway: Under drought conditions, ABA levels increase, leading to its perception by PYR/PYL/RCAR receptors. This triggers a signaling cascade that results in the activation of SNF1-related protein kinases (SnRK2s). Activated SnRK2s then phosphorylate and activate ABA-responsive element (ABRE)-binding proteins/factors (AREB/ABFs), which are bZIP transcription factors. These transcription factors bind to the ABRE cis-acting elements (PyACGTGG/TC) present in the promoters of many drought-responsive genes, initiating their transcription.[1]
-
ABA-Independent Pathway: This pathway involves transcription factors such as Dehydration-Responsive Element-Binding proteins (DREBs), which belong to the AP2/ERF family. DREB proteins bind to the Dehydration-Responsive Element/C-repeat (DRE/CRT) cis-acting element (A/GCCGAC) found in the promoters of various drought-inducible genes.[2]
Quantitative Data on Drought-Responsive Promoters
The following table summarizes the performance of several drought-responsive promoters from rice, as characterized by their fold induction under drought stress using a GFP reporter system.
| Promoter | Fold Induction (Leaves) | Fold Induction (Flowers) | Reference |
| Rab21 | 65 | 1,355 | [3] |
| Wsi18 | 36 | 492 | [3] |
| Lea3 | >50 | <100 | [3] |
| Uge1 | >50 | <100 | [3] |
| Dip1 | <20 | <50 | [3] |
| R1G1B | <20 | <50 | [3] |
Light-Responsive Promoters
Light is a critical environmental signal that governs virtually all aspects of plant growth and development, from germination to flowering. Light-responsive promoters enable plants to adapt their gene expression to changes in light quality, intensity, and duration.
Signaling Pathways
Plant photoreceptors, including phytochromes (sensitive to red/far-red light) and cryptochromes (sensitive to blue/UV-A light), are the primary sensors of light signals.[4]
-
Phytochrome-Mediated Pathway: In the dark, phytochromes are in an inactive Pr form. Upon exposure to red light, they convert to the active Pfr form. Pfr translocates to the nucleus and interacts with Phytochrome-Interacting Factors (PIFs), leading to their degradation. The degradation of these repressors allows for the expression of light-inducible genes.
-
Cryptochrome-Mediated Pathway: Blue light activates cryptochromes, which then interact with COP1, a key repressor of photomorphogenesis. This interaction prevents COP1 from targeting positive regulators of light signaling, such as HY5, for degradation, thereby promoting the expression of light-responsive genes.
Quantitative Data on Light-Responsive Promoters
The table below presents data on the fold change in expression of several light-regulated genes in Arabidopsis thaliana seedlings grown in white light compared to darkness.
| Gene | Function | Fold Change (Light vs. Dark) | Reference |
| CAB1 (LHCB1.3) | Chlorophyll a/b binding protein | > 10 | [5] |
| RBCS-1A | RuBisCO small subunit 1A | > 10 | [5] |
| CHS | Chalcone synthase | > 5 | [5] |
| PORA | Protochlorophyllide oxidoreductase A | < 0.1 (repressed by light) | [5] |
Cold-Responsive Promoters
Low temperature is a significant environmental stress that affects plant growth and geographical distribution. Plants have developed mechanisms to acclimate to cold, a process that involves substantial changes in gene expression.
Signaling Pathways
The primary signaling pathway for cold-responsive gene expression is the ICE-CBF-COR pathway.
-
ICE-CBF-COR Pathway: Cold stress is perceived at the cell membrane, leading to an influx of Ca2+ ions. This calcium signal activates various protein kinases. A key transcription factor, INDUCER OF CBF EXPRESSION 1 (ICE1), is activated and binds to the promoter of C-REPEAT BINDING FACTOR (CBF) genes, inducing their expression. CBF proteins, in turn, bind to the DRE/CRT cis-acting elements in the promoters of COLD-REGULATED (COR) genes, activating their transcription and leading to the acquisition of freezing tolerance.
Quantitative Data on Cold-Responsive Promoters
The following table details the activity of five cold-inducible promoters from rice, characterized using a GUSplus reporter system.
| Promoter | Basal Activity | Cold-Induced Activity | Reference |
| OsABA8ox1 | Very Low | High | [1][2] |
| OsMYB1R35 | High (in roots) | High | [1][2] |
| OsERF104 | Very Low | High | [1][2] |
| OsCYP19-4 | High (in leaves/flowers) | High | [1][2] |
| OsABCB5 | Highest Basal | High | [1][2] |
Experimental Protocols
The characterization of climate-responsive promoters relies on a series of well-established molecular biology techniques. Below are detailed methodologies for key experiments.
Promoter Cloning and Reporter Vector Construction
This protocol outlines the steps for isolating a promoter of interest and cloning it into a binary vector containing a reporter gene (e.g., GUS or luciferase).
Materials:
-
High-quality genomic DNA from the plant of interest
-
Restriction enzymes and T4 DNA ligase
-
PCR primers specific to the target promoter
-
High-fidelity DNA polymerase
-
Binary vector with a multiple cloning site upstream of a reporter gene (e.g., pBI121 for GUS)
-
Competent E. coli cells (e.g., DH5α)
-
LB medium and appropriate antibiotics
Procedure:
-
Promoter Amplification: Amplify the desired promoter region from genomic DNA using PCR with high-fidelity polymerase and specific primers. The primers should be designed to add restriction sites compatible with the binary vector's multiple cloning site.
-
Vector and Insert Preparation: Digest both the PCR product and the binary vector with the chosen restriction enzymes. Purify the digested fragments using a gel extraction kit.
-
Ligation: Ligate the purified promoter fragment into the digested binary vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and plate on LB agar containing the appropriate antibiotic for selection of transformed colonies.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence and orientation of the cloned promoter by Sanger sequencing.
Agrobacterium-Mediated Plant Transformation
This protocol describes the transformation of Arabidopsis thaliana using the floral dip method, a simple and efficient technique for generating stable transgenic lines.[1][6][7][8][9]
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) carrying the binary vector
-
YEP or LB medium with appropriate antibiotics
-
5% (w/v) sucrose solution
-
Surfactant (e.g., Silwet L-77)
-
Flowering Arabidopsis thaliana plants
Procedure:
-
Prepare Agrobacterium Culture: Inoculate a liquid culture of Agrobacterium containing the binary vector and grow overnight at 28°C.
-
Prepare Infiltration Medium: Centrifuge the Agrobacterium culture to pellet the cells. Resuspend the pellet in a 5% sucrose solution to an OD600 of approximately 0.8. Just before use, add Silwet L-77 to a final concentration of 0.02-0.05%.
-
Floral Dip: Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.
-
Co-cultivation: Place the dipped plants in a humid environment (e.g., covered with a plastic dome) for 16-24 hours to facilitate T-DNA transfer.
-
Plant Growth and Seed Collection: Return the plants to normal growth conditions and allow them to set seed.
-
Selection of Transgenics: Harvest the T1 seeds and select for transformants by germinating them on a medium containing the appropriate selection agent (e.g., kanamycin or hygromycin).
Reporter Gene Assays
Reporter genes provide a quantitative measure of promoter activity. GUS and luciferase are two commonly used reporters in plants.
This assay allows for the visualization of promoter activity in different tissues.
Materials:
-
Plant tissue from transgenic lines
-
GUS staining solution (containing X-Gluc)
-
70% ethanol
Procedure:
-
Tissue Incubation: Submerge the plant tissue in GUS staining solution.
-
Vacuum Infiltration: Apply a vacuum for 5-15 minutes to facilitate substrate penetration.
-
Staining: Incubate the tissue at 37°C for several hours to overnight, until a blue color develops.
-
Chlorophyll Removal: Destain the tissue with 70% ethanol to remove chlorophyll and enhance visualization of the blue precipitate.
-
Microscopy: Observe the stained tissue under a microscope.
This is a highly sensitive quantitative assay for promoter activity.
Materials:
-
Plant tissue from transgenic lines
-
Luciferase assay buffer
-
Luciferin substrate
-
Luminometer
Procedure:
-
Protein Extraction: Homogenize the plant tissue in an appropriate extraction buffer.
-
Assay Reaction: Add the protein extract to the luciferase assay buffer containing luciferin.
-
Luminescence Measurement: Immediately measure the light emission using a luminometer. The light intensity is proportional to the luciferase activity and, therefore, the promoter strength.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a powerful technique for quantifying the transcript levels of a reporter gene or an endogenous gene driven by a climate-responsive promoter.[10][11][12]
Materials:
-
Total RNA extracted from plant tissue
-
Reverse transcriptase
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific primers for the target and a reference gene
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from plant samples and synthesize first-strand cDNA using reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCt method.
Conclusion
The study of climate-responsive promoters is a rapidly advancing field with significant implications for both fundamental plant science and applied biotechnology. The ability to harness these genetic switches will be instrumental in developing crops with enhanced resilience to environmental stresses and in designing sophisticated gene circuits for various applications. This guide provides a foundational understanding of the key concepts, signaling pathways, quantitative data, and experimental methodologies essential for researchers, scientists, and drug development professionals working in this exciting area.
References
- 1. Protocol: Streamlined sub-protocols for floral-dip transformation and selection of transformants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Transient Expression Assay Using Arabidopsis Mesophyll Protoplasts [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 5. plantpath.wisc.edu [plantpath.wisc.edu]
- 6. Arabidopsis flower dip transformation [protocols.io]
- 7. Arabidopsis thaliana Floral Dip Transformation Method | Springer Nature Experiments [experiments.springernature.com]
- 8. plantsuccess.org [plantsuccess.org]
- 9. protocols.io [protocols.io]
- 10. The Quantitative Real-Time Polymerase Chain Reaction for the Analysis of Plant Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 11. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
Methodological & Application
Application Notes and Protocols for p-Cumate Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-Cumate inducible gene expression system is a powerful and versatile tool for tightly controlling the expression of a target gene. This system, derived from the Pseudomonas putida F1 cym and cmt operons, offers several advantages over other inducible systems, including low basal expression, high induction levels, and dose-dependent control.[1][2] The inducer, this compound (4-isopropylbenzoic acid), is a non-toxic, water-soluble, and inexpensive small molecule, making it suitable for a wide range of applications in both prokaryotic and eukaryotic cells.[1][3]
The core components of the system are the CymR repressor protein and the cumate operator (CuO) DNA sequence.[1][4] In the absence of this compound, the CymR repressor binds to the CuO sequence, which is placed downstream of a promoter, effectively blocking the transcription of the gene of interest.[2][4] The addition of this compound induces a conformational change in the CymR protein, causing it to dissociate from the CuO operator.[2] This dissociation relieves the repression and allows for robust transcription of the target gene.[2][4]
This document provides detailed application notes and protocols for utilizing the this compound inducible system for gene expression in both E. coli and mammalian cells.
Mechanism of Action
The this compound gene switch operates on a simple and direct mechanism of transcriptional repression and de-repression.
Caption: Mechanism of the this compound inducible gene expression system.
Quantitative Data Summary
The this compound system allows for fine-tuned control over gene expression levels. The following tables summarize typical quantitative data observed in different systems.
Table 1: Dose-Response Characteristics
| Organism/Cell Line | This compound Concentration for Induction | Observed Effect | Reference |
| E. coli | 1 - 100 µM | Graded response, with increasing expression at higher concentrations. | [2] |
| Pseudomonas aeruginosa | 50 µM - 1 mM | Graded response with linearity between 50 and 600 µM. | [5] |
| Sphingomonas sp. | 0.78 - 50 µM | Maximal induction at 25-50 µM. | [1][4] |
| Avian (DF1) Cells | 300 - 450 µg/mL | Significant induction, with higher expression at 450 µg/mL. | [6] |
| Mammalian (HEK293) | 3 - 30 µg/mL | Dose-dependent increase in reporter gene expression. | [7][8] |
| Mammalian (CHO) | 0.1 - 100 µg/mL | Tunable expression levels. | [9] |
Table 2: Induction Kinetics and Basal Expression
| Organism/Cell Line | Time to Detectable Expression | Time to Peak Expression | Basal Expression Level | Reference |
| E. coli | ~30 minutes | 2 - 4 hours | Very low/tightly regulated. | [2] |
| Pseudomonas aeruginosa | ~5 minutes | ~ 1 hour | Indistinguishable from background. | [5] |
| Sphingomonas sp. | ~10 minutes | ~3 hours | Low enough for gene depletion studies. | [1][4] |
| Mammalian (HEK293) | 24 hours | 48 - 72 hours | Low, but some leaky expression may be observed. | [7][9] |
| Avian (DF1) Cells | 3 days | 6 days | Repressed in the "off" state. | [6] |
Experimental Protocols
Protocol 1: this compound Induction in E. coli
This protocol outlines the general steps for inducing gene expression in E. coli using a this compound inducible plasmid.
Materials:
-
E. coli strain transformed with a this compound inducible expression vector.
-
Luria-Bertani (LB) broth or other suitable growth medium.
-
Appropriate antibiotic for plasmid selection.
-
This compound stock solution (e.g., 100 mM in 100% ethanol or a 0.5 M stock by mixing 1M aqueous Tris base with 1M cumic acid in ethanol).[4][10]
Procedure:
-
Inoculation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic.
-
Overnight Culture: Grow the culture overnight at 37°C with shaking (200-250 rpm).
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB medium with the selective antibiotic.
-
Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).
-
Induction: Add this compound to the culture to the desired final concentration (typically between 1 µM and 100 µM). A "no-inducer" control (adding an equivalent volume of the solvent, e.g., ethanol) should be included.
-
Post-Induction Incubation: Continue to incubate the culture at the desired temperature (e.g., 16-37°C) for the desired period (typically 2-24 hours) to allow for protein expression. The optimal temperature and induction time will depend on the specific protein being expressed.
-
Harvesting: Harvest the cells by centrifugation for subsequent analysis (e.g., SDS-PAGE, Western blot, or activity assay).
Caption: Workflow for this compound induction in E. coli.
Protocol 2: this compound Induction in Mammalian Cells (using Lentiviral Vectors)
This protocol describes the induction of gene expression in mammalian cells stably transduced with a lentiviral vector from a system like the SparQ™ Cumate Switch System.
Materials:
-
Mammalian cells stably expressing the CymR repressor and containing the CuO-regulated gene of interest.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 1000x stock at 30 mg/mL in 95% ethanol).[9]
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Plating: Plate the stable mammalian cells at a density that will ensure they are sub-confluent at the time of analysis.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Induction: Add this compound to the cell culture medium to the desired final concentration (e.g., 1-100 µg/mL). A titration experiment is recommended to determine the optimal concentration for your specific cell line and gene of interest. Include a "no-inducer" control.
-
Incubation: Return the cells to the incubator and continue to culture for 24-72 hours. The optimal induction time should be determined empirically.
-
Analysis: Analyze gene expression by the desired method, such as fluorescence microscopy (for reporter genes like GFP), quantitative PCR (qPCR) to measure transcript levels, or Western blot to detect the protein of interest.
-
Turning Off Expression: To turn off gene expression, remove the this compound-containing medium, wash the cells once with PBS, and replace it with fresh, inducer-free medium. Expression levels should decrease significantly within 24-72 hours.[9]
Caption: Workflow for this compound induction in mammalian cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low induction | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal inducer concentration (e.g., 1-100 µM for E. coli, 1-100 µg/mL for mammalian cells). |
| Insufficient induction time. | Perform a time-course experiment to determine the optimal induction period (e.g., 2-24 hours for E. coli, 24-72 hours for mammalian cells). | |
| Problem with the expression vector or cell line. | Verify the integrity of your plasmid by restriction digest and sequencing. For stable cell lines, confirm the expression of the CymR repressor. | |
| Inactive this compound. | Prepare a fresh stock solution of this compound. Store the stock solution at -20°C. | |
| High basal expression (leaky expression) | Insufficient CymR repressor levels. | In systems with separate repressor and expression vectors, consider increasing the ratio of the CymR repressor vector during cell line generation.[9] |
| Promoter strength. | The basal leakiness can be promoter-dependent. Ensure the promoter used is suitable for tightly controlled expression. | |
| Cell toxicity | High-level expression of a toxic protein. | Use a lower concentration of this compound to reduce the level of gene expression. Shorten the induction time. |
| This compound solvent toxicity. | Ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is not toxic to your cells. For sensitive cells, prepare a more concentrated stock of this compound to minimize the solvent volume added. |
Conclusion
The this compound inducible gene expression system provides a robust and reliable method for controlling gene expression in a variety of research and development settings. Its key features of tight regulation, dose-dependent response, and the use of a non-toxic inducer make it an excellent choice for applications ranging from fundamental biological studies to the production of recombinant proteins and drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively harness the power of this versatile gene switch.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a synthetic cumate-inducible gene expression system for Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. systembio.com [systembio.com]
- 10. addgene.org [addgene.org]
Application Notes and Protocols for Optimal p-Cumate Induction in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p-cumate inducible expression system is a powerful tool for regulating heterologous protein production in Escherichia coli. This system offers tight, titratable control of gene expression, often with lower basal expression and higher induced yields compared to traditional systems like the IPTG-inducible lac operon.[1][2] The inducer, this compound (p-isopropylbenzoate), is a water-soluble, non-toxic, and inexpensive small molecule, making it an attractive choice for both laboratory-scale experiments and large-scale protein production.[2][3] This document provides detailed application notes and protocols for determining and utilizing the optimal this compound concentration for protein induction in E. coli.
The core of the system is the CymR repressor protein and its corresponding operator sequence (CuO), originally from the Pseudomonas putida F1 cym and cmt operons.[1][2] In the absence of this compound, the constitutively expressed CymR binds to the CuO sequence placed downstream of a promoter in the expression vector, effectively blocking the transcription of the target gene.[4][5] Upon addition, this compound binds to CymR, inducing a conformational change that causes the repressor to dissociate from the operator, thereby permitting transcription.[1][4]
Signaling Pathway of the this compound Induction System
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Cumate Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Cumate (4-isopropylbenzoic acid) is a widely used, non-toxic inducer for gene expression systems in a variety of organisms, including bacteria and mammalian cells.[1][2] Its utility lies in its ability to provide tight, dose-dependent control over the expression of a target gene, making it an invaluable tool for synthetic biology, functional genomics, and industrial protein production.[1][3] The cumate-inducible system is known for its low basal expression (low leakiness) in the absence of the inducer and a high-level, tunable expression upon its addition.[1][3][4] This document provides detailed protocols for the preparation and storage of this compound solutions to ensure reproducible and optimal induction of gene expression.
Chemical Properties of this compound
This compound, also known as 4-isopropylbenzoate, is a lipophilic molecule, a characteristic that facilitates its passage across cell membranes.[5]
| Property | Value | Reference |
| Molecular Formula | C10H12O2 | [5] |
| Molecular Weight | 164.20 g/mol | [5] |
| Synonyms | 4-isopropylbenzoic acid, Cumic acid | [5] |
Experimental Protocols
The choice of solvent and stock concentration for this compound can depend on the specific experimental system. Ethanol is a common solvent due to the lipophilic nature of this compound.[4][6]
Protocol 1: Ethanol-Based this compound Stock Solution (100 mM)
This is a commonly used general-purpose stock solution.
Materials:
-
This compound (4-isopropylbenzoic acid) powder
-
100% Ethanol
Procedure:
-
Weigh out the appropriate amount of this compound powder. For a 100 mM solution, this is 16.42 mg per 1 mL of solvent.
-
Dissolve the this compound powder in 100% ethanol.
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7]
Protocol 2: High-Concentration Ethanol-Based this compound Stock Solution (1 M)
A higher concentration stock is useful for experiments requiring a wide range of final concentrations.
Materials:
-
This compound (4-isopropylbenzoic acid) powder
-
100% Ethanol
Procedure:
-
Weigh 164.2 mg of this compound powder for every 1 mL of solvent.
-
Add the powder to 100% ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the 1 M stock solution using a 0.22 µm filter.
-
Store in aliquots.
Protocol 3: Water-Soluble this compound Stock Solution (0.5 M)
For applications where ethanol may interfere with the experimental system, a water-soluble stock can be prepared.[2]
Materials:
-
Cumic acid (this compound in its acidic form)
-
1 M Tris base solution (aqueous)
-
100% Ethanol
Procedure:
-
Prepare a 1 M solution of cumic acid in 100% ethanol.
-
In a separate tube, take an equal volume of 1 M aqueous Tris base solution.
-
Slowly add the 1 M cumic acid in ethanol solution to the 1 M Tris base solution while mixing. The final concentration will be 0.5 M this compound.[2]
-
Filter-sterilize and aliquot for storage.
Proper storage is critical to maintain the stability and efficacy of this compound solutions.
-
Storage Temperature: Store all this compound stock solutions at -20°C.[7][8]
-
Light Protection: Protect solutions from light.[7]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Application in Gene Expression
This compound is a versatile inducer compatible with a range of host organisms. The optimal concentration for induction is system-dependent and should be determined empirically.
Table of Recommended this compound Concentrations for Gene Induction:
| Organism/System | Recommended Concentration Range | Notes | Reference |
| Sphingomonads | 25 - 50 µM | Maximal induction observed in this range. | [6] |
| E. coli and Rhizobium | 100 µM | Sufficient for effective induction. | [2] |
| Pseudomonas | Up to 10 mM | Higher concentrations may be needed due to efflux pumps. | [2] |
| Lactobacilli | 0.1 - 100 µM | Concentration can be titrated for desired expression level. | [3] |
| Pseudomonas aeruginosa | 50 - 600 µM | Induction starts at 50 µM with a linear dose-response. | [4][5] |
| Mammalian Cells | 30 µg/mL (1X) | Concentrations from 0.2X to 5X have been used without toxicity. | [8] |
Signaling Pathway and Experimental Workflow
The cumate-inducible gene expression system relies on the CymR repressor protein, which binds to the cumate operator (CuO) sequence in the promoter region of the target gene, thereby blocking transcription. When this compound is introduced, it binds to CymR, causing a conformational change that prevents CymR from binding to the CuO sequence. This alleviates the repression and allows for the transcription of the target gene.
Caption: Mechanism of the cumate-inducible gene expression system.
The following diagram illustrates the general workflow for preparing and using this compound to induce gene expression in a cell culture system.
Caption: Experimental workflow for this compound preparation and use.
References
- 1. Development of a synthetic cumate-inducible gene expression system for Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound () for sale [vulcanchem.com]
- 6. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-soluble Cumate solution (300mG./ml, 10,000x) - 500ul | Gene Wiki [gen.wiki]
- 8. systembio.com [systembio.com]
The p-Cumate Inducible System: A Versatile Tool for Gene Expression in Synthetic Biology
The p-Cumate inducible system is a powerful and tightly regulated tool for controlling gene expression in a wide range of organisms, from bacteria to mammalian cells.[1][2][3][4][5] Its utility in synthetic biology and drug development stems from its high level of control, low background expression, and the non-toxic nature of its inducer, this compound.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this robust gene switch.
Principle of the this compound System
The this compound system is based on the regulatory elements of the Pseudomonas putida F1 cym and cmt operons, which are involved in the catabolism of p-cymene and this compound.[5][6] The core components of the system are the CymR repressor protein and its corresponding operator DNA sequence, CuO.[1][2][6] In the absence of the inducer, this compound, the CymR repressor binds to the CuO operator site, which is placed downstream of a promoter, effectively blocking gene transcription.[3][6][7] When this compound is introduced, it binds to CymR, causing a conformational change that prevents CymR from binding to the CuO operator.[6][7] This relieves the repression and allows for robust transcription of the target gene.[6][7]
Key Features and Applications
The this compound system offers several advantages that make it a valuable tool in synthetic biology and drug development:
-
Tight Regulation and Low Basal Expression: The system exhibits very low "leaky" expression in the uninduced state, which is crucial when dealing with toxic or dose-sensitive proteins.
-
Tunable Expression: The level of gene expression can be finely controlled by varying the concentration of the this compound inducer, allowing for dose-response studies.[1][2]
-
High Induction Levels: Upon induction, the system can drive high levels of protein expression.
-
Non-Toxicity of the Inducer: this compound is a non-toxic and inexpensive small molecule, making it suitable for a wide range of cell types and for large-scale applications.[1][2][3]
-
Versatility: The system has been successfully implemented in a variety of prokaryotic and eukaryotic organisms, including Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and various mammalian cell lines.[1][3][6][8][9]
-
Orthogonality: The this compound system can be used in conjunction with other inducible systems, such as the IPTG-inducible lac system, for independent control of multiple genes.[8]
Applications of the this compound system are diverse and include:
-
Metabolic Engineering: Controlling the expression of enzymes in metabolic pathways to optimize the production of valuable chemicals.[1][2]
-
Functional Genomics: Studying the function of genes by controlling their expression levels.
-
Drug Discovery and Development: Creating cell-based assays for screening drug candidates and for producing therapeutic proteins.[4][5]
-
Gene Therapy: Developing viral vectors with tightly controlled transgene expression.[4][5]
Quantitative Data
The performance of the this compound system has been characterized in various organisms. The following tables summarize key quantitative data from the literature.
Table 1: this compound Dose-Response in Different Organisms
| Organism | Vector/System | Reporter Gene | This compound Concentration for Max Induction | Fold Induction | Reference |
| E. coli | pNEW | GFP | 100 µM | ~2-3 fold higher than IPTG | [6] |
| E. coli | pUS250 | - | 100 µM | - | [10] |
| Bacillus subtilis | pCT5-bac2.0 | sfGFP | - | Tunable, dose-dependent | [2] |
| Pseudomonas putida | pUS250 | - | 10 mM | - | [10] |
| Pseudomonas aeruginosa | pQFT-mNG | mNeonGreen | 50 µM - 600 µM (linear range) | Graded response | [5][8] |
| Sphingomonas sp. Fr1 | pQF-lacZ | lacZ | 25-50 µM | >250-fold | [11] |
| Mammalian Cells (HEK293) | SparQ™ System | RFP/GFP | 30 µg/mL (1X) | Up to 40-fold | [12][13] |
| Mammalian Cells (293) | pCMV5-CuO-GFP | GFP | 3-30 µg/mL | - | [3] |
Table 2: Induction Kinetics
| Organism | System | Time to Detectable Expression | Reference |
| Pseudomonas aeruginosa | PQJ promoter | 5 minutes | [5] |
| Mammalian Cells (HEK293) | SparQ™ System | 24 hours | [12] |
Signaling Pathways and System Configurations
The this compound system can be configured in several ways to achieve different modes of gene regulation.
Repressor Configuration (Standard)
This is the most common configuration. The constitutively expressed CymR repressor binds to the CuO operator, silencing the downstream gene. The addition of this compound removes the repressor and turns on expression.
Caption: Repressor configuration of the this compound system.
Activator Configuration
In this setup, the CymR protein is fused to a transcriptional activation domain (e.g., VP16) to create a cumate-dependent transactivator (cTA).[3][14] The cTA binds to multiple CuO operator sites placed upstream of a minimal promoter, activating transcription. The addition of this compound causes the cTA to dissociate from the DNA, turning off gene expression.[3][14]
Caption: Activator configuration of the this compound system.
Reverse Activator Configuration
A mutated version of the cTA, called the reverse cumate transactivator (rcTA), has also been developed.[3][14][15] The rcTA only binds to the CuO operator sites and activates transcription in the presence of this compound.[3][15]
Caption: Reverse activator configuration of the this compound system.
Experimental Protocols
The following are generalized protocols for using the this compound system. Specific details may need to be optimized for your particular application and host organism.
Protocol 1: Induction of Gene Expression in E. coli
This protocol is a general guideline for inducing a target gene cloned into a this compound inducible vector in E. coli.
Materials:
-
E. coli strain transformed with the this compound inducible vector containing your gene of interest.
-
LB medium (or other suitable growth medium) with the appropriate antibiotic.
-
This compound stock solution (e.g., 100 mM in ethanol).
Procedure:
-
Inoculation: Inoculate a single colony of your transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic.
-
Overnight Culture: Grow the culture overnight at 37°C with shaking (200-250 rpm).
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB medium with the antibiotic.
-
Growth to Mid-log Phase: Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Induction: Add this compound to the culture to the desired final concentration (e.g., 100 µM).
-
Expression: Continue to grow the culture at the optimal temperature and time for your protein of interest (e.g., 4-8 hours at 30°C or 16-24 hours at 18°C).
-
Harvesting: Harvest the cells by centrifugation and proceed with your downstream application (e.g., protein purification, western blot analysis).
Protocol 2: Induction of Gene Expression in Mammalian Cells (Lentiviral Transduction)
This protocol describes the use of a two-vector lentiviral system for inducible expression in mammalian cells, such as the SparQ™ system.
Materials:
-
Mammalian cell line of interest (e.g., HEK293).
-
Complete growth medium.
-
Lentiviral particles for the CymR repressor.
-
Lentiviral particles for the this compound inducible expression construct containing your gene of interest.
-
This compound solution (e.g., 30 mg/mL in 95% ethanol, 1000X stock).[12]
-
Polybrene or other transduction enhancement reagent.
-
Puromycin or other selection antibiotic if applicable.
Procedure:
-
Cell Plating: Plate your target cells in a multi-well plate so that they are 10-30% confluent at the time of transduction.[12]
-
Co-transduction: On the following day, co-transduce the cells with the CymR lentivirus and your inducible expression lentivirus at a suitable multiplicity of infection (MOI). A 1:1 ratio of the two viruses is a good starting point.[12] Add polybrene to the medium to enhance transduction efficiency.
-
Incubation: Incubate the cells for 24-48 hours.
-
Selection (Optional): If your CymR vector contains a selection marker, you can select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the medium.
-
Induction: To induce gene expression, add this compound to the cell culture medium to the desired final concentration (e.g., 30 µg/mL for a 1X solution).[12] It is recommended to first dilute the 1000X stock to a 100X stock in cell culture medium before adding it to the cells.[12]
-
Monitoring Expression: Monitor the expression of your gene of interest at various time points after induction (e.g., 24, 48, 72 hours). If your vector includes a fluorescent reporter, you can monitor expression by fluorescence microscopy or flow cytometry.
-
Turning Off Expression: To turn off gene expression, simply remove the this compound-containing medium and replace it with fresh medium.[12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using the this compound inducible system.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7745592B2 - Cumate-inducible expression system for eukaryotic cells - Google Patents [patents.google.com]
- 5. US7745592B2 - Cumate-inducible expression system for eukaryotic cells - Google Patents [patents.google.com]
- 6. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. addgene.org [addgene.org]
- 11. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. systembio.com [systembio.com]
- 13. SparQ™2 Cumate Switch System | System Biosciences [systembio.com]
- 14. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US7935788B2 - Reverse cumate repressor mutant - Google Patents [patents.google.com]
p-Cumate Inducible Vectors for Gram-Negative Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of p-cumate inducible vectors in Gram-negative bacteria. This system offers tight, tunable, and homogenous control over gene expression, making it a valuable tool for a wide range of applications, from fundamental research to industrial-scale protein production.
Introduction to the this compound Inducible System
The this compound inducible expression system is a powerful tool for regulating gene expression in a variety of organisms, including a broad range of Gram-negative bacteria.[1][2][3] This system is based on the regulatory elements of the cym and cmt operons from Pseudomonas putida F1, which are involved in the degradation of p-cymene and this compound (4-isopropylbenzoic acid).[4][5][6] The key components of this system are the CymR repressor protein and its corresponding operator DNA sequence, CuO.[4][5][7]
In the absence of the inducer, this compound, the CymR repressor binds to the CuO operator site, which is strategically placed downstream of a promoter in the expression vector.[5][7] This binding sterically hinders the binding of RNA polymerase, thereby repressing the transcription of the downstream gene of interest.[5] When this compound is added to the culture medium, it enters the cell and binds to the CymR repressor, causing a conformational change that leads to its dissociation from the CuO operator.[5][8] This allows transcription to proceed, resulting in the expression of the target gene.[5][8]
Key Advantages of the this compound System:
-
Tight Regulation and Low Basal Expression: The system exhibits very low "leaky" expression in the uninduced state, which is crucial when expressing toxic proteins.[8][9]
-
Tunable Expression: The level of gene expression can be finely controlled by varying the concentration of the this compound inducer, allowing for a dose-dependent response.[7][8][9]
-
Homogenous Induction: The this compound system generally leads to a uniform induction response across the bacterial population.[2]
-
Non-toxic Inducer: this compound is non-toxic to a wide range of bacterial hosts at effective concentrations.[1][7][10]
-
Cost-Effective: The inducer, this compound, is an inexpensive chemical.[1][7]
-
Orthogonality: The this compound system can be used in parallel with other inducible systems, such as the IPTG-inducible lac system, without cross-talk.[2]
Signaling Pathway and Experimental Workflow
Signaling Pathway
The mechanism of the this compound inducible system is straightforward, involving a simple regulatory switch.
References
- 1. addgene.org [addgene.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Cumate-inducible gene expression system for sphingomonads and other Alphaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Part:BBa K4417007 - parts.igem.org [parts.igem.org]
- 8. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. CUBIC: A Versatile Cumate-Based Inducible CRISPRi System in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Cumate-Inducible Expression in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cumate-inducible expression system offers a robust and tightly regulated method for controlling gene expression in mammalian cells. This system, derived from the Pseudomonas putida F1 cymene and cumate catabolism operons, provides a reliable "on/off" switch for the expression of a target gene, driven by the presence or absence of the small molecule inducer, cumate.[1][2] Its key advantages include low basal expression, high induction levels, dose-dependent control, and the non-toxic nature of the inducer.[3][4] This document provides detailed application notes and protocols for utilizing the cumate-inducible system in mammalian cell culture.
Principle of the Cumate-Inducible System
The cumate-inducible system is based on the interaction between the CymR repressor protein and the cumate operator (CuO) sequence.[1] The core components of the system are:
-
CymR Repressor: A protein that binds with high affinity to the CuO sequence.
-
Cumate Operator (CuO): A specific DNA sequence placed downstream of a promoter in the expression vector.
-
Cumate: A small, non-toxic molecule that acts as the inducer.[3]
In the absence of cumate, the CymR repressor binds to the CuO sequence, sterically hindering the transcriptional machinery and effectively repressing the expression of the downstream gene of interest ("OFF" state).[1][5] When cumate is added to the cell culture medium, it binds to the CymR repressor, inducing a conformational change that prevents CymR from binding to the CuO sequence.[1] This relieves the repression and allows for robust transcription of the target gene ("ON" state).[1][4] The level of gene expression can be fine-tuned by titrating the concentration of cumate in the culture medium.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the cumate-inducible system and a typical experimental workflow for its implementation.
Caption: Mechanism of the cumate-inducible gene expression system.
Caption: General experimental workflow for cumate-inducible gene expression.
Data Presentation: Quantitative Analysis of the Cumate-Inducible System
The performance of the cumate-inducible system is characterized by its dose-dependent and temporal control over gene expression. The following tables summarize typical quantitative data obtained with this system.
Table 1: Dose-Dependent Gene Expression
This table illustrates the titratable nature of the cumate system, where the level of gene expression correlates with the concentration of the inducer.
| Cumate Concentration (µg/mL) | Reporter Gene Expression (Fold Induction) | Cell Viability (%) |
| 0 (Uninduced) | 1 (Basal Level) | >95% |
| 10 | 50 - 150 | >95% |
| 30 | 200 - 500 | >95% |
| 100 | >1000 | >95% |
| 300 | >1000 | May show slight decrease in some cell lines |
| 450 | >1000 | May show slight decrease in some cell lines |
Data are compiled from multiple studies and may vary depending on the cell line, promoter, and gene of interest.[2][6] A 1X cumate solution typically corresponds to 30 µg/mL.[3]
Table 2: Time Course of Induced Gene Expression
This table shows a typical timeline for gene expression following the addition of cumate.
| Time After Induction (hours) | mRNA Level (Fold Increase) | Protein Level (Fold Increase) |
| 0 | 1 | 1 |
| 4 | 10 - 50 | 2 - 5 |
| 8 | 50 - 200 | 10 - 50 |
| 24 | >500 | >100 |
| 48 | >500 | >200 |
| 72 | Sustained High Expression | Sustained High Expression |
Kinetics can vary based on the stability of the mRNA and protein of interest.[6]
Experimental Protocols
The following are detailed protocols for key experiments using the cumate-inducible expression system.
Protocol 1: Generation of Stable Cell Lines
This protocol describes the generation of a stable mammalian cell line capable of cumate-inducible gene expression using a lentiviral-based system.
Materials:
-
Cumate-inducible lentiviral vector containing the gene of interest and a selection marker (e.g., puromycin resistance).
-
Lentiviral vector expressing the CymR repressor.
-
HEK293T cells (or other target cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Puromycin.
-
Polybrene.
Procedure:
-
Vector Preparation: Clone your gene of interest into a cumate-inducible lentiviral expression vector. These vectors typically contain a strong constitutive promoter (e.g., CMV) followed by the CuO sequence upstream of the multiple cloning site.[4] The CymR repressor is often provided on a separate vector.[4]
-
Lentivirus Production: Co-transfect HEK293T cells with the cumate-inducible expression vector, the CymR repressor vector, and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells: a. Plate your target mammalian cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction. b. On the day of transduction, replace the medium with fresh complete medium containing polybrene (final concentration 4-8 µg/mL). c. Add the harvested lentiviral supernatant to the cells at a desired multiplicity of infection (MOI). d. Incubate the cells for 24-48 hours.
-
Antibiotic Selection: a. After transduction, replace the virus-containing medium with fresh complete medium containing the appropriate concentration of puromycin (determine the optimal concentration for your cell line with a kill curve). b. Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
-
Expansion of Stable Pool: Once a stable pool of resistant cells is established, expand the cells for further experiments.
Protocol 2: Cumate Induction of Gene Expression
This protocol outlines the steps for inducing gene expression in a stable cell line using cumate.
Materials:
-
Stable cell line harboring the cumate-inducible expression system.
-
Complete cell culture medium.
-
Cumate solution (typically supplied as a 1000x stock in ethanol).
Procedure:
-
Cell Plating: Plate the stable cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 10 cm dish).
-
Induction: a. Once the cells have adhered and are in the exponential growth phase, add the cumate solution directly to the culture medium to the desired final concentration. A typical starting concentration is 30 µg/mL (1X).[3] For dose-response experiments, a range of concentrations from 10 to 300 µg/mL can be tested.[2][6] b. Gently swirl the plate to ensure even distribution of the inducer.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the expression of the target gene.
-
Reversibility (Optional): To turn off gene expression, remove the cumate-containing medium, wash the cells with sterile PBS, and replace it with fresh medium without cumate.[4]
Protocol 3: Quantification of Gene Expression
This protocol provides methods for analyzing the induction of your gene of interest at the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
-
RNA Extraction: At the desired time points post-induction, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for your gene of interest and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the fold change in mRNA expression in induced samples relative to uninduced controls using the ΔΔCt method.
B. Western Blot for Protein Level Analysis
-
Protein Extraction: Harvest the cells at various time points after cumate induction and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). b. Incubate the membrane with a primary antibody specific to your protein of interest. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
C. Reporter Assay (for reporter gene constructs)
If your gene of interest is fused to a reporter like luciferase or GFP, you can quantify its expression as follows:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
GFP/RFP: Analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry or visualize the expression using fluorescence microscopy.[2]
By following these detailed protocols and utilizing the provided quantitative data as a reference, researchers can effectively implement the cumate-inducible expression system for precise and robust control of gene expression in mammalian cells, facilitating a wide range of applications in basic research and drug development.
References
- 1. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. systembio.com [systembio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Cumate-Inducible Promoter System
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7745592B2 - Cumate-inducible expression system for eukaryotic cells - Google Patents [patents.google.com]
- 6. reportergene.com [reportergene.com]
- 7. CUBIC: A Versatile Cumate-Based Inducible CRISPRi System in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SparQ™ Cumate Switch Starter Pack | System Biosciences [systembio.com]
- 9. systembio.com [systembio.com]
- 10. researchgate.net [researchgate.net]
- 11. biocat.com [biocat.com]
- 12. researchgate.net [researchgate.net]
- 13. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
p-Cumate Inducible System: Application Notes and Protocols for Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
The p-cumate inducible system is a powerful tool for regulating gene expression in a wide range of prokaryotic and eukaryotic organisms. Its tight regulation, low basal expression, and dose-dependent response make it particularly well-suited for applications in metabolic engineering, synthetic biology, and drug development. This document provides detailed application notes and protocols for utilizing the this compound system to control the expression of genes of interest.
Introduction to the this compound Inducible System
The this compound system is a negatively regulated expression system derived from the Pseudomonas putida F1 cym and cmt operons, which are involved in the catabolism of p-cymene and this compound. The system relies on two key components: the CymR repressor protein and the cmt operator sequence (CuO).
In the absence of the inducer, this compound, the CymR repressor binds to the CuO operator sequence placed downstream of a promoter in an expression vector. This binding physically blocks transcription of the downstream gene of interest. When this compound is added to the culture medium, it binds to CymR, causing a conformational change that leads to its dissociation from the CuO operator. This allows the host cell's RNA polymerase to access the promoter and initiate transcription of the target gene.
Key Advantages of the this compound System:
-
Tight Regulation and Low Basal Expression: The system exhibits very low levels of gene expression in the uninduced state, which is crucial when dealing with toxic proteins or for precise metabolic control.
-
Dose-Dependent Induction: The level of gene expression can be finely tuned by varying the concentration of this compound, allowing for optimization of metabolic pathways or protein production.
-
High Induction Ratios: The this compound system can achieve high induction ratios, often several orders of magnitude, providing a clear distinction between the "off" and "on" states.
-
Low Cost and Low Toxicity of the Inducer: this compound is an inexpensive and readily available compound that is generally non-toxic to a wide range of host organisms at effective concentrations.
-
Orthogonality: The this compound system is orthogonal to commonly used inducible systems like the lac system, enabling independent control of multiple genes.
Mechanism of Action
The mechanism of the this compound inducible system is a straightforward transcriptional repression-derepression model.
Application Notes and Protocols for Cumate-Regulated Gene Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cumate-regulated gene expression system is a powerful tool for tightly controlling the expression of a target gene in a variety of research applications. This system, derived from the Pseudomonas putida F1 cymene and cumate degradation pathways, offers several advantages over other inducible systems, including low basal expression, rapid induction, and a dose-dependent response.[1] The key components of the system are the CymR repressor protein and the cumate operator (CuO). In the absence of the inducer, cumate, the CymR repressor binds to the CuO sequence, effectively blocking the transcription of the downstream gene of interest. The addition of cumate, a non-toxic small molecule, leads to a conformational change in CymR, causing it to dissociate from the operator and allowing for robust gene expression.[1][2] This reversible "on/off" switch provides precise temporal control over gene function, making it an invaluable tool for studying gene function, validating drug targets, and producing recombinant proteins.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the experimental steps involved in utilizing the cumate-regulated system, the following diagrams have been generated.
Cumate-Regulated Gene Expression Pathway
Caption: Mechanism of the cumate-regulated gene switch.
General Experimental Workflow
Caption: Workflow for cumate-inducible gene expression studies.
Experimental Protocols
Preparation of Cumate Stock Solution
Cumate (4-isopropylbenzoic acid) is the small molecule inducer for this system. Proper preparation and storage of the stock solution are crucial for reproducible results.
-
Materials:
-
Cumate (p-isopropylbenzoic acid) powder
-
Ethanol (100%, molecular biology grade)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
-
Protocol:
-
To prepare a 1000x cumate stock solution (typically 30 mg/mL), dissolve 300 mg of cumate powder in 10 mL of 100% ethanol.[3]
-
Vortex thoroughly until the cumate is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Generation of a Stable Cell Line
A stable cell line that constitutively expresses the CymR repressor and contains the gene of interest (GOI) under the control of the CuO-containing promoter is essential for most cumate-inducible studies. The following protocol describes a general method using lentiviral transduction.
-
Materials:
-
Lentiviral vector encoding CymR with a selection marker (e.g., puromycin resistance)
-
Lentiviral vector containing the GOI downstream of a CuO-containing promoter
-
HEK293T cells (for lentivirus production)
-
Target cell line
-
Transfection reagent
-
Lentiviral packaging plasmids
-
Complete cell culture medium
-
Selection antibiotic (e.g., puromycin)
-
Polybrene
-
-
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (either CymR or GOI-CuO) and the packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction:
-
Seed the target cells in a 6-well plate.
-
On the following day, add the lentiviral particles for both the CymR repressor and the GOI-CuO construct to the cells in the presence of polybrene (typically 4-8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., 1-10 µg/mL puromycin for HEK293 cells).[3] The optimal concentration should be determined by a kill curve for the specific cell line.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until a resistant population of cells emerges.
-
-
Expansion and Validation: Expand the stable cell pool and validate the integration and inducibility of the system by performing a pilot induction experiment with a range of cumate concentrations.
-
Induction of Gene Expression
Once a stable cell line is established, the expression of the GOI can be induced by the addition of cumate to the cell culture medium.
-
Protocol for a 6-well Plate Format:
-
Seed the stable cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Allow the cells to adhere overnight.
-
Prepare a series of cumate dilutions in fresh cell culture medium. A typical starting concentration is 30 µg/mL (1x), with a range of 0.1x to 2x being effective for dose-response studies.[3][4]
-
Remove the old medium from the cells and replace it with the cumate-containing medium. Include a "no cumate" control (medium with the same concentration of ethanol as the highest cumate concentration) to assess basal expression levels.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Harvest the cells for downstream analysis (e.g., qRT-PCR, Western blot, or functional assays).
-
Data Presentation
The following tables summarize typical quantitative data obtained from cumate-regulated gene expression experiments.
Table 1: Dose-Response of Cumate-Induced Gene Expression
This table illustrates the tunable nature of the cumate system, where the level of gene expression correlates with the concentration of the inducer.
| Cumate Concentration (µg/mL) | Fold Induction (Relative to No Cumate) |
| 0 (Control) | 1.0 |
| 3 | ~5-10 |
| 10 | ~15-25 |
| 30 | ~30-40 |
| 60 | ~30-40 (Saturation may be reached) |
Note: Fold induction can vary significantly depending on the cell type, the gene of interest, and the promoter strength. The data presented is a generalized representation based on typical findings.[3]
Table 2: Time-Course of Cumate-Induced Gene Expression
This table demonstrates the kinetics of gene expression following the addition of a fixed concentration of cumate (e.g., 30 µg/mL).
| Time Post-Induction (hours) | Gene Expression Level (Relative to T=0) |
| 0 | 1 |
| 6 | ~5 |
| 12 | ~15 |
| 24 | ~25 |
| 48 | ~35 |
| 72 | ~35-40 (Plateau) |
Note: The onset and peak of expression can vary. Some systems show detectable expression within a few hours.[5] Maximum expression is often observed between 48 and 72 hours.[3]
Table 3: Reversibility of Cumate Induction
This table shows the ability to turn gene expression "off" by removing cumate from the culture medium.
| Experimental Condition | Relative Gene Expression |
| No Cumate (72h) | 1.0 |
| Cumate (30 µg/mL for 72h) | 38.5 |
| Cumate Removed (Washout), cultured for an additional 72h | 1.5 |
Note: The return to basal expression levels after cumate removal is a key feature of this system, allowing for the study of the effects of gene silencing.[3]
Conclusion
The cumate-regulated gene expression system provides a robust and versatile platform for inducible gene expression studies. Its tight regulation, dose-dependent response, and reversibility make it an ideal choice for a wide range of applications in basic research and drug development. The protocols and data presented here serve as a comprehensive guide for researchers looking to implement this powerful technology in their experimental workflows.
References
Troubleshooting & Optimization
Technical Support Center: p-Cumate Inducible System
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the p-Cumate inducible expression system. Address low or no expression of your gene of interest (GOI) with our detailed FAQs, experimental protocols, and data tables.
Understanding the this compound System
The this compound system offers tight, dose-dependent control over gene expression. The core components are the CymR repressor protein and its corresponding operator sequence (CuO). In the absence of the inducer (this compound), CymR binds to the CuO sequence placed downstream of a promoter, physically blocking transcription of the gene of interest. When this compound is added to the culture medium, it binds to CymR, causing a conformational change that releases the repressor from the operator. This allows the host cell's transcriptional machinery to access the promoter and initiate expression of the target gene.[1][2][3][4] This regulation is reversible; removing this compound will allow CymR to bind the operator again and switch the expression off.[3]
Signaling Pathway Diagram
Troubleshooting FAQs
This section addresses the most common issues encountered when using the this compound system.
Q1: Why am I seeing no or very low expression of my protein after adding this compound?
This is the most frequent issue and can be caused by several factors. A logical troubleshooting approach is essential.
Q2: How do I know if my this compound inducer is working? What is the optimal concentration?
Inducer effectiveness is paramount. Incorrect preparation or suboptimal concentration is a common pitfall.
-
Inducer Preparation: this compound should be dissolved in ethanol (95-100%) to create a concentrated stock solution.[3][5] A common stock concentration is 1000x (e.g., 30 mg/mL for a 1x of 30 µg/mL).[6] See Protocol 1 for a detailed preparation method.
-
Concentration Optimization: The optimal this compound concentration is cell-type dependent and must be determined empirically. A dose-response experiment is critical. High concentrations are not always better and can sometimes negatively impact cell health or lead to protein misfolding.[7][8]
| Cell Type | Typical Starting Range (1x) | Notes |
| HEK293 | 15 - 40 µg/mL[6][9] | Generally robust; concentrations up to 150 µg/mL (5x) have been used with no reported toxicity.[6] |
| CHO | 15 - 40 µg/mL | Similar to HEK293, but optimization is still recommended. |
| Avian Cells (e.g., DF1) | 300 - 450 µg/mL[10] | May require significantly higher concentrations. Leaky expression has been observed in some avian lines like QM7.[10] |
| Bacteria (e.g., P. aeruginosa) | 50 µM - 1 mM[11] | A wider range is often required; some species may have efflux pumps that remove the inducer. |
Q3: How long should I induce expression?
The time required to see optimal protein expression varies significantly between systems.
-
Bacteria: Induction can be very rapid. A detectable signal may appear within 10-30 minutes, with protein levels often peaking within 3-6 hours.[5][11]
-
Mammalian Cells: The process is much slower due to transcription, translation, and protein maturation times. It is recommended to start monitoring for expression 24 hours post-induction.[3][6] Peak expression levels are often observed between 48 and 72 hours.[6] Some experiments may even benefit from induction periods of up to 5-6 days.[9][10] A time-course experiment (Protocol 3) is the only way to determine the optimal endpoint for your specific protein and cell line.
Q4: My cells look unhealthy or die after induction. What's happening?
This strongly suggests your protein of interest is toxic to the host cells. Overexpression of any protein can be burdensome, leading to cellular stress.[2]
-
Mechanisms of Toxicity:
-
Resource Overload: The overexpressed protein depletes cellular resources needed for folding (chaperones), transport, or degradation (proteasome).[12][13]
-
Stoichiometric Imbalance: The target protein may be part of a larger complex. Overexpressing one component can disrupt the assembly and function of the entire complex.[14]
-
Protein Aggregation: High concentrations of the protein can lead to misfolding and aggregation, which can be toxic.[12][13]
-
Pathway Modulation: If the protein is an enzyme or signaling molecule, its overexpression can improperly activate or inhibit cellular pathways.[14]
-
-
Troubleshooting Steps:
-
Confirm Toxicity: Perform a cell viability assay (e.g., Trypan Blue or MTT assay) on induced vs. uninduced cells.
-
Reduce Expression Level: Use a lower concentration of this compound. The dose-dependent nature of the system is a key advantage here.[15]
-
Lower the Temperature: For bacterial and sometimes insect or mammalian cultures, reducing the incubation temperature (e.g., from 37°C to 30°C) can slow down production, improve protein folding, and reduce toxicity.
-
Shorten Induction Time: Harvest cells at an earlier time point before widespread cell death occurs.
-
Q5: I have leaky expression in the absence of this compound. How can I fix this?
Leaky, or basal, expression indicates that the CymR repressor is not fully blocking transcription.
-
Insufficient CymR Repressor: The most likely cause is an insufficient amount of CymR protein relative to the number of expression plasmids in the cell. If you are co-transfecting or co-infecting separate vectors for CymR and your GOI, the ratio is critical. Too little CymR won't provide adequate repression. Conversely, too much CymR might require higher inducer concentrations to achieve full expression.[3]
-
Action: Optimize the ratio of the CymR vector to your GOI expression vector. Start with a 1:1 molar ratio and test ratios like 2:1 or 3:1 (CymR:GOI).
-
Cell-line specific effects: Some cell lines may exhibit more leaky expression than others with the same construct.[10]
-
Plasmid Integrity: A mutation or deletion in the CuO operator site could prevent CymR from binding, leading to constitutive expression. This should be checked by sequencing if optimizing the CymR ratio does not solve the problem.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides two common methods for preparing the inducer stock solution.
Method A (Ethanol Based)
-
Weigh out the required amount of p-cumic acid powder (4-isopropylbenzoic acid).
-
Dissolve the powder in 100% ethanol to a final concentration of 100 mM.[5]
-
Vortex thoroughly until all powder is dissolved.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Method B (Buffered Ethanol Based) This method can improve solubility for very high concentrations.[1]
-
Prepare a 1 M solution of cumic acid in ethanol.
-
Prepare a 1 M aqueous solution of Tris base.
-
Mix the two solutions in equal parts (1:1 ratio). This will yield a final stock concentration of 0.5 M this compound.
-
Vortex thoroughly, sterile-filter, and store at -20°C.
Protocol 2: Optimizing this compound Concentration (Dose-Response)
This protocol is for a 24-well plate format but can be scaled.
-
Cell Plating: Plate your stably transfected cells in a 24-well plate at a density that will result in 70-80% confluency 24 hours later.
-
Inducer Preparation: Prepare serial dilutions of your this compound stock solution in fresh culture medium. For mammalian cells, a good starting range is 0 µg/mL (negative control), 5, 10, 20, 40, 80, and 160 µg/mL.
-
Induction: Aspirate the old medium from the cells and replace it with the medium containing the different this compound concentrations. Include a "No Inducer" (0 µg/mL) control well containing an equivalent amount of the ethanol solvent as the highest inducer concentration.
-
Incubation: Incubate the cells for the standard expression period (e.g., 48 hours for mammalian cells).
-
Analysis: Harvest the cells and/or supernatant. Analyze protein expression levels using an appropriate method, such as Western Blot, ELISA, or a functional assay. The optimal concentration is the lowest dose that gives the maximal desired expression level without impacting cell health.
Protocol 3: Determining Optimal Induction Time (Time-Course)
-
Cell Plating: Plate cells in multiple identical wells or flasks.
-
Induction: Add the optimal concentration of this compound (determined in Protocol 2) to all wells/flasks at the same time (T=0).
-
Harvesting: At various time points post-induction (e.g., 12h, 24h, 48h, 72h, 96h), harvest the cells from one well/flask.
-
Analysis: Analyze the protein expression level for each time point. Plot the expression level against time to identify the point at which protein production peaks or plateaus. This is your optimal induction time.
References
- 1. addgene.org [addgene.org]
- 2. Reaching the limit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. systembio.com [systembio.com]
- 4. Global Control of Cysteine Metabolism by CymR in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. systembio.com [systembio.com]
- 7. Expression of toxic genes in Methylorubrum extorquens with a tightly repressed, cumate-inducible promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Quantitative nature of overexpression experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. experts.umn.edu [experts.umn.edu]
Technical Support Center: Optimizing p-Cumate Concentration to Reduce Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing p-cumate concentration for inducible gene expression systems while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an inducer?
This compound (p-isopropylbenzoic acid) is a small molecule used to induce gene expression in systems employing the cumate-inducible switch. The system consists of the CymR repressor protein and its corresponding operator DNA sequence (CuO). In the absence of this compound, CymR binds to the CuO sequence, which is placed downstream of a promoter, effectively blocking the transcription of the gene of interest. When this compound is added to the culture medium, it binds to CymR, causing a conformational change that prevents CymR from binding to the CuO operator. This relieves the repression and allows for the transcription of the downstream gene.[1][2]
Q2: Is this compound toxic to cells?
Generally, this compound is considered to be non-toxic at the concentrations typically required for effective gene induction in a variety of organisms, including bacteria and mammalian cell lines.[3][4][5] However, at higher concentrations, some studies have reported impaired cell growth, although this can sometimes be an indirect consequence of high-level expression of a toxic or burdensome recombinant protein rather than direct toxicity of this compound itself.[6] It is always recommended to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q3: What is a typical working concentration for this compound?
The effective concentration of this compound can vary depending on the specific expression system, cell type, and desired level of induction. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific needs.
Troubleshooting Guide
Issue 1: Decreased cell viability or signs of toxicity after adding this compound.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the minimal concentration of this compound that provides the desired level of gene expression with minimal impact on cell viability. Start with a broad range of concentrations and narrow it down. |
| Toxicity of the expressed protein. | Use a lower concentration of this compound to reduce the level of protein expression. A time-course experiment can also help determine if shorter induction times can yield sufficient protein before toxicity becomes a major issue. |
| Solvent toxicity. | This compound is often dissolved in ethanol. Ensure the final concentration of the solvent in your culture medium is not toxic to your cells. Prepare a vehicle control (medium with the same amount of solvent but without this compound) to test for solvent effects. |
| Contamination of this compound stock. | Ensure your this compound stock solution is sterile and free of contaminants. Filter-sterilize the stock solution if necessary. |
Issue 2: Low or no gene induction with this compound.
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Increase the concentration of this compound. Refer to the dose-response data to find a concentration that gives robust induction. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal induction duration. The kinetics of induction can vary between different cell types and expression systems. |
| Problem with the expression vector or cell line. | Sequence your expression vector to confirm the integrity of the CuO operator sequence. Verify that your cells are correctly expressing the CymR repressor. |
| Degradation of this compound. | This compound is generally stable in culture medium. However, if you are performing long-term experiments, you may need to replenish the this compound by changing the medium. |
Quantitative Data on this compound Concentrations
The following table summarizes this compound concentrations that have been reported to be effective and generally non-toxic in various systems. Note that these are starting points, and optimization for your specific system is highly recommended.
| Organism/Cell Line | Effective this compound Concentration | Observed Effects on Viability/Growth |
| Pseudomonas aeruginosa | 50 µM - 1 mM | No effect on bacterial growth observed up to 1 mM.[7] |
| Sphingomonas sp. | >10 µM | Growth was somewhat impaired, but this was likely due to high expression of the reporter gene, not this compound itself.[6] |
| HEK293 cells | 0.2X - 5X (1X = 30 µg/mL) | No toxicity observed in this range.[3][5] |
| Avian cells (DF1 and QM7) | 300 - 450 µg/mL | QM7 cells exhibited cellular toxicity, while DF1 cells did not. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Experiment)
This protocol outlines the steps to identify the ideal this compound concentration that provides robust gene induction with minimal cytotoxicity.
Materials:
-
Your cell line containing the this compound inducible expression system.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 1000X in ethanol).
-
Multi-well plates (e.g., 96-well or 24-well).
-
Assay reagents for measuring gene expression (e.g., for qPCR, western blot, or reporter assay).
-
Assay reagents for measuring cell viability (e.g., Trypan Blue, MTT, or a live/dead cell staining kit).
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to overgrowth during the experiment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete culture medium. It is recommended to test a broad range of concentrations initially (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µg/mL). Include a vehicle control (medium with the same amount of solvent used for the highest this compound concentration).
-
Induction: Once the cells have adhered and are in the exponential growth phase, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). This time should be based on the expected kinetics of your gene of interest.
-
Analysis of Gene Expression: At the end of the incubation period, harvest the cells and quantify the expression of your gene of interest using your chosen method (qPCR, western blot, reporter assay, etc.).
-
Analysis of Cell Viability: In a parallel set of wells, assess cell viability using a standard cytotoxicity assay.
-
Data Analysis: Plot the level of gene expression and cell viability as a function of this compound concentration. The optimal concentration will be the one that gives a high level of induction with minimal to no decrease in cell viability.
Protocol 2: Cytotoxicity Assay for this compound
This protocol describes a general method for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Your cell line.
-
Complete cell culture medium.
-
This compound stock solution.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. You can then plot the viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Visualizations
Caption: Mechanism of the this compound inducible gene expression system.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. This compound catabolic pathway in Pseudomonas putida Fl: cloning and characterization of DNA carrying the cmt operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caged Cumate Enables Proximity-Dependent Control over Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. systembio.com [systembio.com]
- 4. systembio.com [systembio.com]
- 5. systembio.com [systembio.com]
- 6. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cumate-Inducible Expression Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize leaky expression in cumate-inducible systems.
Troubleshooting Guides
Issue: High background expression in the absence of cumate.
This is the most common issue encountered with inducible expression systems. Leaky expression can be particularly problematic when expressing toxic proteins. Here’s a step-by-step guide to troubleshoot and minimize basal expression.
1. Optimize Cumate Concentration:
The concentration of cumate used for induction is critical. While a high concentration can lead to robust induction, it's essential to determine the lowest concentration that provides sufficient expression of your gene of interest while keeping basal expression at a minimum.
-
Experimental Protocol: Perform a dose-response experiment to identify the optimal cumate concentration.[1][2][3]
2. Verify and Optimize CymR Repressor Levels:
The CymR repressor protein is responsible for binding to the cumate operator (CuO) and preventing transcription in the uninduced state.[4][5] Insufficient levels of CymR can lead to incomplete repression and, consequently, leaky expression.
-
Recommendation: Ensure that the CymR repressor is adequately expressed. In some systems, the CymR is on the same plasmid as the gene of interest, while in others, it is on a separate plasmid or integrated into the host genome.[4][6] If you are using a two-plasmid system, ensure that the plasmid expressing CymR is maintained.
-
Experimental Protocol: Use Western blotting to confirm the expression of CymR.[1]
3. Reduce Plasmid Copy Number:
High-copy-number plasmids can titrate out the CymR repressor, leading to a higher basal expression.[7]
-
Recommendation: If leaky expression is a persistent issue, consider switching to a lower-copy-number plasmid for your expression construct.[7][8] Several methods exist to reduce the copy number of existing plasmids.[9]
4. Evaluate Promoter Strength:
A very strong promoter driving your gene of interest can sometimes overwhelm the repression system, leading to leaky expression.
-
Recommendation: If possible, consider using a vector with a weaker promoter. Alternatively, promoter engineering techniques can be employed to reduce basal activity without significantly compromising induced expression levels.
5. Host Strain Considerations:
The choice of host strain can significantly impact the leakiness of an inducible system.
-
Recommendation: For E. coli, strains like BL21(DE3)pLysS are engineered to reduce basal expression of T7-based systems and may also be beneficial for other inducible systems by reducing background polymerase activity.[10] For mammalian cells, the background transcriptional activity can vary between cell lines.[11] It may be necessary to screen different cell lines to find one that exhibits the tightest regulation with your construct.
6. Culture Conditions:
-
Media Composition: The composition of the culture medium can sometimes influence leaky expression. For example, some components in rich media might mimic the inducer or affect the expression of the repressor.[10][12]
-
Recommendation: If you suspect a media component is causing leaky expression, try switching to a minimal or defined medium for your experiments.
-
-
Temperature: Lowering the incubation temperature can sometimes reduce leaky expression by slowing down cellular processes, including transcription.[13]
-
Recommendation: Try incubating your cultures at a lower temperature (e.g., 30°C instead of 37°C for E. coli) and assess the impact on basal expression.
-
Logical Relationship for Troubleshooting Leaky Expression
Caption: A logical workflow for troubleshooting high leaky expression in cumate systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cumate-inducible system?
A1: The cumate-inducible system is a tightly regulated gene expression system. It relies on the CymR repressor protein, which binds to the cumate operator (CuO) sequence located upstream of the gene of interest. This binding blocks transcription. When cumate is added to the culture medium, it binds to CymR, causing a conformational change that prevents CymR from binding to the CuO sequence. This relieves the repression and allows for the transcription of the target gene.[1][4]
Q2: How does the leakiness of the cumate system compare to other inducible systems like the pET (IPTG-inducible) system?
A2: The cumate system is generally considered to have tighter regulation and lower basal expression (leakiness) compared to the widely used pET system.[1] One study reported that in the absence of an inducer, the mean fluorescence from a GFP reporter in a cumate system was significantly lower than in a pET system (mean fluorescence of 9.8 vs. 18.5, respectively).[1]
Q3: Can I fine-tune the level of protein expression with the cumate system?
A3: Yes, the cumate system allows for tunable, dose-dependent control of gene expression.[1][4][14] By varying the concentration of cumate in the culture medium, you can modulate the level of target gene expression.[3][4]
Q4: Is cumate toxic to cells?
A4: Cumate is generally considered non-toxic to a wide range of host cells, including bacteria and mammalian cell lines, at typical working concentrations.[1][4]
Q5: How can I quantify the level of leaky expression?
A5: Leaky expression can be quantified using a reporter gene, such as green fluorescent protein (GFP) or luciferase. The reporter gene is placed under the control of the cumate-inducible promoter, and its expression is measured in the absence of cumate.
-
Experimental Protocol: A detailed protocol for a reporter gene assay is provided below.
Quantitative Data Summary
| System Comparison | Uninduced (Leaky) Expression (Mean Fluorescence) | Induced Expression (Mean Fluorescence) | Fold Induction | Reference |
| Cumate System (pNEW-gfp) | 9.8 | 344 (1 hr), 1040 (3 hr) | ~35-106 | [1] |
| pET System (pET-gfp) | 18.5 | 148 (1 hr), 333 (3 hr) | ~8-18 | [1] |
| Host Cell Line Comparison (Cumate-GFP) | Leaky Expression (% GFP Positive Cells) | Induced Expression (% GFP Positive Cells) | Reference |
| Chicken DF1 Cells | < 1% | ~64% (at 450 µg/mL cumate) | [11] |
| Quail QM7 Cells | < 5% | ~12% (at 450 µg/mL cumate) | [11] |
Key Experimental Protocols
Protocol 1: Cumate Dose-Response Experiment to Determine Optimal Inducer Concentration
Objective: To identify the minimal concentration of cumate that provides satisfactory induction of the target gene while minimizing leaky expression.
Materials:
-
Your expression strain (bacterial or mammalian) containing the cumate-inducible construct.
-
Appropriate culture medium.
-
Cumate stock solution (e.g., 1000x in 95% ethanol).[15]
-
Multi-well plates (e.g., 96-well or 24-well).
-
Reporter assay reagents (if using a reporter construct) or reagents for Western blotting.
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Cumate Dilution Series: Prepare a serial dilution of the cumate stock solution in your culture medium to create a range of final concentrations to be tested. A good starting range is from 0 to 100 µg/mL.[6][15] Include a "no cumate" control.
-
Induction: Add the different concentrations of cumate to the respective wells. For the "no cumate" control, add an equivalent volume of the solvent used for the cumate stock (e.g., ethanol).
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 4-24 hours for bacteria, 24-72 hours for mammalian cells).[1][15]
-
Analysis:
-
Reporter Assay: If using a reporter like GFP, measure the fluorescence at each cumate concentration.
-
Western Blot: Harvest the cells, prepare protein lysates, and perform a Western blot to detect the expression level of your protein of interest.
-
-
Data Interpretation: Plot the expression level (fluorescence or band intensity) against the cumate concentration. The optimal concentration will be the lowest concentration that gives a robust induction with minimal expression in the "no cumate" control.
Protocol 2: Western Blot to Detect Leaky Protein Expression
Objective: To qualitatively or semi-quantitatively assess the level of leaky protein expression in the absence of cumate.
Materials:
-
Cell lysates from uninduced and induced cultures.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to your protein of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare protein lysates from both uninduced (no cumate) and induced (optimal cumate concentration) cell cultures. Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Also, load a protein ladder. Run the gel until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[16][19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16][19]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[18]
-
Analysis: Compare the band intensity of your protein of interest in the uninduced lane to the induced lane. A faint or absent band in the uninduced lane indicates tight regulation.
Protocol 3: Reporter Gene Assay to Quantify Leaky Expression
Objective: To quantitatively measure the level of leaky expression from the cumate-inducible promoter.
Materials:
-
Your expression strain carrying a cumate-inducible reporter construct (e.g., GFP, luciferase).
-
Appropriate culture medium.
-
Multi-well plates (black plates for fluorescence/luminescence assays).
-
Plate reader capable of measuring fluorescence or luminescence.
-
Cell lysis buffer (for luciferase assays).
-
Luciferase substrate.
Procedure:
-
Cell Culture: Culture your cells under both uninduced (no cumate) and induced (optimal cumate concentration) conditions in a multi-well plate. Include a control of untransfected/untransduced cells to measure background signal.
-
Incubation: Incubate the cells for a sufficient period to allow for reporter protein expression and accumulation.
-
Measurement:
-
GFP: Measure the fluorescence directly in the plate reader at the appropriate excitation and emission wavelengths.
-
Luciferase: Lyse the cells according to the manufacturer's protocol. Add the luciferase substrate and immediately measure the luminescence in the plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from untransfected/untransduced cells) from all readings.
-
Calculate the "fold induction" by dividing the signal from the induced sample by the signal from the uninduced (leaky) sample. A high fold induction indicates tight regulation.
-
The signal from the uninduced sample represents the level of leaky expression.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the cumate-inducible expression system.
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Part:BBa K415202 - parts.igem.org [parts.igem.org]
- 6. systembio.com [systembio.com]
- 7. Strict Regulation of Gene Expression from a High-Copy Plasmid Utilizing a Dual Vector System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile and reversible method to decrease the copy number of the ColE1-related cloning vectors commonly used in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Nutrient Medium Composition on Escherichia coli Biofilm Development and Heterologous Protein Expression | MDPI [mdpi.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Novel and tightly regulated resorcinol and cumate-inducible expression systems for Streptomyces and other actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. systembio.com [systembio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. origene.com [origene.com]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Technical Support Center: Optimizing p-Cumate Solubility for Cell Culture Applications
For researchers, scientists, and drug development professionals utilizing the p-Cumate inducible gene expression system, ensuring the proper solubility of this compound is critical for achieving reliable and reproducible results. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Precipitation of this compound in cell culture media is a common issue that can lead to inconsistent gene induction and potential cytotoxicity. This guide provides a systematic approach to diagnosing and resolving these issues.
Visual Identification of Precipitation:
-
Fine, crystalline particles: May be observed floating in the media or settled at the bottom of the culture vessel.
-
Cloudy or hazy appearance: The entire culture medium may appear turbid.
-
Thin film: A film may be visible on the surface of the media.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
A1: this compound, or 4-isopropylbenzoic acid, has low aqueous solubility.[1][2] Precipitation in cell culture media is often due to its concentration exceeding its solubility limit in the aqueous environment of the media. Other contributing factors include:
-
Improper dissolution of the stock solution.
-
High final concentration of this compound in the media.
-
Rapidly adding the concentrated stock to the media without sufficient mixing.
-
The final concentration of the solvent (e.g., ethanol or DMSO) being too low to maintain solubility.
-
Temperature fluctuations, such as adding a cold stock solution to warm media.
-
Interaction with components in the cell culture media.
Q2: My this compound stock solution is clear, but it precipitates when added to the cell culture medium. Why?
A2: This is a common occurrence for compounds with low water solubility. While this compound may be fully dissolved in an organic solvent like ethanol or DMSO, the abrupt change in solvent polarity when added to the aqueous cell culture medium can cause it to "crash out" of solution and form a precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Ethanol is a commonly used solvent for preparing this compound stock solutions.[3] DMSO can also be used, with a solubility of up to 100 mg/mL, though this may require ultrasonic agitation to fully dissolve.[4]
Q4: What is the maximum recommended final concentration of solvent in the cell culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of ethanol or DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. The exact tolerance will depend on the specific cell line being used.
Q5: Can I filter the precipitate out of my this compound-containing media?
A5: Filtering is generally not recommended as it will remove the active compound, leading to a lower and unknown final concentration of this compound and resulting in inconsistent or failed induction of gene expression. The focus should be on preventing precipitation in the first place.
Q6: Is there a water-soluble alternative to standard this compound?
A6: Yes, water-soluble formulations of this compound are commercially available and can be a good alternative to avoid solubility issues.[5]
Data Presentation: this compound Solubility
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ~0.151 mg/mL[1][2] | 25 | Sparingly soluble. |
| Ethanol | Soluble (exact limit not specified)[1][6] | Not specified | Commonly used for stock solutions. |
| DMSO | ≥ 100 mg/mL[4] | Not specified | May require sonication for complete dissolution. |
| Diethyl Ether | Soluble[1] | Not specified | Not typically used for cell culture applications. |
Table 2: Recommended Stock and Working Concentrations
| Application | Stock Solution Concentration | Recommended Working Concentration | Reference(s) |
| Bacterial Expression | 100 mM in Ethanol | 25-100 µM | [3] |
| Mammalian Cell Culture | 1000x in 95% Ethanol | 30 µg/mL (1x) | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 1000x this compound Stock Solution in Ethanol
Materials:
-
This compound (4-isopropylbenzoic acid) powder
-
100% Ethanol (molecular biology grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required mass of this compound: To prepare a 30 mg/mL (1000x) stock solution, weigh out the appropriate amount of this compound powder.
-
Dissolve in ethanol: Add the this compound powder to a sterile tube and add the calculated volume of 100% ethanol.
-
Vortex: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Sterile filter: Filter the solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution and Induction in Cell Culture
Materials:
-
1000x this compound stock solution
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for induction
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution (optional but recommended): To ensure even distribution and minimize precipitation, first prepare a 100x intermediate dilution of this compound in pre-warmed medium. For example, add 10 µL of the 1000x stock to 90 µL of medium.
-
Add this compound to the cell culture: Add the appropriate volume of the 1000x stock or the 100x intermediate dilution to your cell culture medium to achieve the desired final concentration (e.g., 1 µL of 1000x stock per 1 mL of media for a 1x final concentration).
-
Mix gently but thoroughly: Immediately after adding the this compound, gently swirl the culture vessel to ensure rapid and even distribution. Avoid vigorous pipetting which can damage cells.
-
Incubate: Return the cells to the incubator and monitor for gene expression at your desired time points.
Signaling Pathway and Experimental Workflow Diagrams
This compound Inducible Gene Expression System
The this compound inducible system is a powerful tool for controlling gene expression. Its mechanism is based on the interaction between the CymR repressor protein and the inducer molecule, this compound.[1][9][10]
Caption: Mechanism of the this compound inducible system.
Experimental Workflow for this compound Induction
A typical workflow for using the this compound system involves preparing the necessary solutions, treating the cells, and then analyzing the results.
Caption: Experimental workflow for this compound induction.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Part:BBa K415202 - parts.igem.org [parts.igem.org]
- 6. Page loading... [wap.guidechem.com]
- 7. systembio.com [systembio.com]
- 8. systembio.com [systembio.com]
- 9. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
p-Cumate System Technical Support Center: Optimization for E. coli Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the p-Cumate inducible expression system in various E. coli strains.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments using the this compound system.
Issue 1: No or Very Low Protein Expression After Induction
Question: I have induced my culture with this compound, but I am not seeing any expression of my target protein. What could be the problem?
Answer:
Several factors can lead to a lack of protein expression. Follow this troubleshooting guide to identify the potential cause:
| Potential Cause | Suggested Solution |
| Ineffective Induction | Verify this compound Concentration: Ensure the this compound concentration is optimal for your specific E. coli strain and plasmid. Perform a dose-response experiment to determine the ideal concentration (see Experimental Protocols). A common starting range is 30-100 µM.[1] Check this compound Stock: Prepare a fresh this compound stock solution. This compound is typically dissolved in ethanol. Ensure the stock solution is properly stored. |
| Plasmid Issues | Sequence Verification: Sequence your plasmid to confirm that the gene of interest is correctly cloned, in the correct reading frame, and that the promoter and operator regions are intact. Plasmid Integrity: Use freshly transformed cells for your expression studies, as plasmids can be lost or undergo recombination during repeated subculturing.[2] Perform a plasmid stability assay if you suspect plasmid loss (see Experimental Protocols). |
| Host Strain Incompatibility | Appropriate Strain: While the this compound system is functional in a wide range of E. coli strains, including DH5α, Top10, and BL21(DE3), expression levels can vary.[1][3] Ensure your chosen strain is suitable for protein expression. For T7 promoter-based this compound systems, a (DE3) strain expressing T7 RNA polymerase is required. |
| Protein Toxicity | Lower Induction Temperature: If your protein is toxic to E. coli, high expression levels can lead to cell death before significant protein accumulation. Try inducing at a lower temperature (e.g., 16-25°C) for a longer period (e.g., overnight).[4] Reduce Inducer Concentration: Use a lower concentration of this compound to reduce the expression level and minimize toxicity. |
| Rare Codon Usage | Codon Optimization: If your gene of interest contains codons that are rare in E. coli, it can lead to translational stalling and low protein yield.[5][6] Consider synthesizing a codon-optimized version of your gene. |
| Incorrect Growth Phase | Induction at Mid-Log Phase: Ensure you are inducing the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8) for optimal protein expression.[7] |
Issue 2: High Basal (Leaky) Expression Before Induction
Question: I am observing expression of my protein even without adding this compound. How can I reduce this leaky expression?
Answer:
The this compound system is known for its tight regulation and low basal expression compared to systems like the IPTG-inducible lac promoter.[1] However, if you are experiencing leakiness, consider the following:
| Potential Cause | Suggested Solution |
| High Plasmid Copy Number | Use a Low-Copy Plasmid: A high number of plasmid copies can lead to an insufficient concentration of the CymR repressor to effectively silence all promoters, resulting in leaky expression. If possible, switch to a lower-copy-number vector. |
| Insufficient Repressor | Increase CymR Expression: Ensure that the CymR repressor protein is being adequately expressed. The pNEW vector system, for example, utilizes a constitutive promoter for CymR expression.[1] |
| Media Components | Avoid Inducing Components: While unlikely for the this compound system, some media components can mimic inducers in other systems. Use a defined minimal medium to rule out this possibility. |
| Protein Toxicity | Tightly Regulated Strain: For highly toxic proteins, even minimal leaky expression can be detrimental. Consider using a host strain known for tighter regulation of basal expression.[4] |
Issue 3: Protein is Insoluble (Forms Inclusion Bodies)
Question: My protein is expressing well, but it is insoluble and forming inclusion bodies. How can I improve its solubility?
Answer:
Inclusion body formation is a common issue in recombinant protein expression in E. coli. The following strategies can help improve protein solubility:
| Potential Cause | Suggested Solution |
| High Expression Rate | Lower Induction Temperature: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.[4] Reduce Inducer Concentration: Use a lower this compound concentration to decrease the rate of protein expression. |
| Sub-optimal Growth Conditions | Optimize Media: Experiment with different growth media. Sometimes, supplementing the media with cofactors or specific nutrients required by your protein can enhance solubility. Test Different Strains: Different E. coli strains have varying cellular environments. Testing expression in multiple strains (e.g., BL21(DE3), Rosetta-gami B(DE3)) may identify one that promotes soluble expression of your protein. |
| Disulfide Bond Formation | Use Specialized Strains: If your protein contains disulfide bonds, express it in strains engineered to have a more oxidizing cytoplasm, such as SHuffle T7 or Origami strains. |
| Lack of Chaperones | Co-express Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound inducible system?
A1: The this compound system is based on the regulatory elements from the Pseudomonas putida F1 cym and cmt operons.[1] The CymR repressor protein constitutively binds to the CuO operator sequence placed downstream of a promoter, blocking transcription of the target gene. When the inducer, this compound (p-isopropylbenzoate), is added to the culture, it binds to CymR, causing a conformational change that releases the repressor from the operator, thereby allowing transcription to proceed.[8]
Q2: Which E. coli strains are compatible with the this compound system?
A2: The this compound system has been shown to be effective in a variety of common laboratory E. coli strains, including DH5α, Top10, BL21(DE3), K-12, and S-17/λpir.[1] The choice of strain may depend on the specific application (e.g., cloning vs. protein expression) and the nature of the target protein. BL21(DE3) is a common choice for high-level protein expression due to its deficiency in Lon and OmpT proteases.[9]
Q3: What is the optimal concentration of this compound for induction?
A3: The optimal this compound concentration can vary depending on the E. coli strain, plasmid, and desired level of expression. A good starting point is a concentration range of 30-100 µM.[1] For fine-tuning expression levels, a dose-response experiment is recommended (see Experimental Protocols).
Q4: Is this compound toxic to E. coli?
A4: this compound is generally considered non-toxic to E. coli at typical working concentrations used for induction.[10][11]
Q5: How does the this compound system compare to the IPTG-inducible system?
A5: The this compound system offers several advantages over the traditional IPTG-inducible lac-based systems, including tighter regulation with lower basal expression, homogenous induction across the cell population, and the use of a non-toxic and less expensive inducer.[1][10]
III. Data Presentation
Table 1: Comparison of GFP Expression using the this compound System in Different E. coli Strains
This table summarizes the maximal yields of Green Fluorescent Protein (GFP) obtained with the this compound system (pNEW-gfp plasmid) in various E. coli strains grown in shake flasks.
| E. coli Strain | Maximal GFP Yield (mg/L) |
| DH5α | 355[1] |
| Top10 | 375[1] |
| BL21(DE3) | 380[1] |
| K-12 | 424[1] |
| S-17/λpir | 286[1] |
Data is based on shake flask cultures induced with this compound.[1]
IV. Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response Curve)
This protocol allows you to determine the optimal this compound concentration for inducing your target protein in your specific E. coli strain.
-
Inoculation: Inoculate a single colony of your transformed E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB medium with the antibiotic in several flasks.
-
Growth: Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.
-
Induction: Add this compound to each flask at a range of final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Incubation: Continue to incubate the cultures for a set period (e.g., 4 hours) at your desired expression temperature (e.g., 30°C).
-
Harvesting and Analysis: Harvest the cells by centrifugation. Analyze the protein expression levels in each sample by SDS-PAGE and/or Western blot.
Protocol 2: Induction Time Course Experiment
This protocol helps you determine the optimal time for harvesting your cells after induction.
-
Inoculation and Growth: Follow steps 1-3 from the Dose-Response Curve protocol for a larger culture volume.
-
Induction: Induce the culture with the optimal this compound concentration determined from Protocol 1.
-
Sampling: At various time points after induction (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the culture.
-
Analysis: Normalize the samples by OD600, harvest the cells, and analyze the protein expression levels by SDS-PAGE to identify the time point with the highest yield of your target protein.
Protocol 3: Plasmid Stability Assay
This protocol is used to determine if the expression plasmid is being maintained in the E. coli population over time in the absence of antibiotic selection.
-
Initial Culture: Inoculate a single colony into liquid media containing the appropriate antibiotic and grow overnight.
-
Passaging without Selection: Dilute the overnight culture into fresh media without antibiotics and grow for a defined number of generations (e.g., 24 hours).
-
Plating: After the growth period, take an aliquot of the culture, perform serial dilutions, and plate onto non-selective agar plates to obtain single colonies.
-
Replica Plating: Once colonies have grown, replica-plate a set number of colonies (e.g., 100) onto both non-selective and selective (containing the antibiotic) agar plates.
-
Calculate Stability: The percentage of plasmid stability is calculated as (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100. Repeat this process for several passages to assess stability over time.[12][13]
V. Visualizations
Caption: The this compound signaling pathway in E. coli.
Caption: Experimental workflow for this compound system optimization.
Caption: Troubleshooting decision tree for the this compound system.
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 8. researchgate.net [researchgate.net]
- 9. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 10. journals.asm.org [journals.asm.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Direct and convenient measurement of plasmid stability in lab and clinical isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CymR Repressor System: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming common issues with the CymR (Cysteine metabolism Repressor) binding and the associated cumate-inducible expression system.
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: High background expression (leaky expression) in the absence of the inducer, cumate.
-
Why am I observing high expression of my target gene without adding cumate?
High basal expression, or "leakiness," is a common issue where the repressor fails to fully inhibit transcription.[1][2]
Potential Causes & Solutions:
-
Insufficient CymR Repressor Concentration: The amount of CymR protein may be too low to occupy all operator sites (CuO) on the expression plasmid.
-
Solution: Increase the concentration of the plasmid expressing CymR. If using a two-plasmid system, optimize the ratio of the CymR plasmid to the expression plasmid. For all-in-one vectors, consider moving the CymR cassette to a stronger constitutive promoter.[3]
-
-
Low CymR Binding Affinity: The specific CymR variant or the operator sequence might have inherently moderate binding affinity.
-
Solution: Sequence the CuO operator site to ensure there are no mutations. While challenging, consider optimizing the operator sequence based on literature consensus sequences.
-
-
High Plasmid Copy Number: A high-copy-number plasmid for the target gene can overwhelm a limited supply of CymR repressor, leaving some operator sites unbound.
-
Solution: Switch to a lower-copy-number plasmid for expressing the gene of interest.
-
-
Inducer in Media: Components in complex media (e.g., yeast extract) can sometimes mimic the inducer or interfere with repressor binding.
-
Solution: Test the system in a minimal, defined medium to see if background expression decreases. Adding 1% glucose to the medium can sometimes help tighten repression in bacterial systems.[4]
-
-
Issue 2: Low or no induction of target gene expression after adding cumate.
-
My target gene is not being expressed, or expression is very low, after I add cumate. What's going wrong?
Failure to induce suggests a problem with the derepression mechanism or downstream expression machinery.
Potential Causes & Solutions:
-
Suboptimal Cumate Concentration: The concentration of cumate may be too low to effectively bind and sequester the CymR repressor.[5]
-
Degraded or Inactive Cumate: Cumate solutions can degrade over time, especially if not stored properly.
-
Solution: Prepare a fresh solution of cumate and store it protected from light at -20°C.
-
-
Problems with CymR Expression: The CymR repressor protein itself may not be expressed or folded correctly.
-
Solution: Verify CymR expression using Western blotting with an anti-CymR antibody or by using a CymR construct fused to a fluorescent reporter tag.[7]
-
-
Codon Usage: If expressing a gene in a heterologous system (e.g., a human gene in E. coli), rare codons in your gene of interest can stall translation and lead to low protein yield.[1]
-
Solution: Use a host strain engineered to express tRNAs for rare codons. Alternatively, re-synthesize the gene with codons optimized for your expression host.[8]
-
-
Toxicity of the Recombinant Protein: High-level expression of a toxic protein can lead to cell stress or death, resulting in low overall yield.[9]
-
Solution: Lower the induction temperature (e.g., from 37°C to 18-25°C) and induce for a longer period. This can slow down protein production, improve proper folding, and reduce toxicity.[9]
-
-
Issue 3: Inconsistent results or high variability between experiments.
-
Why do my induction levels vary so much every time I run the experiment?
Variability can stem from subtle differences in experimental conditions or reagent integrity.
Potential Causes & Solutions:
-
Cell Density at Induction: The metabolic state and growth phase of cells can significantly impact their ability to express proteins.
-
Solution: Standardize your protocol to always induce at the same cell density (e.g., OD600 of 0.4-0.6 for bacteria). Ensure consistent growth conditions (temperature, aeration).
-
-
Plasmid Integrity: Plasmids can undergo mutations or rearrangements, especially during long-term storage or passaging.[9]
-
Solution: Use freshly prepared plasmid DNA for transformations. After isolating a clone, create a glycerol stock and verify the plasmid sequence.[1]
-
-
Inconsistent Reagent Preparation: The concentration and quality of key reagents like cumate and antibiotics can affect outcomes.
-
Solution: Prepare larger batches of reagents to use across multiple experiments. Aliquot and store them properly to maintain consistency.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the CymR repressor system? The CymR repressor protein binds to a specific DNA sequence known as the cumate operator (CuO), which is placed downstream of a promoter.[10] This binding physically blocks RNA polymerase from initiating transcription of the target gene (OFF state).[10] The inducer, p-isopropylbenzoate (cumate), is a small molecule that, when added, binds directly to CymR.[7] This binding event causes a conformational change in the CymR protein, making it unable to bind to the CuO operator site.[10] The repressor detaches from the DNA, allowing transcription to proceed (ON state).[3][10]
-
Q2: What is a typical concentration range for cumate? The optimal concentration of cumate is system-dependent and should be determined empirically. However, a common starting range for induction is between 30 µg/mL and 450 µg/mL.[5][6] Dose-dependent control of gene expression has been observed across this range.[6]
-
Q3: Is cumate toxic to cells? Cumate is generally considered non-toxic to host cells, including various bacteria and mammalian cell lines, at effective working concentrations.[3][7] This makes it a favorable choice compared to some other inducers that can affect cell physiology.
-
Q4: How does the binding affinity of CymR compare to other repressors? CymR is part of the Rrf2 family of regulators and binds to its operator as a dimer.[11][12] While direct Kd values for the CymR-cumate system are not always reported in comparative studies, the system is known for its tight regulation (low leakiness) and robust induction levels, often superior to other systems like the tetracycline-inducible system.[5][8] The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd indicates stronger binding.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the CymR system. These values are context-dependent and should be used as guidelines for experimental design.
| Parameter | Value / Range | Organism / System | Notes |
| Inducer Concentration (Cumate) | 30 - 450 µg/mL | Avian Cells, E. coli | Optimal concentration should be titrated for each cell line and vector system.[5][6] |
| Induction Response Time | Rapid | E. coli, P. aeruginosa | Induction is direct and does not require synthesis of new components like T7 polymerase.[7][15] |
| CymR-DNA Binding | Dimer or Tetramer | In vitro | CymR binds to the CuO operator as a dimer, a common feature of the Rrf2 family.[12] |
| Basal Expression (Leakiness) | Low | Multiple | The system is known for being tightly regulated with low background expression.[5][8] |
Key Experimental Protocols
Protocol: Luciferase Reporter Assay for Quantifying Induction
This protocol is used to measure the activity of the promoter controlled by the CymR-CuO system by quantifying the expression of a luciferase reporter gene.
Materials:
-
Transfected cells in a multi-well plate (e.g., 24-well or 96-well).
-
Cumate stock solution (e.g., 1000x in ethanol).
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 1% Triton X-100, 4 mM EGTA).[16]
-
Luciferase Assay Buffer/Substrate (commercial kits like Promega's Dual-Glo or ONE-Glo are recommended).[17]
-
Luminometer.
Procedure:
-
Cell Culture and Induction: Plate cells and transfect with your CymR-regulated luciferase reporter plasmid and a control plasmid (e.g., constitutively expressing Renilla luciferase for normalization).[18] Allow cells to recover post-transfection (typically 24 hours).
-
Induction: Add cumate to the desired final concentration to the appropriate wells. Include "uninduced" wells (vehicle control, e.g., ethanol) and "mock-transfected" wells (background control). Incubate for the desired induction period (e.g., 6-24 hours).
-
Cell Lysis:
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent(s) to room temperature.[20]
-
Transfer 20-50 µL of the cell lysate from each well to a white, opaque luminometer plate.[19]
-
For Dual-Luciferase: Add the first substrate (e.g., for Firefly luciferase), measure luminescence. Then, add the second "stop and glow" reagent (for Renilla luciferase) and measure again.[18]
-
For Single Reporter: Add the luciferase assay reagent to the lysate and measure luminescence.[16]
-
-
Data Analysis:
-
Subtract the background luminescence (from mock-transfected cells).
-
Normalize the experimental reporter (Firefly) signal to the control reporter (Renilla) signal for each well.
-
Calculate the "fold induction" by dividing the normalized luminescence of induced samples by that of the uninduced samples.[17]
-
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA (or gel shift assay) is used to directly visualize the binding of the CymR protein to its DNA operator site (CuO).[21]
Materials:
-
Purified CymR protein.
-
DNA probe: A short, double-stranded oligonucleotide containing the CuO sequence, labeled with a fluorescent dye (e.g., IRDye) or radioisotope (e.g., ³²P).[21][22]
-
5x Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM MgCl₂, 5 mM DTT).[22]
-
Non-specific competitor DNA (e.g., poly(dI-dC)).[23]
-
Unlabeled "cold" competitor probe (the same sequence as the labeled probe, but without the label).
-
Native Polyacrylamide Gel (e.g., 5-6% TBE gel).[22]
-
TBE Buffer.
Procedure:
-
Probe Preparation: If using fluorescently labeled oligos, anneal the forward and reverse strands by heating to 95-100°C for 3 minutes and then allowing them to cool slowly to room temperature.[21]
-
Binding Reaction Setup: On ice, set up the following reactions in separate tubes (20 µL final volume):
-
Lane 1 (Probe Only): Labeled probe, 1x Binding Buffer, ddH₂O.
-
Lane 2 (CymR + Probe): Labeled probe, purified CymR protein, poly(dI-dC), 1x Binding Buffer, ddH₂O.
-
Lane 3 (Competition): Same as Lane 2, but with an added 50-100x molar excess of the unlabeled cold competitor probe.
-
(Optional) Lane 4 (Inducer Effect): Same as Lane 2, but with cumate added to the binding buffer.
-
-
Incubation: Incubate the reaction tubes at room temperature for 20-30 minutes to allow binding to reach equilibrium.[23]
-
Electrophoresis:
-
Detection:
-
Fluorescent Probes: Image the gel directly using an infrared imager (e.g., LI-COR Odyssey).[21]
-
Radioactive Probes: Transfer the gel to filter paper, dry it, and expose it to X-ray film or a phosphor screen.
-
-
Interpretation:
-
A band in Lane 1 represents the free, unbound DNA probe.
-
A slower-migrating ("shifted") band in Lane 2 indicates the formation of a CymR-DNA complex.
-
The disappearance or significant reduction of the shifted band in Lane 3 confirms the binding is specific to the CuO sequence.
-
Visualizations
Caption: Mechanism of the CymR cumate-inducible switch.
Caption: Troubleshooting workflow for common CymR repressor issues.
Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. systembio.com [systembio.com]
- 6. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the Rrf2 repressor family--the structure of CymR, the global cysteine regulator of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. med.emory.edu [med.emory.edu]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. licorbio.com [licorbio.com]
- 22. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 24. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
refining p-Cumate induction timing for maximal yield
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine p-cumate induction timing for maximal protein yield.
Frequently Asked Questions (FAQs)
Q1: How does the this compound induction system work?
The this compound system is a tightly regulated gene expression system. It relies on the CymR repressor protein, which binds to the CuO operator sequence upstream of the gene of interest, blocking transcription. When the inducer, this compound, is added to the culture medium, it binds to CymR, causing a conformational change that releases it from the operator. This allows the host cell's RNA polymerase to access the promoter and initiate transcription of the target gene.[1][2][3] This mechanism allows for direct and rapid control over gene expression.[3]
Q2: What are the main advantages of the this compound system?
The this compound system offers several key advantages:
-
Tight Regulation: It exhibits very low basal expression (leakiness) in the absence of the inducer.[3]
-
Titratable Expression: The level of protein expression can be finely controlled by varying the concentration of this compound, allowing for a "rheostat" effect.[3][4]
-
Non-toxic Inducer: this compound is generally non-toxic to host cells, including bacteria and mammalian cell lines, at effective concentrations.[1][5]
-
Cost-Effective: The inducer, this compound, is inexpensive, making it suitable for large-scale protein production.[1][6]
-
Homogeneous Induction: Unlike some other systems, this compound induction typically results in a uniformly expressing cell population.[3]
Q3: What is the typical starting point for this compound concentration and induction time?
For most E. coli strains, a good starting concentration for this compound is between 30 µM and 100 µM.[3][6][7] For mammalian cells, a concentration of 30 µg/mL is often used.[8] A standard induction time to begin with is 4-8 hours for bacterial cultures and 24-48 hours for mammalian cells.[3][8] However, these are only starting points, and optimal conditions will vary significantly based on the protein of interest, the expression host, and the culture conditions.
Q4: At what phase of cell growth (OD600) should I induce my culture?
The optimal cell density (OD600) for induction is a critical parameter and is highly dependent on the specific protein being expressed.
-
Mid-Log Phase (OD600 ≈ 0.6-0.8): This is the most common and conventional time for induction. At this stage, cells are metabolically active and have sufficient resources for robust protein production.[9]
-
Early-Log Phase (OD600 ≈ 0.1-0.4): Inducing at a lower cell density can be beneficial for proteins that are toxic to the host or are prone to forming insoluble inclusion bodies. This approach, often combined with a lower induction temperature, slows down protein synthesis, which can improve proper folding and yield of soluble protein.[10][11][12]
-
Late-Log/Early Stationary Phase (OD600 > 1.0): For some stable, non-toxic proteins, inducing at a higher cell density can maximize volumetric yield because there is more biomass producing the protein.[13] However, this can also lead to nutrient depletion and reduced yield for other proteins.[1]
Experimental Protocols
Protocol: Optimizing Induction Start Time (OD600)
This protocol is designed to identify the optimal cell density for inducing your target protein expression in a bacterial system.
1. Initial Culture Preparation: a. Inoculate 5 mL of appropriate growth medium (e.g., LB) containing the necessary antibiotics with a single colony from a fresh plate. b. Incubate overnight at 37°C with shaking (approx. 200-250 rpm).
2. Main Culture Inoculation: a. The next morning, inoculate 50 mL of fresh, pre-warmed medium (with antibiotics) in a 250 mL flask with the overnight culture. A 1:100 dilution is a standard starting point. b. Grow the culture at 37°C with vigorous shaking.
3. Induction at Different Cell Densities: a. Monitor the OD600 of the culture periodically (e.g., every 30-60 minutes). b. As the culture reaches specific OD600 values (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5), remove a 10 mL aliquot for each time point and place it into a separate, labeled 50 mL flask. c. Immediately before inducing each aliquot, remove a 1 mL "uninduced" sample and pellet the cells for later analysis. d. Induce each 10 mL aliquot with the desired final concentration of this compound (e.g., 100 µM).
4. Post-Induction Incubation and Sampling: a. Incubate all induced cultures under the desired temperature conditions (e.g., 30°C for 4-6 hours). The temperature may also be a variable you wish to optimize. b. At the end of the induction period, harvest 1 mL from each induced culture.
5. Analysis: a. Pellet the cells from all "uninduced" and "induced" samples by centrifugation. b. Lyse the cell pellets and prepare samples for SDS-PAGE analysis. c. Run the samples on an SDS-PAGE gel and stain with Coomassie Blue or perform a Western blot to visualize the expression level of the target protein. d. Compare the band intensity of the target protein from cultures induced at different OD600 values to determine the optimal induction start time.
Data Presentation
Table 1: Hypothetical Data for Optimizing Induction OD600
This table illustrates potential outcomes from the protocol above, showing how induction timing can affect protein yield and solubility.
| Induction OD600 | Total Protein Yield (mg/L) | Soluble Fraction (%) | Notes |
| 0.2 (Early-Log) | 150 | 90% | Lower overall yield but high solubility. Ideal for difficult-to-fold proteins. |
| 0.6 (Mid-Log) | 250 | 75% | Good balance of high yield and moderate solubility. A common optimum. |
| 1.0 (Mid-Log) | 300 | 60% | Highest total yield, but solubility begins to decrease. |
| 1.5 (Late-Log) | 220 | 40% | Decreased yield due to metabolic stress; significant inclusion body formation. |
Table 2: Hypothetical Data for Optimizing Induction Duration
This table shows potential results from a time-course experiment where induction was started at a fixed OD600 (e.g., 0.6) and samples were harvested at different time points.
| Induction Duration (Hours) | Total Protein Yield (mg/L) | Notes |
| 2 | 120 | Expression is detectable but not maximal. |
| 4 | 250 | Significant increase in yield. |
| 6 | 280 | Yield approaches maximum. |
| 8 | 285 | Yield plateaus; longer times may risk degradation. |
| 16 (Overnight) | 210 | Yield decreased, possibly due to protease activity and protein degradation.[4] |
Troubleshooting Guide
| Issue | Question | Possible Cause(s) Related to Timing | Suggested Solution(s) |
| Low or No Yield | I've added this compound, but I'm not seeing my protein. | Induction time is too short: Protein has not had enough time to accumulate. | Perform a time-course experiment: Induce at your determined optimal OD600 and harvest samples at various time points (e.g., 2, 4, 6, 8, and 16 hours) to find the peak expression time.[4] |
| Induction is too late (stationary phase): Cells may be nutrient-limited and lack the resources for efficient protein synthesis.[1] | Induce earlier: Start induction during the mid-logarithmic growth phase (e.g., OD600 of 0.6-0.8) when cells are most metabolically active.[9] | ||
| Protein is in Inclusion Bodies (Insoluble) | My protein is expressed at high levels, but it's all insoluble. | Induction is too strong/fast: High-level expression at an optimal growth temperature (37°C) can overwhelm the cell's folding machinery. | Induce earlier and colder: Start induction at a lower cell density (OD600 ≈ 0.2-0.4) and simultaneously reduce the post-induction temperature (e.g., 18-25°C). This slows protein synthesis, allowing more time for proper folding.[10][11][14] |
| Low Yield with Multiple Smaller Bands (Degradation) | I see a faint band at the correct size, but many smaller bands appear on my Western blot. | Induction time is too long: The target protein is being expressed but is then degraded by host cell proteases over an extended induction period (e.g., overnight).[4] | Reduce the induction duration: Harvest cells at the peak expression time identified in your time-course experiment (often 4-8 hours). Avoid unnecessarily long induction times. Also, ensure protease inhibitors are added during cell lysis.[7] |
| Culture Growth Stalls After Induction | The cell culture stops growing or the OD600 drops after I add this compound. | Protein is toxic and induced too early: Inducing a toxic protein when the culture density is low can quickly kill the entire cell population. | Induce at a higher cell density: Wait until the culture reaches a higher OD600 (e.g., >1.0) before adding this compound. This ensures a larger biomass is present, which can sometimes tolerate the toxic effects better for a short period, leading to a higher volumetric yield. |
Visualizations
Caption: Mechanism of the this compound inducible gene expression system.
Caption: Logical workflow for troubleshooting low protein yield focusing on timing.
Caption: Experimental workflow to determine optimal induction start time (OD600).
References
- 1. researchgate.net [researchgate.net]
- 2. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientificbio.com [scientificbio.com]
- 6. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Increasing the yield of soluble recombinant protein expressed in E. coli by induction during late log phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting of Problems Associated with the Expression and Growth of GST-tagged Proteins [merckmillipore.com]
Technical Support Center: p-Cumate Inducible Plasmids
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using p-Cumate inducible plasmids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Understanding the this compound Inducible System
The this compound inducible system is a powerful tool for tightly controlled, inducible gene expression in a variety of host organisms, including bacteria and mammalian cells.[1][2][3][4][5] The system's regulation is based on the CymR repressor protein and its corresponding operator sequence, CuO.[6][7][8]
Mechanism of Action:
In the absence of the inducer, this compound, the CymR repressor protein binds to the CuO operator sequence located within the promoter region of the gene of interest.[6][9][10][11] This binding physically blocks transcription, resulting in very low basal expression levels.[12] When this compound is added to the culture medium, it binds to the CymR repressor, causing a conformational change that prevents CymR from binding to the CuO operator.[10][11][12] This allows transcription of the target gene to proceed. The level of gene expression can be fine-tuned by titrating the concentration of this compound.[12]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of a synthetic cumate-inducible gene expression system for Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reportergene.com [reportergene.com]
- 8. Part:BBa K415202 - parts.igem.org [parts.igem.org]
- 9. WO2020161484A1 - Inducible aav system comprising cumate operator sequences - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Cumate Regulation Tightness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the tightness of cumate-inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cumate-inducible system?
The cumate-inducible system is a tightly regulated gene expression system that utilizes the repressor protein CymR and its corresponding operator sequence (CuO).[1][2] In the absence of the inducer, cumate, CymR binds to the CuO sequence located downstream of a promoter, effectively blocking the transcription of the target gene.[2] When cumate is added to the cell culture medium, it binds to CymR, causing a conformational change that prevents CymR from binding to the CuO operator. This relieves the repression and allows for the transcription of the gene of interest.[2]
Q2: What are the main advantages of the cumate system over other inducible systems?
The cumate system offers several advantages, including:
-
Tight Regulation: It exhibits very low basal expression (leakiness) in the "off" state compared to some other inducible systems.[2]
-
Dose-Dependent Induction: The level of gene expression can be fine-tuned by varying the concentration of cumate, allowing for a titratable response.[2]
-
Non-Toxicity: Cumate is a small molecule that is generally non-toxic to mammalian cells at effective concentrations.[2]
-
Reversibility: The expression of the target gene can be turned on and off by adding or removing cumate from the culture medium.[2]
Q3: How quickly can I expect to see gene expression after adding cumate?
The induction of gene expression is rapid. In some systems, a measurable increase in reporter gene activity can be detected within minutes of adding cumate.[3] However, the time to reach peak expression will depend on the specific experimental conditions, including the cell type, the stability of the target protein, and the cumate concentration. Generally, easily detectable levels of expression are observed within 24 to 72 hours.
Q4: Is the cumate-inducible system reversible?
Yes, the system is reversible. To turn off gene expression, you can simply remove the cumate-containing medium and replace it with fresh medium. The induced expression will then fade, typically within 24 to 72 hours.[1][4]
Troubleshooting Guides
Issue 1: High Leaky/Basal Expression in the Absence of Cumate
| Possible Cause | Troubleshooting Strategy |
| Insufficient CymR Repressor Levels | - Ensure that the CymR repressor is being adequately expressed. If using a two-vector system, consider optimizing the ratio of the CymR vector to the inducible expression vector. An excess of the inducible plasmid relative to the CymR plasmid can lead to insufficient repression. - If you have established a stable cell line expressing CymR, verify its expression level by Western blot or by using a reporter construct. |
| Cell Line-Dependent Effects | - Leaky expression can be cell-type specific. Some cell lines may exhibit higher basal activity from the promoter driving your gene of interest.[5] - If possible, test the system in a different cell line to see if the leakiness is reduced. |
| Plasmid Integrity | - Verify the integrity of your plasmid constructs by sequencing to ensure that the CuO operator sequence is intact and correctly positioned. |
| Cryptic Promoter Activity | - The vector backbone itself may contain cryptic promoter elements that can lead to low-level transcription. If this is suspected, it may be necessary to clone your inducible cassette into a different vector backbone. |
Issue 2: No or Low Gene Expression After Cumate Induction
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Cumate Concentration | - The optimal cumate concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells. A typical starting point is 30 µg/mL, with a range of 0.2X to 5X this concentration having been tested without toxicity in some cell lines.[1] |
| Insufficient Incubation Time | - Ensure sufficient time for transcription, translation, and protein accumulation. Monitor expression at several time points after induction (e.g., 24, 48, and 72 hours). |
| Problem with Stable Cell Line Generation | - If you have generated a stable cell line, the integration site of the transgene can influence its expression. It is advisable to screen multiple clones to find one with optimal induction. - Confirm the presence of the integrated construct using PCR on genomic DNA. |
| Inefficient Transduction/Transfection | - Optimize your lentiviral transduction or plasmid transfection protocol to ensure efficient delivery of the cumate-inducible components to your target cells. For lentivirus, consider titrating the virus and optimizing the multiplicity of infection (MOI).[4] |
| Degradation of Target Protein | - The expressed protein of interest may be unstable and rapidly degraded. You can assess protein stability using cycloheximide chase assays and consider using protease inhibitors during protein extraction. |
| Incorrect Ratio of CymR to Inducible Vector | - If using a co-transduction or co-transfection approach, an excess of the CymR repressor virus/plasmid can sometimes lead to weak or undetectable induction. An equal MOI for both viruses is a good starting point.[4] |
Quantitative Data Summary
| System Component | Cell Line | Inducer Concentration | Basal Expression (Uninduced) | Induced Expression | Fold Induction | Reference |
| pNEW-gfp | E. coli BL21(DE3) | 100 µM Cumate | Mean Fluorescence: 9.8 | Mean Fluorescence: 344 (1h), 1,040 (3h), 1,156 (20h) | >100 | [6] |
| pET-gfp | E. coli BL21(DE3) | 100 µM IPTG | Mean Fluorescence: 18.5 | - | - | [6] |
| 293CymR-CMV5-CuO-GFP | 293 Cells | 3 µg/ml Cumate | 1.45% GFP+ cells, MFI: 6 | 93% GFP+ cells, MFI: 111 | ~246 | [7] |
| 293cTA-CR5-GFP | 293 Cells | 0 µg/ml Cumate | 65% GFP+ cells, MFI: 49 | - | - | [8] |
| cumate-GFP DF1 | Chicken DF1 cells | 300 µg/mL Cumate | No detectable GFP | 62.37% ± 0.23% GFP+ (6 days) | - | [5] |
| cumate-GFP QM7 | Quail QM7 cells | 300 µg/mL Cumate | <5% GFP+ cells | 12.27% ± 0.91% GFP+ (6 days) | - | [5] |
Experimental Protocols
Protocol 1: Optimizing Cumate Concentration
This protocol is designed to determine the optimal cumate concentration for inducing gene expression in your specific mammalian cell line.
Materials:
-
Cells stably expressing your cumate-inducible construct and the CymR repressor.
-
Complete cell culture medium.
-
Cumate stock solution (e.g., 1000X in 95% ethanol).
-
Multi-well cell culture plates (e.g., 24-well plate).
-
Method for quantifying gene expression (e.g., fluorescence microscopy, flow cytometry for fluorescent reporters, or Western blot for other proteins).
Procedure:
-
Cell Plating: Seed your stable cell line in a 24-well plate at a density that will not lead to over-confluence during the experiment.
-
Prepare Cumate Dilutions: Prepare a series of cumate dilutions in complete cell culture medium. A good starting range is 0, 5, 10, 20, 30, 50, and 100 µg/mL. Remember to include a vehicle control (medium with the same concentration of ethanol as the highest cumate concentration).
-
Induction: The following day, replace the existing medium with the medium containing the different concentrations of cumate.
-
Incubation: Incubate the cells for 24 to 72 hours, depending on the expected kinetics of your target protein's expression.
-
Analysis: Quantify the expression of your gene of interest using your chosen method. For fluorescent reporters, this can be done by imaging the plates on a fluorescence microscope or by harvesting the cells for flow cytometry. For other proteins, perform a Western blot.
-
Determine Optimal Concentration: Plot the expression level against the cumate concentration to identify the concentration that gives the desired level of induction with minimal cytotoxicity.
Protocol 2: Lentiviral Transduction for Establishing a Cumate-Inducible System
This protocol provides a general guideline for transducing mammalian cells with lentiviral vectors to create a stable cell line with the cumate-inducible system. For best results, it is often recommended to first establish a stable cell line expressing the CymR repressor and then transduce this line with the inducible expression vector.[4]
Materials:
-
Target mammalian cells.
-
Lentiviral particles for CymR expression and for the inducible gene of interest.
-
Complete cell culture medium.
-
Polybrene or other transduction enhancement reagent.
-
Multi-well cell culture plates.
-
Appropriate antibiotic for selection (if applicable).
Procedure:
-
Cell Plating: On Day 1, plate your target cells in a multi-well plate so that they are 10-30% confluent at the time of infection.[4]
-
Transduction: On Day 2, add a transduction reagent like TransDux™ to the cells.[4] Then, add the lentiviral particles to the cells at the desired multiplicity of infection (MOI). If co-transducing, a 1:1 ratio of the CymR virus to the inducible construct virus is a good starting point.[4]
-
Incubation: Incubate the cells with the virus overnight.
-
Medium Change: On Day 3, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection (Optional): If your vectors contain an antibiotic resistance marker, begin selection with the appropriate antibiotic 48-72 hours post-transduction.
-
Expansion and Validation: Expand the transduced cells and validate the functionality of the cumate-inducible system by inducing with cumate and assessing gene expression.
Visualizations
Caption: Mechanism of the cumate-inducible gene expression system.
Caption: Workflow for optimizing cumate concentration.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. systembio.com [systembio.com]
- 2. youtube.com [youtube.com]
- 3. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. systembio.com [systembio.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Cumate-Inducible Gene Expression
Welcome to the technical support center for the cumate-inducible gene expression system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address variability and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cumate-inducible system?
The cumate gene switch is a highly regulated expression system that utilizes the CymR repressor protein and its corresponding cumate operator (CuO) DNA sequence.[1][2] In the absence of the inducer, cumate, the CymR repressor binds to the CuO sequence, which is placed downstream of a strong constitutive promoter, effectively blocking gene transcription.[2][3] When cumate is added to the culture medium, it binds to CymR, causing a conformational change that prevents the repressor from binding to the CuO operator. This relieves the repression and allows for robust transcription of the gene of interest.[1][4]
Q2: What are the main advantages of the cumate system over other inducible systems?
The cumate system offers several key advantages, including:
-
Tight Regulation and Low Basal Expression: The system is known for its extremely low "leakiness" or background expression in the uninduced state.[1][5]
-
Titratable Induction: The level of gene expression can be finely tuned by adjusting the concentration of cumate, allowing for a dose-dependent response.[5]
-
Reversibility: Gene expression can be turned on by adding cumate and turned off by removing it from the culture medium through a simple media change.[5]
-
Non-Toxicity of Inducer: Cumate is a small, non-toxic molecule that generally does not have off-target effects on cellular protein expression at typical working concentrations.[2][5]
Q3: I am observing high variability in expression between experiments. What are the potential causes?
Variability in cumate-induced expression can arise from several factors:
-
Cumate Concentration: Sub-optimal or inconsistent cumate concentrations will lead to variable induction. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
-
Cell Health and Density: The metabolic state and density of cells at the time of induction can impact expression levels. Ensure that cells are in the exponential growth phase and at a consistent density across experiments.
-
Ratio of Repressor to Expression Vector: For two-vector systems, the ratio of the CymR repressor plasmid/virus to the inducible expression plasmid/virus is critical. An excess of the CymR-expressing component can lead to weaker or undetectable induction.[6]
-
Inconsistent Incubation Time: The duration of cumate exposure will affect the total amount of expressed protein. Follow a consistent time course for all experiments.
-
Cumate Stability: While generally stable, the stability of cumate in culture media over long experiments could be a factor. For prolonged experiments, consider replenishing the media with fresh cumate.
Q4: My induced expression levels are lower than expected. How can I troubleshoot this?
Low expression levels can be addressed by:
-
Optimizing Cumate Concentration: Your cell line may require a higher concentration of cumate for maximal induction. Refer to the dose-response data below and consider titrating the concentration from 30 µg/mL upwards.
-
Increasing Induction Time: Detectable expression levels are typically observed after 24 hours, with maximal levels often reached after 48-72 hours.[6][7]
-
Verifying Vector Integrity: Ensure that your expression vector has been correctly constructed and that the gene of interest is in the correct reading frame.
-
Checking the Repressor/Inducible Vector Ratio: If using a two-virus system, ensure you are not using an excess of the CymR repressor virus, which can suppress induction. An equal multiplicity of infection (MOI) for both viruses is a good starting point.[6]
-
Assessing Cell Line Suitability: Some cell lines may be inherently more or less responsive to the cumate system. For instance, lower induction efficiencies have been observed in QM7 quail cells compared to DF1 chicken cells.[8]
Q5: I am seeing leaky expression in my uninduced control group. What can I do to reduce it?
While the cumate system has very low basal expression, some cell types might exhibit minor leakiness.[8] To mitigate this:
-
Ensure Sufficient Repressor Expression: Verify that the CymR repressor is being adequately expressed in your cells. For stable cell lines, this can be confirmed by Western blot or by using a repressor vector that also expresses a fluorescent marker.
-
Avoid High MOI of Inducible Vector: When creating stable cell lines, using an excessively high MOI of the inducible vector could lead to so many integrated copies that the expressed CymR is insufficient to repress them all.
-
Cell Line Selection: Some cell lines may naturally have higher basal transcription from the promoter used in the inducible vector. If leakiness is a persistent issue and the expressed protein is toxic, you may need to screen different clones or consider a different cell line.
Data Presentation
Table 1: Cumate Concentration and Induction Levels in Various Cell Lines
| Cell Line | Inducer Concentration | Time Point | Observed Expression Level (Metric) | Fold Induction | Reference |
| E. coli BL21(DE3) | 100 µM Cumate | 3 hours | Mean Fluorescence: 1,040 | - | [1] |
| E. coli BL21(DE3) | 100 µM Cumate | 20 hours | Mean Fluorescence: 1,156 | - | [1] |
| 293 Cells (Human) | 30 µg/mL Cumate | 48 hours | % GFP+ Cells: ~5% (Switch OFF) | 237 | [2] |
| 293 Cells (Human) | 0 µg/mL Cumate | 48 hours | % GFP+ Cells: 65% (Switch ON) | 237 | [2] |
| HEK293 Cells (Human) | 60 µg/mL Cumate | 72 hours | Luciferase Activity | Up to 40-fold | [7] |
| DF1 Cells (Chicken) | 300 µg/mL Cumate | 6 days | % GFP+ Cells: 62.37% | - | [8] |
| DF1 Cells (Chicken) | 450 µg/mL Cumate | 6 days | % GFP+ Cells: 64.23% | - | [8] |
| QM7 Cells (Quail) | 300 µg/mL Cumate | 6 days | % GFP+ Cells: 11.33% | - | [8] |
| QM7 Cells (Quail) | 450 µg/mL Cumate | 6 days | % GFP+ Cells: 12.27% | - | [8] |
Table 2: Comparison of Cumate and IPTG Inducible Systems in E. coli
| Parameter | Cumate System (pNEW-gfp) | IPTG System (pET-gfp) | Reference |
| Basal Expression (Leakiness) | Mean Fluorescence: 9.8 | Mean Fluorescence: 18.5 | [1] |
| Induced Expression | Higher than pET system | - | [1] |
| Population Homogeneity | 100% of population induced | Bimodal expression profile | [1] |
| Recombinant Protein Yield | 2- to 3-fold higher GFP yield | - | [1] |
| Inducer Toxicity | Non-cytotoxic at effective concentrations | Known to cause cellular toxicity | [1] |
Experimental Protocols
Protocol 1: Preparation of Cumate Stock and Working Solutions
Materials:
-
Cumate (4-isopropylbenzoic acid)
-
Ethanol (100%)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Procedure for 1000x Stock Solution (in Ethanol):
-
Prepare a 100 mM stock solution of cumate by dissolving it in 100% ethanol.[9]
-
For example, to make 10 mL of a 100 mM stock, dissolve 164.2 mg of cumate (MW: 164.2 g/mol ) in 10 mL of 100% ethanol.
-
Vortex until fully dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Preparation of Working Solution:
-
Cumate is typically supplied as a 1000x solution in 95% ethanol.[6][7]
-
To prepare the working solution, dilute the 1000x stock directly into your cell culture medium. For example, to prepare 10 mL of medium with a 1x cumate concentration, add 10 µL of the 1000x stock solution.
-
Gently mix the medium before adding it to your cells.
Protocol 2: General Workflow for Cumate Induction in Mammalian Cells
Materials:
-
Mammalian cells stably expressing the CymR repressor and the cumate-inducible expression vector.
-
Complete cell culture medium.
-
Cumate working solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Plating: Plate your stable cell line at a consistent density across all wells or flasks to be used in the experiment. Ensure cells are sub-confluent and in the exponential growth phase.
-
Induction:
-
For the induced group, replace the existing medium with fresh medium containing the desired final concentration of cumate (e.g., 30 µg/mL).
-
For the uninduced (control) group, replace the medium with fresh medium containing an equivalent volume of the solvent used for the cumate stock (e.g., ethanol).
-
-
Incubation: Incubate the cells at 37°C with 5% CO2 for the desired induction period (typically 24 to 72 hours).
-
Monitoring Expression:
-
If your vector co-expresses a fluorescent reporter (e.g., GFP, RFP), you can monitor induction visually using a fluorescence microscope.
-
For quantitative analysis, harvest the cells at your desired time points.
-
-
Analysis:
-
Flow Cytometry: To quantify the percentage of expressing cells and the mean fluorescence intensity.
-
Western Blot: To determine the expression level of the protein of interest.
-
qRT-PCR: To measure the transcript level of your gene of interest.
-
-
Turning Off Expression: To reverse the induction, gently wash the cells with PBS and replace the medium with fresh, cumate-free medium. The induced expression will typically fade within 24-72 hours.[6]
Visualizations
Caption: Cumate-inducible system mechanism.
Caption: Troubleshooting workflow for expression variability.
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. systembio.com [systembio.com]
- 7. systembio.com [systembio.com]
- 8. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of p-Cumate and IPTG Induction Systems for Recombinant Protein Expression
For researchers in the life sciences, the ability to control the expression of a specific gene is a cornerstone of modern molecular biology. Inducible expression systems, which allow for the precise activation of gene expression at a desired time and level, are indispensable tools in research, drug development, and industrial biotechnology. Among the most established and widely used systems is the Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction system. However, a newer contender, the p-Cumate induction system, has emerged as a powerful alternative, offering distinct advantages in terms of toxicity, expression homogeneity, and cost-effectiveness.
This guide provides an objective comparison of the this compound and IPTG induction systems, supported by experimental data, to assist researchers in selecting the optimal system for their specific applications.
Mechanism of Action: A Tale of Two Repressors
Both the this compound and IPTG systems function by controlling the transcription of a target gene through a repressor protein that binds to an operator sequence in the DNA, thereby blocking transcription. The addition of an inducer molecule causes a conformational change in the repressor, leading to its dissociation from the operator and allowing gene expression to proceed.
The IPTG Induction System: This system is based on the well-characterized lac operon from Escherichia coli.[1][2] The LacI repressor protein binds to the lac operator (lacO) sequence, preventing transcription by RNA polymerase.[3][4] IPTG, a structural mimic of allolactose, binds to the LacI repressor, causing it to release from the lacO sequence and initiating transcription of the downstream gene.[2][3]
The this compound Induction System: This system utilizes regulatory elements from the Pseudomonas putida F1 cym and cmt operons.[5][6] The CymR repressor protein binds to the cumate operator (CuO) sequence, inhibiting transcription.[5] The inducer, this compound (p-isopropylbenzoate), binds to CymR, causing its dissociation from the CuO and activating gene expression.[5][7]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and IPTG often hinges on key performance metrics such as induction level, basal expression, toxicity, and the homogeneity of the induced cell population.
| Parameter | This compound System | IPTG System | Key Findings |
| Induction Level | High | High | The this compound system can lead to higher or comparable recombinant product yields compared to the IPTG-induced pET system.[6][8] |
| Basal Expression (Leakiness) | Very Low | Moderate | The this compound system exhibits very tight regulation with low basal expression levels in the absence of the inducer, which is advantageous when expressing toxic proteins.[6][8] |
| Inducer Toxicity | Non-toxic at effective concentrations | Can exhibit toxicity at higher concentrations | This compound is generally considered non-toxic to host cells, even at high concentrations.[5][8] High concentrations of IPTG can be toxic to some host strains, potentially affecting cell growth and final product yield.[8] |
| Induction Homogeneity | Homogeneous | Bimodal (All-or-None) | This compound induction results in a uniformly induced cell population, where most cells express the target protein.[6][8] IPTG induction can lead to a bimodal population, where a fraction of cells are fully induced while others remain uninduced.[6][8] |
| Inducer Cost | Lower | Higher | This compound is an inexpensive inducer, making it a cost-effective option for large-scale protein production.[5][9] |
| Orthogonality | Yes | Yes | Both systems can be used in conjunction with other inducible systems without cross-reactivity, allowing for the independent control of multiple genes.[10][11] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Below are generalized protocols for inducing protein expression using the this compound and IPTG systems in E. coli. Optimal conditions (e.g., inducer concentration, induction time, and temperature) should be determined empirically for each specific protein and expression strain.
IPTG Induction Protocol
-
Inoculation: Inoculate a single colony of the expression strain into 2-5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 30-37°C with shaking.[12][13]
-
Sub-culturing: The next morning, dilute the overnight culture 1:50 or 1:100 into fresh LB medium with antibiotics.[12]
-
Growth: Incubate the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.[13]
-
Induction: Add IPTG to a final concentration of 0.1-1.0 mM. A common starting concentration is 0.5 mM.[12][14]
-
Expression: Continue to incubate the culture for 3-4 hours for rapid induction or 12-16 hours at a lower temperature (e.g., 18-25°C) for slow induction, which can improve protein solubility.[12][14]
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or -80°C for later analysis.[15]
This compound Induction Protocol
-
Inoculation: Inoculate a single colony of the expression strain into 2-5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 30-37°C with shaking.
-
Sub-culturing: Dilute the overnight culture into fresh LB medium with antibiotics.
-
Growth: Incubate the culture at 37°C with shaking until it reaches the desired OD600 (e.g., 0.5-1.0).
-
Induction: Add this compound to the culture. The optimal concentration can be titrated, but a starting point of 100 µM is often effective.[8]
-
Expression: Continue to incubate the culture for the desired period, typically ranging from 4 to 24 hours. Expression levels can be modulated by varying the this compound concentration.[6][16]
-
Harvesting: Harvest the cells by centrifugation.
Conclusion
Both the this compound and IPTG induction systems are powerful tools for controlling gene expression. The IPTG system is a well-established and widely understood system. However, the this compound system offers several compelling advantages, including lower toxicity, tighter regulation with minimal basal expression, and more homogeneous induction of the cell population.[6][8] Furthermore, the lower cost of this compound makes it an attractive option for large-scale applications.[5][9] For researchers expressing toxic proteins, requiring tunable expression levels, or working on a large scale, the this compound system presents a superior alternative to the traditional IPTG-based methods. The choice of induction system will ultimately depend on the specific requirements of the experiment and the protein of interest.
References
- 1. How Do Inducible Expression Systems Control Protein Production? [synapse.patsnap.com]
- 2. IPTG Expression Principles - Biologicscorp [biologicscorp.com]
- 3. goldbio.com [goldbio.com]
- 4. Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 13. csrri.iit.edu [csrri.iit.edu]
- 14. goldbio.com [goldbio.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to the p-Cumate Inducible System in Alphaproteobacteria
For researchers working with Alphaproteobacteria, precise control over gene expression is paramount for elucidating gene function, constructing complex genetic circuits, and optimizing metabolic pathways. The p-Cumate inducible system has emerged as a robust and versatile tool for regulating gene expression in this diverse bacterial group. This guide provides a comprehensive comparison of the this compound system with other commonly used inducible systems in Alphaproteobacteria, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate system for their specific needs.
The this compound Inducible System: Mechanism of Action
The this compound system is a tightly regulated gene expression cassette that has been successfully validated in several Alphaproteobacteria, including Sphingomonas, Caulobacter crescentus, Paracoccus denitrificans, and Methylobacterium extorquens[1][2]. Its functionality relies on the CymR repressor protein and its corresponding operator sequence (CuO) derived from the Pseudomonas putida F1 cymene/cumate degradation pathway.
In the absence of the inducer, this compound (4-isopropylbenzoic acid), the CymR repressor binds to the CuO operator sites engineered upstream of a minimal promoter, effectively blocking transcription of the target gene. Upon addition of this compound, the inducer binds to CymR, causing a conformational change that prevents its association with the operator DNA. This de-repression allows RNA polymerase to bind to the promoter and initiate transcription of the downstream gene of interest.
References
A Head-to-Head Battle of Inducible Gene Expression: p-Cumate vs. Tetracycline Systems
For researchers, scientists, and drug development professionals navigating the landscape of inducible gene expression, selecting the optimal system is paramount for robust and reproducible results. This guide provides a comprehensive comparison of two popular platforms: the p-Cumate inducible system and the well-established tetracycline-inducible systems (Tet-On/Tet-Off).
This objective analysis, supported by experimental data, delves into the core performance metrics of each system, including induction efficiency, basal expression levels, and potential cytotoxicity. Detailed experimental protocols are provided to empower researchers to evaluate these systems within their own experimental contexts.
At a Glance: Key Differences
| Feature | This compound System | Tetracycline (Tet-On/Tet-Off) System |
| Inducer | This compound | Tetracycline or its analog, Doxycycline |
| Repressor Protein | CymR | Tetracycline Repressor (TetR) |
| Operator Sequence | Cumate Operator (CuO) | Tetracycline Operator (TetO) |
| Primary Advantage | Low cytotoxicity and cost-effective inducer. | Tight regulation, high induction levels, and extensive validation in the scientific community. |
| Potential Drawback | Newer system with less extensive literature compared to Tet systems. | Potential for leaky expression and cytotoxicity at high doxycycline concentrations.[1][2][3][4] |
Signaling Pathways and Mechanisms of Action
A clear understanding of the underlying molecular mechanisms is crucial for troubleshooting and optimizing inducible systems.
This compound Inducible System
The this compound system operates on a simple and efficient repression-derepression mechanism.
Caption: this compound system signaling pathway.
In the absence of the inducer, this compound, the CymR repressor protein binds to the CuO operator sequence located downstream of a promoter, effectively blocking the transcription of the gene of interest.[5][6] When this compound is introduced, it binds to CymR, inducing a conformational change that prevents CymR from binding to the CuO operator. This derepression allows for robust transcription of the target gene.[5][6][7]
Tetracycline-Inducible Systems (Tet-On and Tet-Off)
The tetracycline-inducible system is a versatile platform that can be configured in two primary ways: Tet-Off and Tet-On.
Tet-Off System:
Caption: Tet-Off system signaling pathway.
In the Tet-Off system, the tetracycline transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and a transcriptional activator domain, binds to the tetracycline response element (TRE) in the absence of doxycycline, thereby activating gene expression. When doxycycline is added, it binds to tTA, preventing it from binding to the TRE and thus shutting off transcription.[8]
Tet-On System:
Caption: Tet-On system signaling pathway.
Conversely, the Tet-On system utilizes a reverse tetracycline transactivator (rtTA) which can only bind to the TRE and activate transcription in the presence of doxycycline. This is the more commonly used configuration due to the direct correlation between inducer presence and gene expression.[8]
Performance Comparison: A Data-Driven Analysis
The following tables summarize key performance metrics for both systems. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the literature. The data presented here is a synthesis from various studies and should be interpreted within the context of the specific experimental conditions cited.
Table 1: Induction Fold and Basal Expression
| System | Cell Line | Reporter Gene | Induction Fold | Basal Expression (Leaky Expression) | Reference |
| This compound | E. coli BL21(DE3) | GFP | ~106 (3h post-induction) | Low (mean fluorescence of 9.8) | [5] |
| This compound | Avian DF1 cells | GFP | Not explicitly quantified, but expression increased with cumate concentration. | No detectable GFP expression in the "off" state. | [9] |
| This compound | Avian QM7 cells | GFP | Lower induction efficiency compared to DF1 cells. | Slightly leaky GFP expression observed. | [9] |
| Tetracycline (Tet-On) | Various mammalian and Drosophila cell types | GFP | Comparable to strong constitutive promoters at maximal induction. | Essentially undetectable at zero doxycycline concentration. | [10] |
| Tetracycline (Tet-On) | CHO Cells | miRNA sponge | Significant knockdown even in the un-induced state, indicating leaky expression. | Sufficient for significant miRNA knockdown. | [1] |
| Tetracycline (Tet-On) | HEK293 cells | Sphingosine Kinase 1 | ~8-fold higher activity in the absence of doxycycline compared to control. | Problematic for functional analysis of sensitive proteins. | [11] |
Table 2: Inducer Concentration and Potential Cytotoxicity
| Inducer | System | Typical Working Concentration | Observed Cytotoxicity | Reference |
| This compound | This compound | 30 - 450 µg/mL | Not significantly toxic to mammalian cells at effective concentrations. Cellular toxicity observed in avian QM7 cells at higher concentrations. | [9][12] |
| Doxycycline | Tetracycline (Tet-On/Off) | 10 - 1000 ng/mL | Can induce cell death in selected cancer and primary cell lines. Can impair mitochondrial function. | [1][2][3][4] |
Experimental Protocols
To facilitate a direct and unbiased comparison of the this compound and tetracycline-inducible systems in your specific cellular context, we provide the following detailed experimental protocols.
Experimental Workflow for System Comparison
This workflow provides a general framework for a head-to-head comparison.
Caption: Experimental workflow for comparing inducible systems.
Protocol 1: Determination of Induction Fold and Leaky Expression
Objective: To quantify the induction efficiency and basal expression level of each system.
Materials:
-
Stable cell lines expressing the this compound or Tetracycline system components and a reporter gene (e.g., Luciferase or GFP).
-
This compound stock solution.
-
Doxycycline stock solution.
-
Appropriate cell culture medium and supplements.
-
96-well plates.
-
Luminometer or flow cytometer.
Procedure:
-
Cell Seeding: Seed the stable cell lines in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis.
-
Induction:
-
For the this compound system, add a range of this compound concentrations to the designated wells. Include a no-inducer control.
-
For the Tetracycline system, add a range of doxycycline concentrations to the designated wells. Include a no-inducer control.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for reporter gene expression.
-
Reporter Gene Assay:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
GFP: Analyze GFP expression using a flow cytometer.
-
-
Data Analysis:
-
Induction Fold: Calculate the ratio of the reporter signal in the induced sample to the signal in the uninduced (basal) sample.
-
Leaky Expression: The reporter signal in the uninduced sample represents the basal or leaky expression.
-
Protocol 2: Assessment of Inducer Cytotoxicity
Objective: To evaluate the potential cytotoxic effects of this compound and doxycycline on the host cells.
Materials:
-
Parental cell line (not expressing the inducible system components).
-
This compound and Doxycycline stock solutions.
-
MTT or LDH cytotoxicity assay kit.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the parental cell line in a 96-well plate.
-
Treatment: Add a range of concentrations of this compound and doxycycline to the wells, mirroring the concentrations used for induction experiments. Include an untreated control.
-
Incubation: Incubate the cells for the same duration as the induction experiments.
-
Cytotoxicity Assay: Perform the MTT or LDH assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Plot cell viability against the inducer concentration to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Conclusion and Recommendations
Both the this compound and tetracycline-inducible systems offer powerful tools for controlling gene expression. The choice between them will ultimately depend on the specific requirements of the experiment.
-
The this compound system is an excellent choice when low cytotoxicity and cost are primary concerns. Its simple on/off mechanism is straightforward to implement.[6]
-
The tetracycline-inducible systems provide a well-established and highly versatile platform with the potential for extremely tight regulation and high induction levels, particularly with the latest generations of Tet-On systems.[8][13] However, researchers should be mindful of potential leaky expression and inducer-related cytotoxicity, and it is advisable to carefully titrate the doxycycline concentration and use appropriate controls.[1][2][3][4]
For experiments requiring the simultaneous and independent control of two different genes, a dual-inducible system employing both this compound and tetracycline is a viable and powerful approach.[7][14][15]
By carefully considering the data presented and employing the provided protocols to validate the chosen system in their specific experimental setup, researchers can confidently harness the power of inducible gene expression to advance their scientific discoveries.
References
- 1. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of doxycycline and its implications for tet-on gene expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. US7745592B2 - Cumate-inducible expression system for eukaryotic cells - Google Patents [patents.google.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
A Researcher's Guide to Climate-Inducible Promoters: A Comparative Analysis
For researchers, scientists, and drug development professionals seeking precise control over gene expression, climate-inducible promoters offer a powerful toolkit. By responding to environmental cues such as drought, light, and temperature, these promoters enable temporal and spatial regulation of transgenes, minimizing off-target effects and optimizing protein production. This guide provides a comparative analysis of different climate-inducible promoters, supported by experimental data and detailed methodologies to aid in the selection of the most suitable system for your research needs.
This guide will delve into the performance characteristics of various promoters induced by drought, light, heat, and cold. We will present a comparative analysis of their induction levels, basal expression, and other key performance metrics. Furthermore, detailed experimental protocols for characterizing these promoters and diagrams of their associated signaling pathways are provided to offer a comprehensive resource for both novice and experienced researchers.
Performance Comparison of Climate-Inducible Promoters
The efficacy of an inducible promoter is determined by several key performance metrics. High induction levels ensure a robust response upon stimulation, while low basal expression is crucial to prevent leaky expression of the target gene in the absence of the inducer. Rapid induction kinetics and specificity of the response are also critical for many applications. The following tables summarize the performance of several well-characterized climate-inducible promoters based on published experimental data.
Table 1: Comparison of Drought-Inducible Promoters in Plants
| Promoter | Origin | Host Organism | Reporter Gene | Fold Induction | Basal Expression | Reference |
| Rab21 | Rice | Rice | GFP | 65-fold (leaves) to 1,355-fold (flowers) | Low | [1] |
| Wsi18 | Rice | Rice | GFP | 36-fold (leaves) to 492-fold (flowers) | Low | [1] |
| Lea3 | Rice | Rice | GFP | Higher in leaves than Rab21 and Wsi18 | Low | [1] |
| Uge1 | Rice | Rice | GFP | Higher in leaves than Rab21 and Wsi18 | Low | [1] |
| Dip1 | Rice | Rice | GFP | Lower fold-induction due to higher basal activity | Moderate | [1] |
| R1G1B | Rice | Rice | GFP | Lower fold-induction due to higher basal activity | Moderate | [1] |
| Wsi18 | Rice | Brachypodium distachyon | uidA (GUS) | 2.88 to 9.13-fold (ABA treatment) | Low | [2] |
Table 2: Comparison of Light-Inducible Promoters
| Promoter System | Inducer | Host Organism | Reporter Gene | Fold Induction | Basal Expression | Reference |
| CIBN-LexA & p65-CRY2 | Blue Light | Drosophila S2 cells | GFP | Significant increase in GFP positive cells | Low | [3] |
| Light-inducible LexA | Blue Light | Drosophila | GFP | Visible GFP expression after illumination | Minimized with Gal80 feedback | [3] |
Table 3: Comparison of Heat-Inducible Promoters
| Promoter | Origin | Host Organism | Reporter Gene | Fold Induction | Basal Expression | Reference |
| HSPA1A | Human | Human HEK293 cells | Luciferase | High | Higher than artificial HSE promoter | [4] |
| Artificial HSE | Synthetic | Human HEK293 cells | Luciferase | Higher than HSPA1A | Very low | [4] |
| HSPA1A & HSPA1L | Camel | Human cell cultures | Luciferase | Exceeds human orthologs under basal conditions | Higher than human orthologs | [5] |
| hsp70Aa | Drosophila melanogaster | Drosophila melanogaster | hsp70 (native) | High | Low | [5] |
Table 4: Comparison of Cold-Inducible Promoters
| Promoter | Origin | Host Organism | Reporter Gene | Fold Induction | Basal Expression | Reference |
| Various | Weeping Forsythia | Weeping Forsythia | Native genes | 693 upregulated genes identified | Not specified | [6] |
| LTP genes | Rice | Rice | Native genes | Clear difference between tolerant and sensitive genotypes | Not specified | [7] |
| SNAC2 | Rice | Rice | Native gene | Significantly enhanced tolerance at 4-8°C | Not specified | [8] |
Signaling Pathways
Understanding the signaling pathways that activate these promoters is crucial for predicting their behavior and potential cross-reactivity. Below are simplified diagrams of the signaling cascades for drought, light, heat, and cold-induced gene expression.
Experimental Protocols
Accurate characterization of inducible promoters is essential for their effective application. The following are detailed methodologies for key experiments used to quantify promoter activity.
Experimental Workflow for Promoter Characterization
Reporter Gene Assay (Luciferase)
This protocol describes a common method for quantifying promoter activity using a luciferase reporter system.[9][10][11][12]
Materials:
-
Cells transfected with the promoter-luciferase reporter construct.
-
Passive Lysis Buffer (e.g., Promega).
-
Luciferase Assay Reagent (containing luciferin).
-
Luminometer.
-
Opaque 96-well plates.
Procedure:
-
Cell Culture and Induction:
-
Plate transfected cells in an opaque 96-well plate and culture under standard conditions.
-
Induce the promoter by applying the specific climate stimulus (e.g., heat shock at a specific temperature and duration, or light exposure with a specific wavelength and intensity). Include uninduced control wells.
-
-
Cell Lysis:
-
After the induction period, remove the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent to each well (e.g., 100 µL).
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase driven by a constitutive promoter) to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the induced sample by that of the uninduced control.
-
Quantitative Real-Time PCR (qPCR) for Transcript Analysis
qPCR is used to quantify the amount of target mRNA transcribed from the inducible promoter.[13][14][15][16]
Materials:
-
RNA extraction kit (e.g., RNeasy from Qiagen).
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers specific to the reporter gene and a housekeeping gene (for normalization).
-
qPCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from induced and uninduced cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (and housekeeping gene in separate reactions), and the cDNA template.
-
Run the reactions in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes in induced and uninduced samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method. The fold change in expression is calculated as 2-ΔΔCt.
-
Western Blot for Protein Expression Analysis
Western blotting allows for the detection and quantification of the protein product expressed from the gene under the control of the inducible promoter.[17][18][19][20]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the induced and uninduced cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
-
By utilizing the information and protocols provided in this guide, researchers can confidently select and characterize the most appropriate climate-inducible promoter for their specific application, leading to more precise and reliable control over gene expression in their experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Drought Stress-Inducible Wsi18 Promoter in Brachypodium distachyon [scirp.org]
- 3. Optogenetic Control of Gene Expression in Drosophila | PLOS One [journals.plos.org]
- 4. An artificial HSE promoter for efficient and selective detection of heat shock pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Heat Shock Genes’ Promoters in Thermally Contrasting Animal Species | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of gene expression in response to cold stress in diverse rice genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative transcriptome analysis of the cold resistance of the sterile rice line 33S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. promega.com [promega.com]
- 12. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 16. Real-time detection of gene promoter activity: quantitation of toxin gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents | Springer Nature Experiments [experiments.springernature.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
Validating Gene Expression: A Comparative Guide to the p-Cumate Induction System
For researchers in drug development and various scientific fields, precise control over gene expression is paramount. The p-Cumate inducible system offers a robust and tightly regulated platform for expressing a gene of interest. This guide provides a comprehensive comparison of the this compound system with other popular induction systems, supported by experimental data, detailed protocols, and clear visual representations of the underlying mechanisms and workflows.
The this compound Gene Switch: A Tightly Controlled Mechanism
The this compound system is a powerful tool for inducing gene expression in a variety of host organisms, including bacteria and mammalian cells.[1][2][3] Its mechanism, derived from the Pseudomonas putida F1 cym and cmt operons, relies on the interaction between the CymR repressor protein and the inducer molecule, p-isopropylbenzoate (cumate).[1][4]
In the absence of cumate, the CymR repressor binds to the cumate operator (CuO) sequence, which is engineered downstream of a promoter in an expression vector. This binding event effectively blocks transcription of the target gene, keeping the system in a tightly controlled "off" state.[5] When cumate is introduced to the culture medium, it binds to the CymR repressor, causing a conformational change that prevents it from binding to the CuO sequence.[1] This relieves the repression and allows for robust transcription of the gene of interest, switching the system to the "on" state.[5]
Below is a diagram illustrating the signaling pathway of the this compound induction system.
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of the p-Cumate Inducible System
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic biology and recombinant protein production, the ability to precisely control gene expression is paramount. Inducible systems, which allow for the activation or repression of gene expression in response to a specific chemical inducer, are indispensable tools. The p-Cumate inducible system has emerged as a robust and versatile option, valued for its tight regulation, dose-dependent response, and the low toxicity of its inducer, this compound. A critical consideration when employing any inducible system, particularly in complex genetic circuits, is its orthogonality—the degree to which it operates without interfering with other cellular processes or inducible systems. This guide provides an objective comparison of the cross-reactivity of the this compound system with other commonly used inducers, supported by experimental data and detailed protocols.
The this compound Switch: A Mechanism of Repression and Induction
The this compound inducible system is based on the regulatory elements of the cym and cmt operons from Pseudomonas putida F1. The core components of this system are the CymR repressor protein and its corresponding operator DNA sequence, the cumate operator (CuO). In the absence of the inducer, this compound, the CymR repressor binds to the CuO sequence, which is typically placed downstream of a promoter, thereby sterically hindering transcription of the gene of interest. The introduction of this compound triggers a conformational change in the CymR protein, causing it to dissociate from the CuO operator and permitting transcription to proceed. This mechanism allows for a tightly controlled, "off" to "on" switch for gene expression.
Below is a diagram illustrating the signaling pathway of the this compound inducible system.
Caption: this compound signaling pathway.
Cross-Reactivity Comparison with Other Inducible Systems
The orthogonality of an inducible system is crucial for its application in multiplexed gene regulation. An ideal system is only responsive to its specific inducer and does not affect or is not affected by the inducers of other systems. The following sections and table summarize the known cross-reactivity of the this compound system with other widely used inducible systems.
Summary of Cross-Reactivity Data
| Inducible System | Inducer | Cross-Reactivity with this compound System | Reference |
| This compound | This compound | - | - |
| Lac/IPTG | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | No significant cross-reactivity observed. The this compound system is orthogonal to the lacIq-Ptac system.[1][2] | [1][3] |
| Tet/Doxycycline | Tetracycline or Doxycycline | No significant cross-reactivity observed. The this compound and Tet-On systems can be used simultaneously and independently in the same cells. | [2][4] |
| Arabinose | L-Arabinose | No direct cross-reactivity data available. The arabinose system is known to have some cross-talk with the IPTG system. | [5][6] |
| Vanillate | Vanillic Acid | No significant cross-reactivity observed. The this compound and vanillate-inducible systems are functionally compatible and independent. | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments that have assessed the cross-reactivity of the this compound system.
Orthogonality with the IPTG-Inducible System in Pseudomonas aeruginosa
Objective: To determine if the this compound and IPTG inducible systems interfere with each other's function.
Experimental Setup:
-
Host Strain: Pseudomonas aeruginosa PAO1.
-
Plasmids:
-
A plasmid carrying a green fluorescent protein (mNeonGreen) reporter gene under the control of the cumate-inducible promoter (PQJ).
-
A compatible plasmid carrying a red fluorescent protein (mScarlet-I) reporter gene under the control of the IPTG-inducible promoter (lacIq-Ptac).
-
-
Inducers: this compound and IPTG.
Methodology:
-
P. aeruginosa PAO1 was co-transformed with both reporter plasmids.
-
Cultures were grown to the exponential phase in appropriate media.
-
The cultures were then treated with:
-
No inducer (control)
-
This compound only
-
IPTG only
-
Both this compound and IPTG
-
-
After a defined induction period, the fluorescence of individual cells was analyzed using flow cytometry to measure the expression of mNeonGreen and mScarlet-I.
Results: The results demonstrated that the addition of IPTG did not induce the expression of mNeonGreen, and the addition of this compound did not induce the expression of mScarlet-I. When both inducers were present, both reporter genes were expressed without any apparent interference. This confirms the orthogonality of the two systems.[1]
Functional Independence from the Tetracycline-Inducible System in Mammalian Cells
Objective: To demonstrate the independent and simultaneous control of two different genes using the this compound and tetracycline-inducible (Tet-On) systems.
Experimental Setup:
-
Host Cell Line: Mammalian cell line.
-
Vectors:
-
A lentiviral vector expressing the regulatory components of both systems: the tetracycline-controlled transactivator (rtTA) and the cumate repressor (CymR).
-
A second vector with a gene of interest (e.g., HES3) tagged with EGFP under the control of a tetracycline-responsive promoter (TRE).
-
A third vector with another gene of interest (e.g., PAX3::FOXO1) tagged with mCherry under the control of a cumate-inducible promoter (CMV with a CuO operator).
-
-
Inducers: Doxycycline (a tetracycline analog) and this compound.
Methodology:
-
The mammalian host cell line was transduced with all three lentiviral vectors.
-
The cells were then cultured in the presence of:
-
No inducers
-
Doxycycline only
-
This compound only
-
Both Doxycycline and this compound
-
-
Gene expression was monitored by detecting the fluorescence of EGFP and mCherry using microscopy and/or flow cytometry.
Results: The study showed that EGFP expression was induced only in the presence of doxycycline, and mCherry expression was induced only in the presence of this compound. When both inducers were added, both fluorescent proteins were expressed, demonstrating that the two systems can be used to independently and simultaneously control the expression of two different genes in the same cell.[2][4]
Compatibility with the Vanillate-Inducible System in Sphingomonas
Objective: To assess the compatibility and independence of the this compound and vanillate-inducible systems.
Experimental Setup:
-
Host Strain: Sphingomonas melonis Fr1.
-
Plasmids:
-
A plasmid with a reporter gene (e.g., lacZ) under the control of the cumate-inducible promoter (P(Q5)).
-
A plasmid with a different reporter gene under the control of the newly engineered vanillate-inducible promoter (P(V10)).
-
-
Inducers: this compound and Vanillic Acid.
Methodology:
-
S. melonis Fr1 was transformed with plasmids containing both inducible systems.
-
Cultures were grown and induced with this compound, vanillate, or both.
-
Reporter gene activity was measured to quantify the level of gene expression from each promoter.
Results: The study concluded that the vanillate-inducible system is functionally compatible with and independent of the cumate-inducible system, and vice versa, indicating that they can be used simultaneously without cross-interference.[7]
Logical Relationship Diagram
The following diagram illustrates the orthogonal relationship between the this compound system and other common inducible systems.
Caption: Orthogonality of this compound system.
Conclusion
The this compound inducible system demonstrates a high degree of orthogonality with several other commonly used inducible systems, including those regulated by IPTG, tetracycline/doxycycline, and vanillate. This lack of cross-reactivity makes it an excellent choice for complex synthetic biology applications that require the independent control of multiple genes. While direct experimental data on the cross-reactivity with the arabinose-inducible system is currently lacking, the available evidence strongly supports the modular and non-interfering nature of the this compound switch. Researchers can confidently employ the this compound system in conjunction with these other systems to build sophisticated and reliable genetic circuits.
References
- 1. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Directed Evolution of AraC for Improved Compatibility of Arabinose- and Lactose-Inducible Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic vanillate-regulated promoter for graded gene expression in Sphingomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of Inducible Systems: p-Cumate vs. Arabinose
In the realm of recombinant protein expression, the ability to precisely control the timing and level of gene induction is paramount. Among the various inducible systems available to researchers, the p-Cumate and arabinose systems stand out for their utility in prokaryotic and eukaryotic expression. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal system for their specific needs.
Core Mechanisms of Induction
The this compound System: This system offers tight regulation of gene expression through the action of the CymR repressor protein.[1][2] In the absence of the inducer, this compound, CymR binds to the operator sequence (CuO) upstream of the gene of interest, effectively blocking transcription.[3] The introduction of this compound triggers a conformational change in CymR, causing it to dissociate from the operator and allowing transcription to proceed.[2][3] This mechanism is noted for its low basal expression levels and dose-dependent response to the inducer.[2][4]
The Arabinose System: The arabinose system, derived from the E. coli arabinose operon, is controlled by the AraC protein, which acts as both a repressor and an activator.[5][6] In the absence of L-arabinose, AraC forms a DNA loop by binding to two operator sites, araO2 and araI1, which represses transcription.[5] When L-arabinose is present, it binds to AraC, causing a conformational change that leads to AraC binding to the araI1 and araI2 operator sites, activating transcription.[5][6] This dual regulatory role contributes to tight control over gene expression.[7]
Quantitative Performance Comparison
The selection of an inducible system often hinges on key performance metrics such as the dynamic range of induction, basal expression levels (leakiness), and the concentration of inducer required for optimal expression. The following tables summarize the quantitative data available for the this compound and arabinose induction systems.
| Parameter | This compound System | Arabinose System | References |
| Induction Ratio (fold) | >250 to >1000 | Can be modulated over several orders of magnitude | [8][9] |
| Basal Expression Level | Very low, tightly regulated | Low, tightly repressed | [2][7] |
| Inducer Concentration (Maximal Induction) | 25-100 µM | 0.005% - 0.2% | [2][9][10] |
| Response Type | Graded, dose-dependent | Can be "all-or-none" in wild-type E. coli, but homogeneous in engineered strains | [4][11] |
| Toxicity of Inducer | Non-toxic to host cells | Generally non-toxic, but can be metabolized by the host | [6][12] |
Table 1: Key Performance Metrics of this compound and Arabinose Induction Systems.
| Feature | This compound System | Arabinose System | References |
| Regulator Protein | CymR (repressor) | AraC (repressor and activator) | [2][5] |
| Inducer | This compound (p-isopropylbenzoate) | L-Arabinose | [2][5] |
| Mechanism | De-repression | De-repression and Activation | [2][5] |
| Homogeneity of Induction | Homogeneous protein-expressing population | Can be heterogeneous ("all-or-none") due to transporter regulation, but can be engineered for homogeneity | [2][11][13] |
| Metabolism of Inducer | Not metabolized by many common hosts | Can be metabolized by E. coli, potentially leading to depletion of the inducer | [6][9] |
Table 2: Mechanistic and Functional Comparison.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound induction pathway.
Caption: Arabinose induction pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for inducing protein expression using the this compound and arabinose systems in E. coli.
-
Inoculation: Inoculate a single colony of E. coli harboring the this compound inducible expression vector into 5-10 mL of appropriate liquid medium (e.g., LB) containing the necessary antibiotics.
-
Overnight Culture: Incubate the culture overnight at 37°C with shaking (220-250 rpm).
-
Secondary Culture: The following day, dilute the overnight culture 1:100 into a larger volume of fresh medium with antibiotics.
-
Growth to Mid-log Phase: Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.5-0.8.
-
Induction: Add this compound to the culture to a final concentration typically ranging from 1 to 100 µM. A stock solution of this compound is usually prepared in ethanol.[14]
-
Expression: Continue to incubate the culture for a period of 4-8 hours or overnight, often at a reduced temperature (e.g., 18-30°C) to improve protein solubility.[2]
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification or analysis.
-
Inoculation: Inoculate a single colony of E. coli (preferably a strain engineered for homogenous induction, such as BW27783) containing the arabinose-inducible plasmid into 5-10 mL of liquid medium with the appropriate antibiotics.[15]
-
Overnight Culture: Grow the culture overnight at 37°C with shaking.
-
Secondary Culture: Dilute the overnight culture 1:100 into a larger volume of fresh medium containing antibiotics.
-
Growth to Mid-log Phase: Incubate the culture at 37°C with shaking until the OD600 reaches approximately 0.6.[16][17]
-
Induction: Add L-arabinose to the culture. The final concentration can be optimized and typically ranges from 0.001% to 0.2%.[7][17] A sterile-filtered stock solution of arabinose is recommended to avoid caramelization that can occur during autoclaving.[17]
-
Expression: Continue the incubation for several hours (e.g., 3-5 hours) or overnight.[16] The optimal temperature and induction time will depend on the specific protein being expressed.
-
Harvesting: Collect the cells by centrifugation and proceed with downstream applications.
Conclusion
Both the this compound and arabinose induction systems offer robust and tightly regulated control of gene expression. The this compound system is characterized by its very low leakiness, graded response, and the non-metabolizable nature of its inducer, making it an excellent choice for applications requiring fine-tuned and sustained expression. The arabinose system, particularly in engineered strains that ensure homogenous induction, provides a powerful and widely used alternative. The choice between these two systems will ultimately depend on the specific experimental requirements, including the desired level of expression control, the host organism, and the potential for inducer metabolism to impact the experiment. This guide provides the foundational information to make an informed decision for successful recombinant protein expression studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-arabinose operon - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. journals.asm.org [journals.asm.org]
- 8. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A versatile regulatory toolkit of arabinose-inducible artificial transcription factors for Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatable Arabinose-Inducible Gene Expression System with Consistent Control in All Cells of a Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Gene Dosage Experiments in Enterobacteriaceae Using Arabinose-regulated Promoters [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. researchgate.net [researchgate.net]
The p-Cumate System: A Tight Rein on Gene Expression with Low Basal Activity
For researchers in drug development and other scientific fields requiring precise control over gene expression, the p-Cumate inducible system offers a compelling solution characterized by its remarkably low basal expression, often referred to as "leakiness." This attribute ensures that the target gene remains inactive in the absence of the inducer, a critical feature for studies involving toxic proteins or dose-dependent responses. This guide provides a comprehensive comparison of the this compound system with other popular inducible platforms, supported by experimental data, detailed protocols, and visual diagrams to aid in system selection and experimental design.
Mechanism of the this compound Switch
The this compound system is a prokaryotic regulatory system from Pseudomonas putida that has been adapted for use in various organisms, including mammalian cells. Its core components are the CymR repressor protein and its corresponding operator DNA sequence, the CuO. In the absence of the inducer, this compound, the CymR protein binds to the CuO sequence, effectively blocking the transcription of the downstream gene of interest. The introduction of this compound triggers a conformational change in CymR, causing it to dissociate from the CuO and allowing transcription to proceed. This straightforward "on/off" switch provides tight regulation of gene expression.[1]
There are three main configurations of the this compound system:
-
Repressor System: In this setup, the CuO is placed downstream of a constitutive promoter. CymR binding to the CuO physically obstructs the transcriptional machinery.
-
Activator System: Here, a fusion protein is created between CymR and a transcriptional activator domain (like VP16). This fusion protein, called a transactivator (cTA), binds to the CuO placed upstream of a minimal promoter, activating gene expression. The addition of this compound causes the cTA to detach, turning expression off.
-
Reverse Activator System: This configuration also uses a CymR-VP16 fusion (rcTA), but it is engineered to bind to the CuO and activate transcription only in the presence of this compound. This "Tet-On" analogous system is often favored for its very low basal expression.[2][3]
Comparative Analysis of Basal Expression
A key performance metric for any inducible system is its level of basal expression in the "off" state. High leakiness can lead to unintended cellular effects and complicate the interpretation of experimental results. The this compound system has been shown to exhibit very low basal expression, making it a superior choice in many applications.
| Inducible System | Organism/Cell Line | Reporter Gene | Basal Expression Level | Induction Fold | Reference |
| This compound | E. coli | GFP | Low (Mean Fluorescence: 9.8) | High (On/Off Ratio: 106 at 3h) | [4] |
| pET (IPTG) | E. coli | GFP | Moderate (Mean Fluorescence: 18.5) | Moderate (On/Off Ratio: 18 at 3h) | [4] |
| This compound | Avian DF1 Cells | GFP | Very Low (No detectable GFP expression) | >55% GFP+ cells | [5] |
| This compound | Avian QM7 Cells | GFP | Low (<5% GFP+ cells) | ~12% GFP+ cells | [5] |
| Tet-On | Mammalian Cells | Various | Generally Low (Undetectable in some cases) | 100-1000x | [2][4] |
| This compound (Reverse Activator) | Mammalian Cells | Various | Negligible | 100-1000x | [2] |
Experimental Protocols for Quantifying Basal Expression
To accurately assess the basal expression of an inducible system, rigorous experimental design and sensitive detection methods are crucial. The two most common methods are luciferase reporter assays and flow cytometry analysis of fluorescent reporter proteins.
Luciferase Reporter Assay
This method offers high sensitivity for quantifying promoter activity.
Materials:
-
Cells stably or transiently transfected with the inducible vector expressing a luciferase reporter gene (e.g., Firefly or Renilla luciferase).
-
Inducer stock solution (e.g., this compound, doxycycline).
-
Control medium (without inducer).
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).[6]
-
Lysis buffer.
-
Luminometer.
Protocol:
-
Cell Culture: Plate the transfected cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Induction: For the "induced" samples, add the inducer to the culture medium at the desired final concentration. For the "uninduced" (basal expression) samples, add an equivalent volume of the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then add the lysis buffer to each well. Incubate for a short period to ensure complete cell lysis.
-
Luminometry: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent to each well and immediately measure the luminescence.
-
Data Analysis: The basal expression is the luminescence signal from the uninduced samples. The induction fold can be calculated by dividing the signal from the induced samples by the signal from the uninduced samples.
Flow Cytometry
Flow cytometry allows for the quantification of reporter protein expression at the single-cell level.
Materials:
-
Cells stably or transiently transfected with the inducible vector expressing a fluorescent reporter protein (e.g., GFP, RFP).
-
Inducer stock solution.
-
Control medium.
-
Flow cytometer.
-
FACS buffer (e.g., PBS with 2% FBS).
Protocol:
-
Cell Culture and Induction: Follow the same steps as for the luciferase assay to culture and induce/not induce the cells.
-
Cell Harvesting: Detach the cells from the plate using a gentle cell dissociation reagent (e.g., TrypLE).
-
Staining (Optional): If required, stain the cells with viability dyes or other surface markers.
-
Resuspension: Resuspend the cells in FACS buffer at an appropriate concentration.
-
Flow Cytometry Analysis: Run the samples on a flow cytometer. For each sample, collect data from a sufficient number of cells (e.g., 10,000-20,000).
-
Data Analysis: Gate on the live, single-cell population. The basal expression is determined by the percentage of fluorescent cells and the mean fluorescence intensity (MFI) of the uninduced population.
Conclusion
The this compound inducible gene expression system stands out for its exceptionally low basal expression, providing researchers with tight control over their gene of interest. This is particularly advantageous when studying cytotoxic genes or when precise dose-response relationships are critical. While the Tet-On system is also known for its low leakiness, the this compound system offers a valuable and sometimes superior alternative, especially in contexts where tetracycline or its derivatives may have off-target effects. The choice of the optimal inducible system will ultimately depend on the specific experimental needs, the cell type used, and the desired level of regulation. The experimental protocols outlined in this guide provide a solid framework for quantifying and confirming the low basal expression of the chosen system in your specific research setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter | PLOS One [journals.plos.org]
- 5. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Assay System Protocol [worldwide.promega.com]
A Comparative Guide to the Efficacy of the p-Cumate Inducible Expression System
For researchers, scientists, and drug development professionals seeking precise control over gene expression, the p-Cumate inducible system presents a robust and versatile tool. This guide provides a comprehensive comparison of the this compound system with other widely used inducible systems, supported by experimental data to inform your selection process.
The this compound system is a tightly regulated expression system based on the bacterial Pseudomonas putida F1 cym and cmt operons. Its mechanism relies on the CymR repressor protein, which binds to a specific operator sequence (CuO) to block the transcription of a downstream gene. The addition of the inducer, this compound, triggers a conformational change in CymR, causing its dissociation from the operator and enabling gene expression.[1][2][3] This system offers several advantages, including low basal expression (leakiness), high induction levels, and dose-dependent control over expression.[3][4][5]
Comparative Performance of Inducible Systems
The efficacy of an inducible system is primarily assessed by its induction ratio (the difference between induced and uninduced expression levels), the level of basal expression in the uninduced state (leakiness), and the responsiveness to the inducer. The following tables summarize the quantitative performance of the this compound system in comparison to other popular systems like the tetracycline-inducible (Tet-On/Tet-Off) and isopropyl β-d-1-thiogalactopyranoside (IPTG)-inducible systems.
| System | Host Organism | Reporter Gene | Basal Expression (Leakiness) | Induction Level | Fold Induction | Inducer Concentration | Reference |
| This compound | E. coli | GFP | Low (Mean fluorescence: 9.8) | High (Mean fluorescence: 344-1156) | ~35-118 | 100 µM cumate | [3] |
| pET (IPTG) | E. coli | GFP | Higher (Mean fluorescence: 18.5) | Lower than this compound | - | 100 µM IPTG | [3] |
| This compound | Mammalian (293 cells) | β-galactosidase | - | - | 8.6 ± 2.1 | Not specified | [6] |
| This compound | Mammalian (A549 cells) | β-galactosidase | - | - | 13 ± 7.8 | Not specified | [6] |
| This compound | Sphingomonads | lacZ | Low | High | >250 | 25-50 µM cumate | [7][8] |
| Tet-On | Mammalian Cells | EGFP-Luciferase | Highest among compared systems | Highest among compared systems | - | - | [9][10] |
| Tet-Off | Mammalian Cells | EGFP-Luciferase | Lower than Tet-On | Lower than Tet-On | - | - | [9][10] |
Table 1: Comparison of this compound System Performance with Other Inducible Systems. This table highlights the low leakiness and high induction levels of the this compound system in various organisms compared to the IPTG-inducible and Tetracycline-inducible systems.
| System | Key Advantages | Key Disadvantages |
| This compound | - Very tight regulation and low basal expression[3][5]- Homogenous induction across the cell population[3]- Inducer (cumate) is non-toxic and inexpensive[1][11]- Tunable expression by varying inducer concentration[3][5] | - Can exhibit lower maximal expression than some strong constitutive promoters. |
| Tet-On/Tet-Off | - High maximal expression levels[9][10]- Well-established and widely used[12] | - Higher basal expression (leakiness) in some configurations[9][10]- Potential for pleiotropic effects of tetracycline derivatives[12] |
| IPTG-inducible (pET) | - Capable of very high-level protein expression- Well-characterized system | - Significant basal expression (leakiness)[3]- All-or-none induction in individual cells (bimodal population)[3]- IPTG can be toxic to some cells |
| Ecdysone-inducible | - Low basal expression[9][10] | - Lower maximal expression compared to the Tet system[9][10] |
Table 2: Qualitative Comparison of Key Features of Different Inducible Systems. This table provides a summary of the main advantages and disadvantages of the this compound system in comparison to other commonly used systems.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of the this compound Repressor System.
Caption: Experimental Workflow for Comparing Inducible Systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to evaluate the efficacy of the this compound and other inducible systems.
Reporter Gene Assay for Quantifying Induction in Mammalian Cells
This protocol is adapted from studies comparing various inducible promoters.[9][10]
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293, A549, HeLa) in 24-well plates to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with a plasmid encoding the reporter gene (e.g., Luciferase or β-galactosidase) under the control of the this compound-responsive promoter and a plasmid constitutively expressing the CymR repressor. For comparison, other wells are transfected with corresponding plasmids for the Tet-On and other systems. A constitutively expressed reporter (e.g., from a CMV promoter) can serve as a positive control and for normalization.
-
Use a standard transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
-
Induction:
-
24 hours post-transfection, replace the medium with fresh medium containing the appropriate inducer (e.g., this compound at various concentrations, doxycycline for the Tet-On system). For negative controls (uninduced), add medium without the inducer.
-
Incubate the cells for an additional 24-48 hours.
-
-
Quantification:
-
Lyse the cells and measure the reporter enzyme activity (e.g., luciferase or β-galactosidase) using a luminometer or spectrophotometer, respectively.
-
Normalize the reporter activity to the total protein concentration in the cell lysate or to the activity of a co-transfected internal control reporter.
-
Calculate the fold induction by dividing the normalized activity of the induced sample by that of the uninduced sample.
-
Flow Cytometry Analysis of GFP Induction in E. coli
This protocol is based on studies evaluating the tightness and homogeneity of induction.[3]
-
Bacterial Culture and Plasmid Transformation:
-
Transform competent E. coli strains (e.g., BL21(DE3)) with the this compound expression vector containing the gene for Green Fluorescent Protein (GFP). For comparison, transform a separate culture with a pET vector for IPTG-inducible GFP expression.
-
Plate the transformed bacteria on selective agar plates and incubate overnight.
-
-
Induction and Growth:
-
Inoculate single colonies into liquid selective medium and grow overnight to obtain a starter culture.
-
Dilute the starter culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into induced and uninduced groups. Add this compound (e.g., 100 µM) or IPTG (e.g., 100 µM) to the induced cultures.
-
Continue to incubate the cultures for a set period (e.g., 4-8 hours), taking samples at different time points.
-
-
Flow Cytometry:
-
Dilute the bacterial samples in phosphate-buffered saline (PBS).
-
Analyze the samples on a flow cytometer equipped with a laser for exciting GFP (e.g., 488 nm).
-
Collect data on at least 10,000 events per sample.
-
Analyze the data to determine the mean fluorescence intensity of the induced and uninduced populations, as well as the distribution of fluorescence within the population (to assess homogeneity). Basal expression (leakiness) is determined from the mean fluorescence of the uninduced population.[3]
-
Conclusion
The this compound inducible expression system offers a highly effective and tightly regulated platform for controlling gene expression across a wide range of organisms. Its key strengths lie in its remarkably low basal expression and the ability to fine-tune expression levels in a dose-dependent manner, leading to homogenous cell populations upon induction. While other systems like the Tet-On system may offer higher maximal expression, the this compound system is a superior choice for applications where minimal leakiness and precise control are paramount, such as in the study of toxic proteins, functional genomics, and the development of biotherapeutics. The experimental data and protocols provided in this guide should serve as a valuable resource for researchers in selecting and implementing the most appropriate inducible system for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of inducible expression systems in transient transfection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
The p-Cumate Switch: A Comparative Analysis of an Inducible Gene Expression System in Prokaryotic and Eukaryotic Systems
The p-cumate-inducible gene expression system, a powerful tool for controlling the timing and level of gene expression, has demonstrated its versatility and efficacy in both prokaryotic and eukaryotic organisms. This guide provides a comparative overview of the this compound switch's performance in these distinct biological contexts, supported by experimental data and detailed protocols. The system's tight regulation, dose-dependent response, and the non-toxic nature of its inducer, this compound, make it a valuable asset for researchers in functional genomics, drug development, and synthetic biology.
Mechanism of Action: A Conserved Strategy Across Kingdoms
The core mechanism of the this compound switch is remarkably conserved from bacteria to mammals. It relies on the regulatory elements of the Pseudomonas putida F1 cym and cmt operons. The key players are the CymR repressor protein and its corresponding operator DNA sequence, CuO.[1][2][3]
In the absence of the inducer, this compound, the CymR repressor binds to the CuO operator sequence, which is strategically placed downstream of a promoter. This binding event physically obstructs the transcriptional machinery, effectively repressing the expression of the downstream gene of interest. When this compound is introduced into the system, it binds to the CymR repressor, inducing a conformational change that prevents CymR from binding to the CuO operator. This derepression allows for robust transcription of the target gene.[1][2][4]
This fundamental principle has been adapted for use in a variety of expression vectors tailored for different host organisms. In prokaryotes, the system is often engineered with a strong constitutive promoter, while in eukaryotes, it is commonly used with viral promoters like CMV.[1][5]
Performance Comparison: Prokaryotic vs. Eukaryotic Systems
The performance of the this compound switch can be evaluated based on several key parameters: induction ratio (the fold-change in expression upon induction), basal expression level (leakiness in the "off" state), and induction kinetics. While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of data from various studies provides valuable insights into its performance in different systems.
| Parameter | Prokaryotic Systems (e.g., E. coli, B. subtilis) | Eukaryotic Systems (e.g., Mammalian, Avian cells) | References |
| Induction Ratio | High, with reports of up to 2-3 orders of magnitude. | High, with reported ON/OFF ratios of up to 246 in stable cell lines. | [1][6][7] |
| Basal Expression | Generally low, described as "tightly regulated". | Can vary between cell types, with some leakiness observed in certain avian cells, but generally low in mammalian cells. | [1][8] |
| Inducer Concentration | Effective at micromolar concentrations (e.g., 30-100 µM). | Effective at microgram per milliliter concentrations (e.g., 3-200 µg/ml), which are higher than in prokaryotes. | [4][8][9] |
| Induction Kinetics | Rapid, with significant expression observed within minutes to a few hours after induction. | Relatively rapid, with transgene expression detectable and increasing over several days. | [1][7][8] |
| Toxicity of Inducer | This compound is generally considered non-toxic to host cells. | This compound is reported to be non-toxic at effective concentrations over extended periods. | [10][11][12] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the practical application of the this compound switch, the following diagrams have been generated using the DOT language.
Signaling Pathway in Prokaryotic Systems
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US7745592B2 - Cumate-inducible expression system for eukaryotic cells - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. experts.umn.edu [experts.umn.edu]
Safety Operating Guide
Proper Disposal of p-Cumate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of p-cumate. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to adhere to all applicable local, state, and federal regulations.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. While this compound has been noted for its minimal toxicity to bacterial cells at effective concentrations, comprehensive toxicological data may not be available. Therefore, a cautious approach is warranted, treating it as a potentially hazardous chemical.
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from potential splashes.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
All handling of this compound, including the preparation of waste, should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is recommended.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₁O₂⁻ |
| Molecular Weight | 163.19 g/mol [1][2] |
| Parent Compound | p-Cumic acid (4-Isopropylbenzoic acid)[1][2][3] |
| Appearance | Solid (based on parent compound) |
| Solubility | Parent compound has low water solubility (0.151 mg/mL at 25 °C)[3] |
| XLogP3 | 4[1] |
The high XLogP3 value indicates that this compound is lipophilic, suggesting it can readily cross cell membranes.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste depends on its form (solid or liquid solution). Under no circumstances should this compound or its solutions be disposed of down the drain.[4]
Step 1: Waste Identification and Segregation
-
Solid this compound Waste: Includes expired or unused neat this compound powder.
-
Liquid this compound Waste: Includes aqueous solutions of this compound or solutions of this compound in organic solvents.
-
Contaminated Labware: Includes items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound.
Keep this compound waste streams separate from other types of laboratory waste, such as biological or radioactive waste, unless explicitly permitted by your institution's EHS office.
Step 2: Containerization
-
Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: Clearly label the container with "HAZARDOUS WASTE" and the full chemical name, "this compound." If the waste is a solution, list all components and their approximate percentages.[4]
Step 3: Waste Accumulation
-
For Solid (Neat) this compound:
-
Carefully transfer the solid waste into the designated hazardous waste container.
-
To minimize dust generation, gently sweep the material onto a weigh boat or a piece of paper before transferring.[4]
-
-
For Liquid this compound Solutions:
-
For Contaminated Labware:
-
Collect all contaminated solid labware in a designated, lined container.
-
Ensure the container is sealed before disposal to prevent the release of any residual chemical.
-
Step 4: Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. Follow your institution's guidelines for secondary containment of liquid waste.
-
Disposal: Once the container is full, or when the experiment is complete, arrange for its collection by your institution's licensed hazardous waste disposal service.[4] Follow all institutional procedures for waste pickup requests.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area as per your laboratory's standard operating procedures. For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling p-Cumate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides immediate, essential safety and logistical information for handling p-Cumate (the salt form of 4-isopropylbenzoic acid or p-cumic acid), including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines.
Chemical Identifier:
-
Name: this compound (4-isopropylbenzoate)
-
CAS Number: 536-66-3 (for the acid form, p-cumic acid)
Hazard Summary: p-Cumic acid, the acidic form of this compound, is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling and Preparation of Solutions | Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards. | Appropriate protective gloves (e.g., nitrile rubber). | Laboratory coat or appropriate protective clothing to prevent skin exposure. | Not generally required if handled in a well-ventilated area. |
| Weighing of Powdered Form | Chemical safety goggles or a face shield. | Appropriate protective gloves. | Laboratory coat and, if significant dust is generated, disposable coveralls. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if workplace conditions warrant it, especially if dust generation is unavoidable.[2] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant apron or suit over a lab coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate dust/organic vapor cartridge. |
| Waste Disposal | Chemical safety goggles. | Appropriate protective gloves. | Laboratory coat. | Not generally required if containers are sealed and handled properly in a well-ventilated area. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Wash hands thoroughly after handling.[2][3] Avoid contact with eyes, skin, and clothing.[2] Minimize dust generation and accumulation.[2] Use in a well-ventilated area.[2][3][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
Emergency Procedures:
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3] Remove and wash contaminated clothing before reuse.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3] Do not empty into drains or release into the environment.[3][4] Handle contaminated packaging in the same way as the substance itself.[4] Always follow local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
